Technical Documentation Center

2-Butenedioic acid-d2 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Butenedioic acid-d2

Core Science & Biosynthesis

Foundational

2-Butenedioic acid-d2 CAS number and properties

Title: Technical Monograph: 2-Butenedioic Acid-d2 (Fumaric & Maleic Isomers) Subtitle: Structural Characterization, Isotopic Applications, and Analytical Protocols in Drug Development Executive Summary In the landscape o...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: 2-Butenedioic Acid-d2 (Fumaric & Maleic Isomers) Subtitle: Structural Characterization, Isotopic Applications, and Analytical Protocols in Drug Development

Executive Summary

In the landscape of metabolomics and pharmacokinetic (PK) profiling, 2-Butenedioic acid-d2 represents a critical class of stable isotope-labeled internal standards. This compound exists as two distinct geometric isomers: the trans-isomer (Fumaric acid-2,3-d2 ) and the cis-isomer (Maleic acid-2,3-d2 ).

While often conflated in generic database searches, the distinction between these isomers is non-negotiable in experimental design. Fumaric acid-d2 is a pivotal tracer for the Tricarboxylic Acid (TCA) cycle (Krebs cycle), acting as a metabolic probe for fumarase activity. Maleic acid-d2 serves primarily as a specialized NMR standard and a precursor in organic synthesis. This guide provides a definitive technical breakdown of both isotopologues, with a focus on their application in mass spectrometry-based metabolic flux analysis (MFA).

Part 1: Chemical Identity & Isomerism

The generic name "2-Butenedioic acid-d2" is chemically ambiguous. Researchers must select the specific CAS number corresponding to the geometric isomer required for their biological system.

Isomeric Distinction
FeatureFumaric Acid-2,3-d2 Maleic Acid-2,3-d2
Geometry Trans (E-isomer)Cis (Z-isomer)
CAS Number 24461-32-3 24461-33-4
Chemical Structure HOOC-CD=CD-COOHHOOC-CD=CD-COOH
Symmetry

(Centrosymmetric)

(Planar)
Primary Utility TCA Cycle Tracer, PK Internal StandardPolymer Chemistry, NMR Standard
Solubility Low (0.63 g/100g water @ 25°C)High (78 g/100g water @ 25°C)

Critical Note: The deuterium atoms in these compounds are located at the 2,3-positions (vinylic protons). These are non-exchangeable under physiological conditions (pH 7.4), unlike the carboxylic acid protons. This stability is essential for their validity as metabolic tracers.

Part 2: Physicochemical Profile

The following data aggregates experimentally verified properties for Fumaric Acid-2,3-d2 (CAS: 24461-32-3), the predominant isomer in drug metabolism studies.

Key Properties Table
PropertyValueTechnical Context
Molecular Formula

Molecular Weight 118.09 g/mol +2.01 Da shift vs. unlabeled (116.07)
Isotopic Purity

98 atom % D
Crucial to minimize M+0 interference in MS
Melting Point 287°C (sublimes)Significantly higher than Maleic acid (~135°C)
pKa Values

,

Ionizes to Fumarate-d2 (

) in LC-MS
Appearance White Crystalline SolidHygroscopic; store in desiccator
Solubility DMSO, Methanol, EthanolLimited water solubility requires organic co-solvent for stock prep

Part 3: Applications in Drug Development

Metabolic Flux Analysis (MFA)

In metabolic disease research (e.g., oncology, diabetes), Fumaric acid-d2 is used to probe the TCA Cycle .

  • Mechanism: Fumarase catalyzes the reversible hydration of Fumarate to L-Malate.

  • Tracer Logic: When Fumarate-2,3-d2 is introduced, the mass shift (+2 Da) allows quantification of the flux through Fumarase.

  • Scrambling Risk: Due to the symmetry of Fumarate, the label distribution into Malate and subsequent TCA intermediates (Oxaloacetate) provides insight into mitochondrial dysfunction.

LC-MS/MS Internal Standard

In pharmacokinetic assays for drugs containing a fumarate moiety (e.g., Dimethyl Fumarate for Multiple Sclerosis), Fumaric acid-d2 serves as the gold-standard Internal Standard (IS).

  • Benefit: It co-elutes perfectly with the analyte, correcting for matrix effects (ion suppression/enhancement) in ESI sources.

  • Mass Resolution: The +2 Da shift is sufficient for triple quadrupole (QqQ) quantification, provided the natural abundance of the M+2 isotope of the analyte is low (<0.5%).

Part 4: Visualization of Pathways

Synthesis & Isomerization Workflow

The following diagram illustrates the origin of the two isomers from Acetylene Dicarboxylic Acid, highlighting the critical reduction step.

SynthesisPathway Acetylene Acetylene Dicarboxylic Acid (Precursor) MaleicD2 Maleic Acid-2,3-d2 (Cis-Isomer) CAS: 24461-33-4 Acetylene->MaleicD2 Syn-Addition D2 D2 Gas / Catalyst (Reduction) D2->MaleicD2 FumaricD2 Fumaric Acid-2,3-d2 (Trans-Isomer) CAS: 24461-32-3 MaleicD2->FumaricD2 Thermodynamic Stabilization Isom Acid-Catalyzed Isomerization (Heat/HCl)

Caption: Synthetic route via syn-addition of Deuterium to alkyne precursor, followed by isomerization to the thermodynamically stable trans-isomer.

Metabolic Fate in TCA Cycle

How Fumaric Acid-d2 acts as a tracer in mitochondria.

TCACycle Succinate Succinate FumarateD2 Fumarate-2,3-d2 (Tracer Input) Succinate->FumarateD2 Endogenous MalateD2 L-Malate-2,3-d2 (Mass Shift +2) FumarateD2->MalateD2 Hydration Fumarase Enzyme: Fumarase Fumarase->FumarateD2 OAA Oxaloacetate (Scrambled Label) MalateD2->OAA Dehydrogenation

Caption: Metabolic flux tracing. Fumarate-d2 converts to Malate-d2 via Fumarase, retaining the heavy isotope label for MS detection.

Part 5: Experimental Protocols

Protocol: Preparation of Validated Stock Standards

Objective: Create a stable 1.0 mg/mL stock solution of Fumaric Acid-d2 for LC-MS calibration.

Reagents:

  • Fumaric Acid-2,3-d2 (CAS 24461-32-3, >98% D).[1][2]

  • Methanol (LC-MS Grade).

  • Water (18.2 MΩ·cm).

Step-by-Step Workflow:

  • Weighing: Accurately weigh 10.0 mg of Fumaric Acid-d2 into a 10 mL volumetric flask.

    • Note: Due to electrostatic effects of the crystalline powder, use an anti-static gun or weigh paper.

  • Dissolution (Critical Step):

    • Add 5 mL of Methanol first. Fumaric acid dissolves poorly in pure water.

    • Sonicate for 10 minutes at ambient temperature until fully dissolved.

  • Volume Adjustment: Dilute to volume with Water. Final solvent composition: 50:50 MeOH:Water.

  • Verification (Self-Validating Step):

    • Inject 1 µL of the stock (diluted 1:100) into the LC-MS.

    • Pass Criteria: Peak area of M+2 (m/z 117 negative mode) must be >99% of total ion current. Significant M+0 (m/z 115) indicates degradation or poor isotopic purity.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.

LC-MS/MS Optimization Parameters

For the detection of Fumaric acid-d2 in negative electrospray ionization (ESI-).

  • Precursor Ion: 117.0 m/z

    
    
    
  • Product Ion (Quant): 73.0 m/z (Loss of

    
    )
    
  • Cone Voltage: 20-25 V

  • Collision Energy: 10-15 eV

  • Column: C18 Reverse Phase (High aqueous stability required, e.g., Waters T3 or Phenomenex Kinetex).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12201055, Maleic acid-2,3-d2. Retrieved from [Link]

  • Yuan, M., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation and analytical techniques. National Institutes of Health (PMC). Retrieved from [Link]

  • ChemicalRegister (2025). Maleic Acid-[2,3-D2] Suppliers and Physical Data. Retrieved from [Link]

Sources

Exploratory

Difference between Fumaric acid-d2 and Maleic acid-d2

Executive Summary This guide delineates the critical physicochemical and analytical distinctions between Fumaric acid-d2 (trans-butenedioic acid-2,3-d2) and Maleic acid-d2 (cis-butenedioic acid-2,3-d2). While they share...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide delineates the critical physicochemical and analytical distinctions between Fumaric acid-d2 (trans-butenedioic acid-2,3-d2) and Maleic acid-d2 (cis-butenedioic acid-2,3-d2). While they share the same molecular formula (


) and molecular weight (~118.09  g/mol ), their divergent stereochemistry dictates their utility in drug development and metabolic tracing.

Key Technical Insight: The "d2" designation typically refers to the substitution of the vinylic protons (C-H) with deuterium (C-D) at positions 2 and 3. Unlike their non-deuterated counterparts, which are gold standards for proton qNMR (quantitative NMR), the d2-variants are 1H-NMR silent in the alkene region. Their primary utility lies in Mass Spectrometry (MS) internal standardization and Metabolic Flux Analysis (MFA) , where they serve as stable, distinguishable tracers that resist metabolic exchange better than carboxyl-labeled isotopomers.

Stereochemical & Physical Divergence

The core difference lies in the geometric isomerism around the carbon-carbon double bond. This stereochemistry dictates their stability, solubility, and pKa—parameters critical for formulation and analytical method development.

Table 1: Comparative Physicochemical Profile[1]
FeatureFumaric Acid-d2 (Trans)Maleic Acid-d2 (Cis)Technical Implication
Geometry E-isomer (Trans)Z-isomer (Cis)Trans is thermodynamically favored; Cis has steric strain.
Symmetry

(Centrosymmetric)

(Plane of symmetry)
Affects crystal packing and dipole moment.
Solubility (

)
Low (~6-7 g/L)High (~700+ g/L)Maleic-d2 is preferred for high-conc. aqueous stock solutions.
pKa Values pKa1 ≈ 3.03, pKa2 ≈ 4.44pKa1 ≈ 1.9, pKa2 ≈ 6.07Maleic is a stronger acid initially due to intramolecular H-bonding.
Stability High (Stable)Lower (Prone to isomerization)Maleic-d2 can isomerize to Fumaric-d2 under heat/light.
Melting Point Sublimes ~287°C~135°CFumaric-d2 requires higher thermal input for degradation.

Note on Isotope Effect: The substitution of H with D slightly alters the zero-point energy, potentially increasing the stability of the C-D bond (Kinetic Isotope Effect). However, bulk physical properties like solubility remain largely comparable to the non-deuterated forms.

Synthesis & Isotopic Integrity

Understanding the origin of these isotopomers is vital for assessing impurity profiles. The synthesis typically relies on the reduction of acetylenedicarboxylic acid precursors with deuterium gas (


).
Diagram 1: Synthetic Pathways & Isomerization

This workflow illustrates the catalytic reduction to the cis product and the subsequent thermodynamic isomerization to the trans product.

Synthesis_Pathway Start Acetylene Dicarboxylic Acid (Precursor) D2_Add Catalytic Deuteration (+ D2 / Lindlar Cat.) Start->D2_Add Maleic Maleic Acid-d2 (Kinetic Product - Cis) D2_Add->Maleic Syn-Addition Isom Isomerization (Acid/Heat or Thiourea) Maleic->Isom If Trans desired Fumaric Fumaric Acid-d2 (Thermodynamic Product - Trans) Isom->Fumaric Inversion

Caption: Synthesis of d2-isotopomers via syn-addition of Deuterium, followed by controlled isomerization.

Analytical Characterization

Distinguishing these isomers requires specific analytical techniques. While MS detects the mass shift (+2 Da), it often cannot distinguish the isomers without chromatographic separation. NMR provides structural resolution.[1][2]

Nuclear Magnetic Resonance (NMR)

In 1H NMR , the d2-variants are effectively "invisible" at the alkene position compared to the standard singlet peaks of non-deuterated Maleic (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 6.2) and Fumaric (

6.5) acids.[3][2][4]
  • 1H NMR Application: Use d2-variants as "blank" matrix spikes to verify extraction recovery without interfering with analyte signals in the alkene region.

  • 2H NMR (Deuterium NMR): This is the direct method for characterization.

    • Maleic Acid-d2: Single signal (broadened by quadrupolar relaxation).

    • Fumaric Acid-d2: Single signal, distinct chemical shift from Maleic.

  • 13C NMR: The carbon signals will show a 1:1:1 triplet due to C-D coupling (

    
    ), confirming the presence of deuterium.
    
Mass Spectrometry (MS)

Both isomers show an m/z shift of +2 compared to the unlabeled forms (


 vs 115).
  • Differentiation: They cannot be distinguished by mass alone.

  • Chromatography (LC-MS):

    • Maleic-d2: Elutes earlier on Reverse Phase (C18) due to higher polarity/water solubility.

    • Fumaric-d2: Elutes later; better retention on C18.

Applications in Drug Development

Metabolic Flux Analysis (MFA)

Researchers use Fumaric acid-d2 to trace the TCA Cycle (Krebs Cycle) .

  • Mechanism: Fumarase converts Fumarate to Malate. Using Fumaric acid-d2 allows scientists to track the hydration step.

  • Advantage: The C-D bonds at positions 2 and 3 are relatively stable, but scrambling can occur if the molecule passes through symmetrical intermediates (like succinate).

Pharmacokinetics & The Kinetic Isotope Effect (KIE)

Dimethyl fumarate (DMF) is a drug for Multiple Sclerosis.

  • Research Use: Fumaric acid-d2 is the precursor for synthesizing Deuterated DMF .

  • Goal: To slow down the metabolic clearance of the drug (via the Deuterium Isotope Effect), potentially increasing half-life and reducing dosage frequency.

Experimental Protocols

Protocol A: Isomeric Purity Check via HPLC-UV

Since MS cannot distinguish the isomers by mass, chromatographic separation is required.

  • Mobile Phase: 0.1% Phosphoric Acid in Water (Isocratic).

    • Note: Low pH suppresses ionization, ensuring the acids remain neutral and interact with the stationary phase.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5µm, 4.6 x 150mm.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Carbonyl absorption).

  • Sample Prep: Dissolve 1 mg of Fumaric acid-d2 sample in 1 mL Mobile Phase.

    • Self-Validating Step: Spike with known Maleic acid (non-deuterated is fine for retention time check) to confirm resolution.

  • Result: Maleic acid elutes first (

    
     min); Fumaric acid elutes later (
    
    
    
    min). Calculate % area to determine isomeric purity.
Protocol B: "Silent" Internal Standard Preparation for qNMR

Using Maleic Acid-d2 as a recovery standard for 1H-NMR metabolomics.

  • Stock Solution: Prepare a 10 mM solution of Maleic Acid-d2 in

    
    .
    
    • Why Maleic? High solubility ensures a stable, concentrated stock.

  • Spiking: Add 50 µL of Stock to 500 µL of biological plasma/serum extract.

  • Acquisition: Run standard 1H-NOESY presat pulse sequence.

  • Validation:

    • Check the region

      
       6.0–6.5 ppm. It should be clean  (no singlet).
      
    • If a singlet appears, the standard is degraded (H-D exchange) or contaminated with non-deuterated material.

    • Use the residual HDO peak or an external standard (TSP) for quantification.

    • Purpose: The d2-acid acts as a "phantom" carrier to prevent adsorption losses of endogenous fumarate/maleate without adding to their signal integration.

Decision Logic for Selection

Use this workflow to select the correct isotopomer for your experiment.

Selection_Logic Start Select Isomer Q1 Application Type? Start->Q1 Branch_Sol High Conc. Aqueous Stock (>100mM) Q1->Branch_Sol Branch_Met TCA Cycle / Metabolic Flux Q1->Branch_Met Branch_Drug DMF Drug Analog Dev Q1->Branch_Drug Res_Maleic Choose Maleic Acid-d2 (High Solubility) Branch_Sol->Res_Maleic Res_Fumaric Choose Fumaric Acid-d2 (Biologically Relevant) Branch_Met->Res_Fumaric Endogenous mimic Branch_Drug->Res_Fumaric Trans-isomer required

Caption: Decision tree for selecting between Maleic-d2 and Fumaric-d2 based on solubility and biological relevance.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 444972, Fumaric acid. Retrieved from [Link]

  • BIPM (2018). Internal Standard Reference Data for qNMR: Maleic Acid. Bureau International des Poids et Mesures. Retrieved from [Link]

  • Daubermann, A. G., et al. (2021). Distinct metabolic flux modes through the tricarboxylic acid cycle in mesophyll and guard cells. BioRxiv.[5] Retrieved from [Link][6]

  • Study.com. Acidity Comparison: Maleic vs Fumaric Acid Mechanisms. Retrieved from [Link]

Sources

Foundational

Technical Guide: 2-Butenedioic Acid-d2 in Quantitative Bioanalysis and Drug Development

Executive Summary In the high-stakes environment of drug development and metabolic profiling, 2-Butenedioic acid-d2 serves as a critical Stable Isotope Labeled Internal Standard (SIL-IS). It exists primarily as two geome...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development and metabolic profiling, 2-Butenedioic acid-d2 serves as a critical Stable Isotope Labeled Internal Standard (SIL-IS). It exists primarily as two geometric isomers: Fumaric acid-2,3-d2 (trans) and Maleic acid-2,3-d2 (cis).

This guide provides a definitive technical breakdown of these isotopologues, focusing on their molecular weight calculations, isotopic purity assessment, and their deployment in LC-MS/MS bioanalysis. It addresses the specific challenges of Hydrogen/Deuterium (H/D) exchange and outlines self-validating protocols for their use as internal standards.

Chemical Identity and Isomerism

The term "2-Butenedioic acid-d2" is chemically ambiguous without specifying stereochemistry. In drug development, Fumaric acid is the more common target (e.g., as a metabolite of dimethyl fumarate in Multiple Sclerosis therapies), while Maleic acid often appears as a counter-ion in salt forms of Active Pharmaceutical Ingredients (APIs).

Comparative Identity Table[1]
ParameterFumaric Acid-2,3-d2Maleic Acid-2,3-d2
Stereochemistry Trans (E-isomer)Cis (Z-isomer)
CAS Number 24461-32-324461-33-4
Chemical Formula


Label Position C2, C3 (Vinylic positions)C2, C3 (Vinylic positions)
Solubility (Water) Low (~6.3 g/L)High (~780 g/L)
Primary Use Bioanalysis of Fumarate drugsPolymer chemistry, API counter-ion

Critical Technical Note: The deuterium labels are placed on the carbon backbone (C2 and C3).[1] Deuterium placed on the carboxylic acid groups (


) would exchange instantaneously with water, rendering the label useless for bioanalysis in aqueous media .

Molecular Weight and Isotopic Calculations

Precise mass spectrometry relies on the distinction between Nominal Mass, Monoisotopic Mass, and Average Mass. For d2-labeled compounds, the mass shift is calculated based on the substitution of two Protons (


) with two Deuteriums (

or

).
Mass Calculation Logic[1]
  • Mass of

    
    :  1.00783 Da
    
  • Mass of

    
     (D):  2.01410 Da
    
  • Mass Shift (

    
    ): 
    
    
    
Mass Spectrometry Parameters
CompoundNominal MassMonoisotopic Mass (

)
Average Molecular Weight
Unlabeled (

)
116 Da116.0110 Da116.072 g/mol
Labeled (

)
118 Da118.0235 Da 118.084 g/mol

Application in MS: In a typical Triple Quadrupole (QqQ) MRM transition, the precursor ion for the unlabeled acid (negative mode,


) is 115.0 , while the d2-standard will be 117.0 .

Determining Isotopic Purity

Isotopic purity is defined as the enrichment level (Atom % D) and the absence of unlabeled (


) or mono-labeled (

) isotopologues. High isotopic purity (

) is essential to prevent "cross-talk" or interference in the unlabeled analyte channel.[1]
Protocol: Orthogonal Purity Assessment

To validate a batch of 2-Butenedioic acid-d2, use this two-step workflow combining qNMR and Mass Spectrometry.

Step 1: qNMR (Quantitative Nuclear Magnetic Resonance)[1][2][3]
  • Objective: Confirm the absence of vinylic protons (

    
     at C2/C3).
    
  • Method: Dissolve sample in

    
     or 
    
    
    
    .
  • Observation: The unlabeled alkene singlet (approx.[1] 6.83 ppm for Fumaric, 6.29 ppm for Maleic) should be absent or below the limit of integration relative to an internal standard (e.g., Maleic Acid for Fumaric analysis, or TMSP).

  • Causality: Since C-H protons do not exchange with solvent, any signal at the alkene shift indicates incomplete deuteration during synthesis .

Step 2: High-Resolution Mass Spectrometry (HRMS)
  • Objective: Quantify the

    
     contribution.
    
  • Method: Direct infusion ESI-MS (Negative Mode).

  • Calculation:

    
    
    
  • Acceptance Criteria: Contribution of

    
     to the analyte channel should be 
    
    
    
    of the IS response .[1]
Workflow Diagram: Purity Validation

PurityWorkflow Start Crude d2-Synthesized Material qNMR Step 1: 1H-qNMR Analysis (Check 6.0-7.0 ppm region) Start->qNMR Decision1 Vinylic H Detected? qNMR->Decision1 Fail1 Reject: Incomplete Deuteration Decision1->Fail1 Yes MS Step 2: HRMS Analysis (Direct Infusion ESI-) Decision1->MS No (Silent Spectrum) Calc Calculate % d0 Contribution MS->Calc Decision2 d0 > 0.5%? Calc->Decision2 Pass PASS: Certified Reference Material (>98 Atom % D) Decision2->Pass No Fail2 Reject: Isotopic Interference Risk Decision2->Fail2 Yes

Figure 1: Self-validating workflow for confirming isotopic purity of d2-labeled acids.

Applications in Drug Development (Bioanalysis)

In regulated bioanalysis (FDA/EMA guidelines), Fumaric acid-d2 is the gold standard Internal Standard (IS) for quantifying fumarate metabolites.

The "Carrier Effect" and Matrix Matching

Using a structural analog (e.g., Maleic acid) to quantify Fumaric acid is risky due to different retention times and ionization efficiencies.[1] A deuterated IS (Fumaric acid-d2) co-elutes with the analyte, correcting for:

  • Matrix Effects: Ion suppression/enhancement at that specific retention time.

  • Extraction Efficiency: Losses during protein precipitation or SPE.

Experimental Protocol: LC-MS/MS with d2-IS

Pre-requisite: Ensure the d2-IS stock solution is prepared in a solvent that prevents precipitation (e.g., 50:50 Methanol:Water).

  • Stock Prep: Dissolve Fumaric acid-d2 to 1 mg/mL in MeOH:Water (50:50).

  • Working IS Solution: Dilute to ~500 ng/mL in Water (this is the "Spiking Solution").

  • Sample Processing:

    • Aliquot 50

      
       Plasma/Matrix.
      
    • Add 10

      
      Working IS Solution  (d2).
      
    • Add 200

      
       Acetonitrile (Protein Precipitation).
      
    • Vortex (1 min) -> Centrifuge (10 min @ 4000g).

  • Analysis: Inject Supernatant onto C18 Column.

    • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

    • Transition: Monitor 115.0 (Analyte) and 117.0 (IS).

Workflow Diagram: Bioanalytical Method

LCMSWorkflow Plasma Biological Sample (Contains Analyte) IS_Add Add Fumaric Acid-d2 (Internal Standard) Plasma->IS_Add Normalization Start Precip Protein Precipitation (Acetonitrile) IS_Add->Precip Centrifuge Centrifugation (Remove Proteins) Precip->Centrifuge LC LC Separation (Co-elution of d0/d2) Centrifuge->LC Supernatant MS MS/MS Detection (MRM: 115 vs 117) LC->MS Matrix Effect Correction

Figure 2: LC-MS/MS workflow demonstrating the integration of the d2-IS for matrix correction.

Handling and Stability

To maintain the integrity of 2-Butenedioic acid-d2, researchers must adhere to specific handling rules derived from its chemical properties.

The H/D Exchange Trap

While the C-D bonds on the backbone are stable, the carboxylic acid protons (COOH ) are labile.[1]

  • Do NOT store the standard in deuterated solvents (like

    
    ) for long periods if you intend to use it for applications relying on the carboxyl mass, although for standard bioanalysis (measuring the backbone), this is less critical.[1]
    
  • DO expect the molecular weight to shift transiently if dissolved in

    
     due to carboxyl exchange (
    
    
    
    ), but this reverses instantly upon introduction to aqueous LC mobile phases.[1]
  • Storage: Store solid material at room temperature, desiccated. Solutions should be kept at 4°C.

References

  • NIST Chemistry WebBook. 2-Butenedioic acid (Z)- and (E)- Properties. National Institute of Standards and Technology. [Link]

  • FDA Guidance for Industry. Bioanalytical Method Validation M10 (2022).[4] U.S. Food and Drug Administration.[4][5][6][7] [Link]

  • PubChem. Maleic Acid-2,3-d2 Compound Summary. National Library of Medicine. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structures of cis-Butenedioic acid-d2 and trans-Butenedioic acid-d2

Introduction In the landscape of pharmaceutical development and materials science, a nuanced understanding of molecular structure is paramount. Geometric isomerism, specifically the distinction between cis and trans conf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and materials science, a nuanced understanding of molecular structure is paramount. Geometric isomerism, specifically the distinction between cis and trans configurations, profoundly influences the physicochemical properties and biological activity of a compound. This guide provides a detailed exploration of two such isomers: cis-butenedioic acid-d2 (maleic acid-d2) and trans-butenedioic acid-d2 (fumaric acid-d2). The strategic incorporation of deuterium (d2) at the olefinic positions offers a powerful tool for mechanistic studies, metabolic tracking, and enhancing pharmacokinetic profiles. This document will delve into the structural intricacies of these deuterated isomers, their comparative stability, and the analytical methodologies crucial for their differentiation and characterization.

Core Structural Differences and Stereochemistry

cis-Butenedioic acid and trans-butenedioic acid are stereoisomers, meaning they share the same molecular formula (C₄H₄O₄) and connectivity but differ in the spatial arrangement of their atoms.[1] The key distinction lies in the orientation of the two carboxylic acid functional groups relative to the carbon-carbon double bond.

  • cis-Butenedioic acid (Maleic Acid): In the cis isomer, the carboxylic acid groups are positioned on the same side of the double bond.[2] This arrangement results in a more compact, U-shaped molecule.

  • trans-Butenedioic acid (Fumaric Acid): Conversely, the trans isomer has its carboxylic acid groups on opposite sides of the double bond, leading to a more linear and extended molecular geometry.[3]

The introduction of deuterium at the C2 and C3 positions to form cis-butenedioic acid-d2 and trans-butenedioic acid-d2 does not alter this fundamental geometric isomerism. The deuterium atoms replace the hydrogen atoms attached to the double-bonded carbons. While this isotopic substitution has a negligible effect on the overall molecular shape, it introduces a subtle change in mass and vibrational energy, which can be exploited in various analytical techniques.[4][5]

G cluster_cis cis-Butenedioic acid-d2 (Maleic acid-d2) cluster_trans trans-Butenedioic acid-d2 (Fumaric acid-d2) cis_struct D      D    / C==C /    HOOC    COOH trans_struct D      COOH    / C==C /    HOOC      D

Caption: Molecular structures of cis- and trans-butenedioic acid-d2.

Comparative Stability and Physicochemical Properties

The geometric arrangement of the functional groups directly impacts the thermodynamic stability and physical properties of the isomers.

Generally, for acyclic systems, trans isomers are more stable than their cis counterparts. This increased stability is primarily attributed to reduced steric hindrance between the bulky substituent groups.[1] In the case of butenedioic acid, the proximity of the two carboxylic acid groups in the cis isomer (maleic acid) leads to intramolecular steric strain and unfavorable dipole-dipole interactions. The trans isomer (fumaric acid), with its opposing carboxylic acid groups, minimizes these repulsive forces, resulting in a lower ground-state energy.[6]

This difference in stability is reflected in their physical properties:

Propertycis-Butenedioic acid (Maleic Acid)trans-Butenedioic acid (Fumaric Acid)
Melting Point130-135 °C287 °C (decomposes)[3]
Solubility in Water790 g/L (25 °C)[7]6.3 g/L (25 °C)[3]
Acidity (pKa1)1.93.03[3]
Acidity (pKa2)6.07[2]4.44[3]

Causality behind Property Differences:

  • Melting Point: The higher melting point of fumaric acid is a consequence of its more symmetrical, linear structure, which allows for more efficient crystal packing and stronger intermolecular forces (hydrogen bonding) in the solid state.[1]

  • Solubility: Maleic acid's higher solubility in water is due to its ability to form intramolecular hydrogen bonds, which reduces the energy required to break the crystal lattice and solvate the molecule. The strong intermolecular hydrogen bonding in fumaric acid's crystal lattice makes it less soluble.

  • Acidity: The first dissociation constant (pKa1) of maleic acid is lower (more acidic) because the proximity of the two carboxyl groups allows for intramolecular hydrogen bonding to stabilize the resulting conjugate base. After the first proton is removed, the second proton is held more tightly due to the electrostatic repulsion from the nearby carboxylate anion, resulting in a higher pKa2.

Analytical Techniques for Isomer Differentiation

The distinct structural and electronic environments of cis- and trans-butenedioic acid-d2 give rise to unique spectroscopic signatures, enabling their unambiguous differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for distinguishing between geometric isomers.

  • ¹H NMR Spectroscopy: In the non-deuterated analogues, the key differentiating feature is the vicinal coupling constant (³JHH) between the olefinic protons. For trans isomers, this coupling constant is typically larger (in the range of 12–18 Hz) compared to cis isomers (0–12 Hz).[1] In the deuterated compounds, the absence of these proton signals confirms the isotopic labeling. However, if residual protons are present, this coupling constant remains a valuable diagnostic tool. The chemical shifts of the olefinic protons also differ, with the protons in the cis isomer generally appearing slightly more upfield (to the right on the spectrum) than those in the trans isomer.[8]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carboxylic and olefinic carbons will also differ between the two isomers due to the different electronic environments.

  • ²H (Deuterium) NMR Spectroscopy: This technique can be used to directly observe the deuterium nuclei, providing a distinct signal for the labeled positions.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the butenedioic acid-d2 isomer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis: Analyze the chemical shifts and coupling constants (if applicable) of any residual olefinic proton signals to confirm the isomeric identity.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, which are highly sensitive to its geometry.

The primary IR spectral differences between cis- and trans-butenedioic acid arise from the symmetry of the molecules and the nature of their hydrogen bonding.

  • cis-Isomer (Maleic Acid): Due to its lower symmetry and strong intramolecular hydrogen bonding, maleic acid exhibits a broad carbonyl (C=O) stretching peak, typically around 1708 cm⁻¹.[9]

  • trans-Isomer (Fumaric Acid): The centrosymmetric structure of fumaric acid results in a sharp and well-defined carbonyl stretching band at a slightly lower wavenumber, around 1685 cm⁻¹.[9] The intermolecular hydrogen bonding in the solid state contributes to this sharpness. Furthermore, trans disubstituted double bonds often show a characteristic out-of-plane C-H bending vibration around 965 cm⁻¹, although this will be absent in the fully deuterated compound.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Compare the position and shape of the carbonyl stretching band to differentiate between the cis and trans isomers.

G cluster_workflow Analytical Workflow for Isomer Differentiation cluster_nmr_results NMR Data cluster_ir_results IR Data cluster_xrc_results XRC Data Sample cis/trans-Butenedioic acid-d2 Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR XRC X-ray Crystallography Sample->XRC Coupling_Constant Coupling Constants (residual H) NMR->Coupling_Constant Chemical_Shift Chemical Shifts NMR->Chemical_Shift Carbonyl_Stretch C=O Stretch (shape, position) IR->Carbonyl_Stretch Bond_Angles Bond Angles & Lengths XRC->Bond_Angles Crystal_Packing Crystal Packing XRC->Crystal_Packing Conclusion Unambiguous Isomer Identification Coupling_Constant->Conclusion Chemical_Shift->Conclusion Carbonyl_Stretch->Conclusion Bond_Angles->Conclusion Crystal_Packing->Conclusion

Caption: Workflow for the differentiation of butenedioic acid-d2 isomers.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information. This technique can precisely determine the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the overall molecular conformation.[11] This allows for the direct visualization of the cis or trans configuration of the carboxylic acid groups relative to the double bond.

Synthesis and Isomerization

The synthesis of these deuterated isomers typically involves modifications of established routes for their non-deuterated counterparts.

  • cis-Butenedioic acid-d2 (Maleic acid-d2): This isomer is often prepared by the hydrolysis of maleic anhydride.[2] Deuterium can be introduced through the use of heavy water (D₂O) during the hydrolysis step or via catalytic deuteration of a suitable precursor.

  • trans-Butenedioic acid-d2 (Fumaric acid-d2): Fumaric acid is industrially produced by the catalytic isomerization of maleic acid.[12] This process can be adapted to produce the deuterated version by starting with maleic acid-d2.

It is crucial to note that the cis isomer can be converted to the more stable trans isomer upon heating or through acid catalysis.[6] Therefore, careful control of reaction and purification conditions is necessary to maintain the isomeric purity of the desired compound.

Applications in Drug Development and Research

The use of deuterated compounds, such as cis- and trans-butenedioic acid-d2, is of significant interest in several scientific domains:

  • Mechanistic Studies: The deuterium label serves as a tracer to elucidate reaction mechanisms and metabolic pathways.[5]

  • Pharmacokinetic Modification: The "kinetic isotope effect" can lead to slower metabolic breakdown of deuterated drugs, potentially improving their pharmacokinetic profiles (e.g., longer half-life, reduced toxicity).

  • Internal Standards: Deuterated analogues are widely used as internal standards in quantitative mass spectrometry-based assays due to their similar chemical behavior but distinct mass.[5]

Conclusion

The structural distinction between cis- and trans-butenedioic acid-d2 is a clear illustration of the profound impact of geometric isomerism on molecular properties. The cis isomer (maleic acid-d2) is a less stable, more water-soluble compound with distinct spectroscopic features compared to the more stable, higher-melting trans isomer (fumaric acid-d2). A multi-technique analytical approach, leveraging NMR and IR spectroscopy, and, where applicable, X-ray crystallography, provides a robust framework for the unambiguous identification and characterization of these important deuterated building blocks. This in-depth understanding is critical for their effective application in pharmaceutical research, materials science, and beyond.

References

  • Wikipedia. (n.d.). Cis–trans isomerism. Retrieved February 9, 2026, from [Link]

  • NORBIDAR. (2025, December 19). How will you distinguish maleic acid and fumaric acid by their IR spectra? Retrieved February 9, 2026, from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved February 9, 2026, from [Link]

  • RSC Publishing. (n.d.). Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. Dalton Transactions. Retrieved February 9, 2026, from [Link]

  • YouTube. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers. Retrieved February 9, 2026, from [Link]

  • Pearson+. (n.d.). The two butenedioic acids are called fumaric acid (trans) and mal... | Study Prep. Retrieved February 9, 2026, from [Link]

  • Oreate AI Blog. (2026, January 15). Fumaric Acid: Nature's Versatile Compound. Retrieved February 9, 2026, from [Link]

  • DrugBank. (n.d.). cis-but-2-enedioic acid | Drug Information, Uses, Side Effects, Chemistry. Retrieved February 9, 2026, from [Link]

  • ChemBK. (n.d.). Cis-Butenedioic acid. Retrieved February 9, 2026, from [Link]

  • RSC Publishing. (n.d.). The effects of cis and trans butenedioic acid on the physicochemical behavior of lumefantrine. CrystEngComm. Retrieved February 9, 2026, from [Link]

  • LookChem. (n.d.). TRANS-BUTENEDIOIC ACID. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Fumaric acid. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Maleic acid. Retrieved February 9, 2026, from [Link]

  • PMC. (n.d.). Matrix Isolation Study of Fumaric and Maleic Acids in Solid Nitrogen. Retrieved February 9, 2026, from [Link]

  • PubChem - NIH. (n.d.). Fumaric Acid | C4H4O4 | CID 444972. Retrieved February 9, 2026, from [Link]

  • Ataman Kimya. (n.d.). 2-BUTENEDIOIC ACID. Retrieved February 9, 2026, from [Link]

Sources

Foundational

A Technical Guide to Fumaric Acid-d2 (trans-1,2-Ethylenedicarboxylic Acid-d2) for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of Fumaric acid-d2, a deuterated form of the naturally occurring dicarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Fumaric acid-d2, a deuterated form of the naturally occurring dicarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, synthesis, and critical applications of this stable isotope-labeled compound. We will examine the scientific principles that make Fumaric acid-d2 an invaluable tool in modern research, particularly in the realms of metabolic analysis and pharmacokinetic studies.

Nomenclature and Synonyms: A Comprehensive Reference

Precise communication in scientific research is paramount. Fumaric acid-d2 is known by several names, and a comprehensive understanding of its nomenclature is essential for thorough literature searches and clear documentation.

Systematic and Common Names:

The most common and systematic names for Fumaric acid-d2 are derived from its non-deuterated parent compound, Fumaric acid. The "-d2" suffix indicates the substitution of two hydrogen atoms with deuterium.

  • Fumaric acid-d2

  • trans-1,2-Ethylenedicarboxylic acid-d2

  • (2E)-2-Butenedioic acid-d2

  • Fumaric acid-2,3-d2

  • 2-Butenedioic-2,3-d2 acid, (E)-

It is important to distinguish Fumaric acid-d2 from other deuterated forms, such as Fumaric acid-d4, where all four hydrogen atoms are replaced by deuterium.

Below is a table summarizing the key synonyms and identifiers for Fumaric acid-d2.

Type Identifier
Common Name Fumaric acid-d2
Systematic Name trans-1,2-Ethylenedicarboxylic acid-d2
IUPAC Name (2E)-But-2-enedioic-2,3-d2 acid
CAS Number 24538-63-2
Other Synonyms Fumaric acid-2,3-d2, (2E)-2-Butenedioic Acid-d2, d2-fumaric acid

The Science of Deuteration: The Kinetic Isotope Effect

The utility of Fumaric acid-d2 in research stems from a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE) [1]. This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond.

This seemingly subtle difference has profound implications in drug development and metabolic studies. By strategically replacing hydrogen with deuterium in a drug molecule, it is possible to slow down its metabolism, potentially leading to:

  • Improved pharmacokinetic profiles: A slower rate of metabolism can increase the drug's half-life, leading to less frequent dosing.

  • Reduced formation of toxic metabolites: If a metabolic pathway leading to a harmful byproduct involves the cleavage of a C-H bond, deuteration at that position can reduce the formation of that metabolite.

  • Increased drug exposure: A slower breakdown of the drug can lead to higher overall exposure, potentially enhancing its therapeutic effect.

The following diagram illustrates the concept of the kinetic isotope effect.

graph KIE_Concept { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

reactant [label="Reactant with C-H bond"]; product [label="Product"]; reactant_d [label="Reactant with C-D bond"]; product_d [label="Product"];

reactant -> product [label="k_H (faster)"]; reactant_d -> product_d [label="k_D (slower)"];

caption [label="Kinetic Isotope Effect: C-D bond cleavage is slower than C-H bond cleavage.", shape=plaintext, fontcolor="#5F6368"]; }

Synthesis of Fumaric Acid-d2

The most common laboratory synthesis of Fumaric acid-d2 involves the isomerization of its cis-isomer, Maleic acid-d2. A general protocol is outlined below.

Experimental Protocol: Synthesis of Fumaric Acid-d2 via Isomerization of Maleic Acid-d2

Materials:

  • Maleic anhydride

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Hydrochloric acid (concentrated)

  • Activated carbon

  • Distilled water

Procedure:

  • Preparation of Maleic Acid-d2:

    • In a round-bottom flask equipped with a reflux condenser, dissolve Maleic anhydride in a minimal amount of hot D₂O.

    • Reflux the solution for 30 minutes to ensure complete hydrolysis to Maleic acid-d2.

    • Allow the solution to cool to room temperature, then cool further in an ice bath to crystallize the Maleic acid-d2.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold D₂O.

    • Dry the Maleic acid-d2 crystals under vacuum.

  • Isomerization to Fumaric Acid-d2:

    • In a clean round-bottom flask, dissolve the synthesized Maleic acid-d2 in distilled water.

    • Add a catalytic amount of concentrated hydrochloric acid[2].

    • Heat the mixture to boiling and reflux for 1-2 hours[3]. The less soluble Fumaric acid-d2 will start to precipitate out of the solution as fine white crystals.

    • After the reflux period, allow the mixture to cool to room temperature.

    • Collect the crude Fumaric acid-d2 crystals by vacuum filtration and wash with cold distilled water to remove any remaining maleic acid and hydrochloric acid.

  • Purification:

    • To purify the Fumaric acid-d2, recrystallize it from hot water. Dissolve the crude product in a minimal amount of boiling distilled water. If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

    • Hot-filter the solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

    • Collect the purified Fumaric acid-d2 crystals by vacuum filtration, wash with a small amount of cold distilled water, and dry under vacuum.

Characterization:

The final product should be characterized to confirm its identity and purity. This is typically done using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR in a deuterated solvent (e.g., DMSO-d₆) should show a significant reduction or absence of the vinylic proton signal compared to non-deuterated fumaric acid. ¹³C NMR can also be used to confirm the carbon skeleton.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of Fumaric acid-d2 (C₄H₂D₂O₄).

  • Melting Point: The melting point of the purified Fumaric acid-d2 should be sharp and consistent with literature values (approximately 287 °C).

graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial"];

MA [label="Maleic Anhydride"]; D2O [label="D2O"]; MAd2 [label="Maleic Acid-d2"]; HCl [label="HCl (catalyst)"]; FAd2_crude [label="Crude Fumaric Acid-d2"]; FAd2_pure [label="Purified Fumaric Acid-d2"]; Recrystallization [label="Recrystallization"];

MA -> MAd2 [label="Hydrolysis"]; D2O -> MAd2; MAd2 -> FAd2_crude [label="Isomerization"]; HCl -> FAd2_crude; FAd2_crude -> Recrystallization; Recrystallization -> FAd2_pure;

caption [label="Synthesis workflow of Fumaric acid-d2.", shape=plaintext, fontcolor="#5F6368"]; }

Applications in Research and Drug Development

Fumaric acid-d2 is a versatile tool with several key applications in the life sciences.

Internal Standard for Analytical Methods

In quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, an internal standard is often used to improve the accuracy and precision of the measurement. An ideal internal standard is chemically similar to the analyte but can be distinguished from it. Fumaric acid-d2 serves as an excellent internal standard for the quantification of fumaric acid in biological samples[4]. Because it has nearly identical chemical and physical properties to its non-deuterated counterpart, it behaves similarly during sample preparation and analysis, thus correcting for any sample loss or variation in instrument response. However, its different mass allows it to be distinguished by a mass spectrometer.

Metabolic Flux Analysis

Metabolic flux analysis is a powerful technique used to study the rates of metabolic reactions in a biological system. By introducing a stable isotope-labeled substrate, such as Fumaric acid-d2, into cells or an organism, researchers can trace the path of the deuterium atoms as they are incorporated into other metabolites. This provides valuable insights into the activity of various metabolic pathways, such as the tricarboxylic acid (TCA) cycle. Analyzing the distribution of deuterium in downstream metabolites using MS or NMR allows for the quantification of metabolic fluxes, which can be particularly useful in understanding disease states like cancer, where metabolic pathways are often altered[5].

Pharmacokinetic Studies of Fumarate-Based Drugs

Fumaric acid esters, such as dimethyl fumarate (DMF), are used in the treatment of diseases like multiple sclerosis and psoriasis[6][7]. The pharmacokinetics of these drugs, including their absorption, distribution, metabolism, and excretion, are critical to their efficacy and safety. Deuterated versions of these drugs, or studies involving co-administration of deuterated fumarate, can help elucidate their metabolic fate. By using Fumaric acid-d2 as a tracer, researchers can more accurately quantify the levels of the drug and its metabolites in biological fluids, providing a clearer picture of its pharmacokinetic profile[8].

A pilot study on oral fumaric acid esters for the treatment of active multiple sclerosis showed a significant reduction in gadolinium-enhancing lesions after 18 weeks of treatment[9]. Further research with deuterated analogs could help optimize the therapeutic window and reduce side effects.

Safety and Handling

Fumaric acid-d2, like its non-deuterated form, is considered a hazardous substance. It is important to handle it with appropriate safety precautions in a laboratory setting.

  • Eye Irritation: Fumaric acid can cause serious eye irritation[8]. It is essential to wear safety glasses or goggles when handling the solid powder or solutions. In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.

  • Skin Irritation: May cause mild skin irritation. Wear protective gloves and a lab coat. In case of skin contact, wash the affected area with soap and water.

  • Respiratory Irritation: Avoid inhaling the dust. Handle in a well-ventilated area or in a fume hood, especially when working with fine powders.

  • Ingestion: Do not ingest. If swallowed, rinse the mouth with water and seek medical attention.

Always consult the Safety Data Sheet (SDS) for the specific product you are using for complete and detailed safety information[10][11][12].

Conclusion

Fumaric acid-d2 is more than just a deuterated molecule; it is a powerful tool that enables researchers to probe the intricacies of biological systems and improve the development of pharmaceuticals. Its utility as an internal standard, a tracer in metabolic flux analysis, and a tool in pharmacokinetic studies makes it an indispensable compound in the modern research laboratory. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will empower researchers to leverage this stable isotope-labeled compound to its full potential, driving innovation and discovery in the life sciences.

References

  • norbidar.com. (2025, December 24).
  • norbidar.com. (2026, January 23). How do you make fumaric acid?
  • Scribd. (n.d.). Synthesis of Maleic and Fumaric Acid.
  • MDPI. (2022, December 7). Fumaric acid production by R.
  • ResearchGate. (n.d.). (a) ¹H-NMR spectrum of fumaric acid (FA) in D2O.
  • PubMed. (2006, June 15). Oral fumaric acid esters for the treatment of active multiple sclerosis: an open-label, baseline-controlled pilot study.
  • NCBI Bookshelf. (n.d.).
  • PubMed Central. (n.d.).
  • MDPI. (2021, November 25). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias.
  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool.
  • PubMed. (2018, January 15). The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects.
  • PubChem. (n.d.). TRANS-BUTENEDIOIC ACID.
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Maleic Anhydride, Maleic Acid, and Fumaric Acid.
  • Santa Cruz Biotechnology. (2018, September 5).
  • PubMed. (n.d.). Use of isotope effects to deduce the chemical mechanism of fumarase.
  • PubMed Central. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols for Metabolic Flux Analysis with Deuterium-Labeled Compounds.
  • Google Patents. (n.d.).
  • MDPI. (2025, February 28).
  • Frontiers. (2016, July 22). Utilization of Dimethyl Fumarate and Related Molecules for Treatment of Multiple Sclerosis, Cancer, and Other Diseases.
  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with perylene diimide groups.
  • PubMed. (2008, February 15). [Fumaric acid and its esters in the treatment of multiple sclerosis: studies and effects].
  • PubMed Central. (n.d.). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies.
  • Cornell University Environment, Health and Safety. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • ResearchGate. (2025, August 8). Tolerability and Pharmacokinetics of Delayed-Release Dimethyl Fumarate Administered With and Without Aspirin in Healthy Volunteers.
  • PubMed Central. (n.d.).
  • accessdata.fda.gov. (2018, January 18). APPLICATION NUMBER: - 210296Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S).
  • ResearchGate. (2025, August 7). (PDF) Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry.
  • Sigma-Aldrich. (2021, June 19).
  • MDPI. (2020, October 13). Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility?.
  • accessdata.fda.gov. (n.d.). APPLICATION NUMBER: - 210296Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S).
  • Wikipedia. (n.d.). Kinetic isotope effect.
  • Hampshire College. (n.d.).
  • MDPI. (2024, November 14).
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000083 - Fumaric Acid.
  • RSC Publishing. (2022, September 7).
  • ScienceDirect. (n.d.).
  • PubMed. (2015, April 15). Dimethyl fumarate in relapsing-remitting multiple sclerosis: rationale, mechanisms of action, pharmacokinetics, efficacy and safety.
  • Spectrum Chemical. (2016, March 9).
  • PubMed Central. (n.d.).
  • YouTube. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics, Charles Evans.
  • Brain | Oxford Academic. (2011, February 22).
  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • Kyoto University Research Information Repository. (n.d.). Cis-trans isomerization of maleic a cid to fumaric acid under pressure.
  • Encyclopedia MDPI. (2021, December 6). LC-MS/MS for the Diagnosis of Organic Acidemias.

Sources

Exploratory

Technical Whitepaper: Characterization and Application of Maleic Acid-d2

Executive Summary Maleic acid-d2 (cis-Butenedioic acid-2,3-d2) is the deuterated isotopologue of maleic acid, characterized by the substitution of the two olefinic protons with deuterium. This stable isotope-labeled comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Maleic acid-d2 (cis-Butenedioic acid-2,3-d2) is the deuterated isotopologue of maleic acid, characterized by the substitution of the two olefinic protons with deuterium. This stable isotope-labeled compound is a critical tool in metabolic flux analysis, mechanistic enzymology—specifically in the study of glutamate decarboxylase (GAD) inhibition—and as an internal standard in mass spectrometry.

This guide provides a definitive technical analysis of Maleic acid-d2, focusing on its structural integrity, thermodynamic properties (melting point), synthesis pathways, and applications in quantitative bioanalysis.

Part 1: Chemical Identity & Structural Analysis

Definitive Chemical Structure

Maleic acid-d2 retains the cis-configuration of the parent maleic acid but features a deuterated alkene backbone. The distinct cis geometry is thermodynamically less stable than its trans isomer (fumaric acid-d2), a property that dictates its handling and melting point behavior.[1]

AttributeSpecification
Chemical Name Maleic acid-2,3-d2
IUPAC Name (2Z)-But-2-enedioic-2,3-d2 acid
CAS Number 24461-33-4 (Distinct from Fumaric acid-d2: 24461-32-3)
Molecular Formula

Molecular Weight 118.09 g/mol (vs. 116.07 g/mol for non-deuterated)
Isotopic Purity Typically

98 atom % D
SMILES [2H]/C(C(=O)O)=C([2H])/C(=O)O
Isomerism and Stability

The cis-configuration places the two carboxylic acid groups in proximity, leading to intramolecular hydrogen bonding.[1] This internal strain makes maleic acid-d2 susceptible to isomerization into the more stable trans-fumaric acid-d2 upon heating or UV exposure.

Critical Distinction: Researchers must verify the CAS number when sourcing.

  • Maleic Acid-d2 (cis): CAS 24461-33-4[2]

  • Fumaric Acid-d2 (trans): CAS 24461-32-3

Isomerism cluster_0 Thermodynamic Stability Maleic Maleic Acid-d2 (cis-isomer) Less Stable Fumaric Fumaric Acid-d2 (trans-isomer) More Stable Maleic->Fumaric Heat / UV / Acid Catalysis (Isomerization)

Figure 1: Isomerization pathway of Maleic acid-d2 to Fumaric acid-d2.[3][4][5][2][6][7][8] The cis-geometry is metastable.

Part 2: Physicochemical Properties[12]

Melting Point Analysis

The melting point (MP) is a primary indicator of purity and isomeric integrity. While the deuterium isotope effect on melting point is generally minimal (secondary isotope effect), the MP of maleic acid-d2 is often reported slightly higher than the standard range for maleic acid due to lattice energy variations and isotopic purity grades.

  • Maleic Acid-d2 MP: 137 – 140 °C [9]

  • Standard Maleic Acid MP: 130 – 135 °C

  • Fumaric Acid-d2 MP: > 287 °C (Sublimes)

Diagnostic Utility: A melting point observed above 140 °C or significantly below 130 °C suggests contamination with fumaric acid (due to isomerization) or moisture (hydrolysis of anhydride precursors), respectively.

Solubility and pKa

Maleic acid-d2 exhibits high water solubility due to its polar carboxyl groups.

  • Solubility: Highly soluble in water, alcohol, and acetone.

  • Acidity (pKa):

    
    , 
    
    
    
    .[3] The first proton is highly acidic due to the stabilization of the mono-anion via intramolecular hydrogen bonding (cis-effect).

Part 3: Synthesis and Production Protocols

Synthesis Pathway

The most reliable synthesis for high-purity maleic acid-d2 involves the hydrolysis of Maleic Anhydride-d2 . The anhydride precursor is typically synthesized via the catalytic oxidation of deuterated benzene or butane, ensuring the deuterium is locked into the carbon backbone (non-exchangeable positions).

Protocol: Hydrolysis of Maleic Anhydride-d2
  • Precursor: Maleic Anhydride-d2 (CAS 17927-65-0).

  • Reagent: Ultra-pure water (

    
    ).
    
  • Reaction:

    
    
    
  • Conditions: Mild heating (50-60 °C) facilitates ring opening. Avoid reflux temperatures >80 °C to prevent isomerization to fumaric acid.

Synthesis Anhydride Maleic Anhydride-d2 (C4D2O3) Reaction Hydrolysis 50-60°C, 1 hr Anhydride->Reaction Water Water (H2O) Hydrolysis Agent Water->Reaction Crude Crude Maleic Acid-d2 (Aqueous Solution) Reaction->Crude Purification Evaporation & Crystallization (Avoid High Heat) Crude->Purification Final Pure Maleic Acid-d2 White Crystalline Solid MP: 137-140°C Purification->Final

Figure 2: Synthesis workflow via hydrolysis of Maleic Anhydride-d2.

Part 4: Applications in Research & Drug Development

Mass Spectrometry Internal Standard

Maleic acid-d2 is an ideal Internal Standard (IS) for the quantification of maleic acid in biological matrices or polymer formulations.

  • Mechanism: Isotope Dilution Mass Spectrometry (IDMS).

  • Benefit: The +2 Da mass shift (

    
    ) allows for separation from the analyte signal while retaining identical chromatographic behavior (Retention Time), compensating for matrix effects and ionization suppression.
    
Mechanistic Enzymology (GAD Inhibition)

Maleic acid is a known inhibitor of Glutamate Decarboxylase (GAD).[5][2] The deuterated analog is used to probe the mechanism of inhibition via Kinetic Isotope Effects (KIE) .

  • If the C-H bond cleavage at the alkene position is rate-limiting in the metabolic breakdown or inhibition mechanism, substituting H with D will significantly alter the reaction rate (

    
    ).
    
  • Maleic acid-d2 is resistant to metabolic degradation pathways that target the double bond, potentially extending its half-life in in vitro assays.

NMR Silent Standard

In


-NMR spectroscopy, Maleic acid-d2 is "silent" in the alkene region (standard maleic acid shows a singlet at ~6.2 ppm). It can be used as a background buffer component that does not interfere with analyte signals in the aromatic/alkene region, unlike its non-deuterated counterpart.

Part 5: Handling and Storage Protocol

To maintain the chemical integrity of Maleic acid-d2, the following "Self-Validating" storage protocol is recommended.

ParameterProtocolCausality/Reasoning
Storage Temp -20 °CPrevents slow thermal isomerization to fumaric acid.
Desiccation Store under Nitrogen/ArgonHygroscopic nature; moisture absorption alters weighing accuracy.
Re-validation Check MP before useIf MP > 140°C, significant isomerization has occurred.
Solvent Choice

, DMSO-

, Methanol-

Avoid protic solvents if studying exchangeable protons (though backbone D is stable).

References

  • Sigma-Aldrich. Maleic acid-2,3-d2 Product Specification and Melting Point Data. Retrieved from

  • National Institute of Standards and Technology (NIST). Maleic Acid Gas Phase Thermochemistry and Spectra. Retrieved from

  • MedChemExpress. Maleic Acid-d2: Chemical Structure and Biological Activity. Retrieved from

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Maleic Acid. (2018). Retrieved from

  • Russak, E. M., et al. (2019).[5] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Retrieved from

Sources

Foundational

Technical Whitepaper: High-Purity 2-Butenedioic Acid-d2 Isotopes

Strategic Sourcing, Quality Verification, and Application in Metabolic Flux Analysis Executive Summary This technical guide addresses the sourcing and validation of deuterium-labeled 2-Butenedioic acid (C₄H₂D₂O₄). Becaus...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing, Quality Verification, and Application in Metabolic Flux Analysis

Executive Summary

This technical guide addresses the sourcing and validation of deuterium-labeled 2-Butenedioic acid (C₄H₂D₂O₄). Because 2-Butenedioic acid exists as two distinct geometric isomers—Maleic acid (cis) and Fumaric acid (trans) —researchers frequently encounter errors in procurement and data interpretation. This whitepaper provides a definitive supplier landscape, a self-validating quality control protocol, and mechanistic insights into their use in metabolic flux analysis (MFA) and quantitative NMR (qNMR).

Part 1: Chemical Identity & Critical Isomerism

The generic term "2-Butenedioic acid-d2" is chemically ambiguous. You must specify the isomer based on your target biological pathway or analytical need.

The Isomer Distinction
  • Fumaric Acid-2,3-d2 (trans-isomer):

    • CAS: 24461-32-3[1][2][3][4]

    • Role: A key intermediate in the Citric Acid (Krebs) Cycle; produced from succinate and converted to malate.

    • Stability: Thermodynamically more stable than the cis form.

  • Maleic Acid-2,3-d2 (cis-isomer):

    • CAS: 24461-33-4[5][6]

    • Role: Less common in central carbon metabolism but used as a specific qNMR internal standard due to its unique chemical shift and solubility profile.

    • Risk: Can isomerize to fumaric acid under UV light or catalytic conditions.

Visualization: Isomeric Relationship & Labeling

The following diagram illustrates the geometric distinction and the specific deuterium labeling at the 2,3-positions.

Isomerism cluster_0 Thermodynamically Unstable cluster_1 Thermodynamically Stable Maleic Maleic Acid-2,3-d2 (cis-isomer) CAS: 24461-33-4 Fumaric Fumaric Acid-2,3-d2 (trans-isomer) CAS: 24461-32-3 Maleic->Fumaric Isomerization (Heat/Catalyst/UV)

Figure 1: Geometric isomerism of 2-Butenedioic acid-d2. Note the stability gradient favoring the trans-isomer (Fumaric).

Part 2: Supplier Landscape & Comparative Analysis

High-purity isotopes are defined by two metrics: Chemical Purity (CP) and Isotopic Enrichment (IE) . For metabolic studies, IE must exceed 98 atom % D to prevent "isotopologue overlap" in Mass Spectrometry data.

Scientist’s Note: While Sigma-Aldrich is the most accessible, Cambridge Isotope Laboratories (CIL) is often the primary manufacturer (OEM) for high-enrichment lots.

SupplierProduct (Isomer)SKU / Cat #EnrichmentFormApplication Focus
Cambridge Isotope Labs Fumaric Acid-2,3-d2DLM-152898%SolidGold Standard for Metabolomics
Sigma-Aldrich (Merck) Fumaric Acid-2,3-d248667198%SolidGeneral Research / Small Scale
Sigma-Aldrich (Merck) Maleic Acid-2,3-d261559598%SolidqNMR Standard (TraceCERT equiv.)
CDN Isotopes Fumaric Acid-2,3-d2D-252698%SolidCost-effective for bulk synthesis
LGC Standards Fumaric Acid-2,3-d2TRC-F86250298%SolidPharmaceutical Ref. Standard
Part 3: Self-Validating Protocol (Incoming QC)

The Problem: Commercial isotopes can degrade or contain residual protonated species (


 or 

) due to atmospheric moisture exchange or incomplete synthesis. The Solution: A qNMR-based "Zero-Point" verification.
Protocol: Isotopic Purity Verification via 1H-NMR
  • Objective: Quantify the residual protium (

    
    H) signal at the alkene position to verify >98% deuteration.
    
  • Reagents:

    • Sample: 10 mg Fumaric Acid-d2.[4]

    • Solvent: 600 µL DMSO-d6 (99.9% D) + 0.05% TMS.

    • Internal Standard (IS): 5 mg Maleic Acid (Unlabeled, >99.9% purity).

Step-by-Step Workflow:

  • Preparation: Dissolve Sample and IS in DMSO-d6. Maleic acid is chosen as the IS because its alkene protons (6.2 ppm) are distinct from Fumaric acid protons (6.6 ppm).

  • Acquisition: Run a standard 1H-NMR (min 400 MHz). Set relaxation delay (

    
    ) to >30s to ensure full relaxation of the alkene protons.
    
  • Integration:

    • Integrate the Maleic Acid peak (6.2 ppm) and set value to 2.00 (representing 2 protons).

    • Integrate the Fumaric Acid region (6.6 ppm).

  • Calculation:

    
    
    
  • Pass Criteria: If calculated %D < 98%, reject the lot for sensitive MS flux analysis.

Visualization: QC Decision Tree

QC_Workflow Start Receive Shipment (Fumaric Acid-d2) Prep Dissolve in DMSO-d6 Add Maleic Acid (Std) Start->Prep NMR Acquire 1H-NMR (d1 > 30s) Prep->NMR Analyze Integrate 6.6 ppm Region (Residual H) NMR->Analyze Decision Is Residual H < 2%? Analyze->Decision Pass PASS: Release for Metabolic Flux Analysis Decision->Pass Yes Fail FAIL: Contact Supplier Request CoA Verification Decision->Fail No

Figure 2: Incoming Quality Control (QC) workflow for verifying isotopic enrichment.

Part 4: Applications in Metabolic Flux Analysis (MFA)

Fumaric acid-d2 is a critical tracer for the TCA Cycle (Krebs Cycle) .

Mechanism of Action

When Fumaric acid-2,3-d2 enters the cell, it is hydrated by the enzyme Fumarase to form Malate.

  • Reaction: Fumarate (

    
    ) + H₂O 
    
    
    
    L-Malate.
  • The Isotope Effect: Because the deuterium labels are on the carbon backbone (C2, C3), they are retained during the hydration step. However, subsequent steps in the TCA cycle (Malate Dehydrogenase) will transfer these deuterons to NADH.

  • Utility: This allows researchers to track the flux of carbon through the bottom half of the TCA cycle and quantify the rate of anaplerotic reactions (replenishing intermediates) versus oxidative consumption [1].

Why High Purity Matters

In Mass Spectrometry (GC-MS or LC-MS), the distinction between M+2 (Fumarate-d2) and M+1 (Fumarate-d1 impurity) is critical. If your starting material has 5% M+1, your flux calculations for the Fumarase reaction rate will be statistically invalid, as you cannot distinguish between "impurity" and "biological exchange" [2].

References
  • Metabolic Flux Analysis Principles: Nielsen, J. (2003). It is all about metabolic fluxes. Journal of Bacteriology.

  • Isotope Purity Impact: Cambridge Isotope Laboratories. Stable Isotopes for Mass Spectrometry.

  • Fumaric Acid Production & Pathways: Xu, Q. et al. (2012).[7] Fumaric Acid Production in Saccharomyces cerevisiae by In Silico Aided Metabolic Engineering. PLOS ONE.

  • Supplier Specification (Sigma): Maleic acid-2,3-d2 Product Specification.

  • Supplier Specification (CIL): Fumaric acid (2,3-D2, 98%) Product Page.

Sources

Exploratory

2-Butenedioic acid-2,3-d2 safety data sheet (SDS)

Content Type: Technical Whitepaper & Advanced Safety Guide Subject: 2-Butenedioic acid-2,3-d2 (Fumaric Acid-d2 / Maleic Acid-d2) CAS Registry: 24461-32-3 (Trans) / 33225-51-3 (Cis) Part 1: Executive Summary & Isomer Crit...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Advanced Safety Guide Subject: 2-Butenedioic acid-2,3-d2 (Fumaric Acid-d2 / Maleic Acid-d2) CAS Registry: 24461-32-3 (Trans) / 33225-51-3 (Cis)

Part 1: Executive Summary & Isomer Criticality

In the realm of stable isotope labeling, 2-Butenedioic acid-2,3-d2 represents a critical junction in metabolic flux analysis and quantitative NMR (qNMR). However, the generic IUPAC nomenclature masks a vital stereochemical distinction that dictates both safety and application: the difference between the Trans-isomer (Fumaric acid-d2) and the Cis-isomer (Maleic acid-d2) .

  • Fumaric Acid-2,3-d2: The primary metabolic tracer for the Krebs cycle (TCA) and a standard pharmaceutical excipient. Generally lower toxicity.

  • Maleic Acid-2,3-d2: A potent nephrotoxin and irritant, often an impurity or specific synthesis precursor.

Senior Scientist Note: Do not treat these isomers as interchangeable. While their mass (M+2) is identical in low-res MS, their biological fate and toxicological profiles are vastly different. This guide addresses both, with a primary focus on the metabolic standard, Fumaric Acid-d2.

Part 2: Chemical Identity & Physicochemical Properties[1]

The deuteration at the 2,3-positions (


) renders the olefinic protons silent in 

H-NMR, making this compound an invaluable "blank" window for analyzing complex mixtures in the 6.0–7.0 ppm region, or a specific probe for

H-NMR.
Table 1: Physicochemical Specifications
PropertyFumaric Acid-2,3-d2 (Trans)Maleic Acid-2,3-d2 (Cis)
CAS Number 24461-32-3 33225-51-3
Formula


MW 118.08 g/mol 118.08 g/mol
Solubility (Water) Low (0.63 g/100g @ 25°C)High (78 g/100g @ 25°C)
pKa values


Isotope Enrichment Typically

atom D
Typically

atom D
Appearance White crystalline powderWhite crystalline solid
Visual 1: Stereochemical & Isomer Distinction

Figure 1: Geometric isomerism dictates the biological and chemical behavior of 2-Butenedioic acid-d2.

Isomers cluster_0 Trans-Isomer (Fumaric) cluster_1 Cis-Isomer (Maleic) Fumaric Fumaric Acid-d2 (E-isomer) CAS: 24461-32-3 PropF Metabolically Active (Krebs Cycle) Fumaric->PropF Maleic Maleic Acid-d2 (Z-isomer) CAS: 33225-51-3 PropM Nephrotoxic Renal Tubule Damage Maleic->PropM

Part 3: Hazard Identification (SDS Core)

This section synthesizes standard GHS classifications with practical laboratory safety protocols.

Comparative Hazard Profile
Hazard ClassFumaric Acid-d2 (Warning)Maleic Acid-d2 (Danger)
Acute Toxicity (Oral) Low (LD50 > 9000 mg/kg rat)Harmful (H302)
Skin Corrosion/Irritation Mild IrritantIrritant (H315)
Eye Damage Causes Serious Eye Irritation (H319)Causes Serious Eye Irritation (H319)
Sensitization Not classifiedSkin Sensitizer (H317)
Target Organ None listedRespiratory Irritation (H335)
Senior Scientist Protocol: The "Acid Dust" Mitigation

Both isomers present a physical hazard often overlooked: micronized acid dust . Inhalation of deuterated acid dust can cause immediate bronchial spasms.

Self-Validating Safety Workflow:

  • pH Check: Before disposal or cleaning, wipe surfaces with a wet pH strip. If it turns red (pH < 3), invisible dust remains.

  • Neutralization: Spills should not just be wiped; they must be neutralized with weak base (Sodium Bicarbonate) until effervescence ceases.

  • PPE: Nitrile gloves (0.11 mm) are sufficient for Fumaric. Double-gloving is recommended for Maleic acid handling due to sensitization risks.

Part 4: Handling, Stability & Storage

Deuterium Integrity (The H-D Exchange Risk)

The carboxyl protons (-COOH) are labile and will exchange with atmospheric moisture (


) rapidly. However, the C-D bonds  (positions 2,3) are chemically stable unless exposed to:
  • Strong bases (creates carbanions, risking exchange).

  • Radical initiators (UV light + peroxides).

Storage Directive:

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption (hygroscopicity is higher in Maleic).

  • Temperature: Ambient (15-25°C) is acceptable, but desiccation is mandatory.

Visual 2: Handling & Integrity Workflow

Figure 2: Decision tree for maintaining isotopic purity and safety during handling.

Handling Start Receive 2-Butenedioic Acid-d2 Check Verify Isomer (IR/Melting Point) Start->Check Decision Is it Maleic (Cis)? Check->Decision MaleicPath High Hazard Protocol (Fume Hood Mandatory) Decision->MaleicPath Yes FumaricPath Standard Protocol (Dust Mask/Goggles) Decision->FumaricPath No Storage Store: Desiccator + Argon (Protect C-D bond) MaleicPath->Storage FumaricPath->Storage

Part 5: Advanced Applications & Methodologies

Metabolic Flux Analysis (TCA Cycle Tracing)

Fumaric acid-2,3-d2 is a "symmetric" tracer. When it enters the Krebs cycle (via Fumarase), it hydrates to Malate.

  • Mechanism: Fumarase catalyzes the trans-addition of water.

  • The Tracer Effect: If you use Fumaric acid-2,3-d2, the hydration adds an -OH and an -H. The resulting Malate will retain the deuterium labels, but the stereochemistry of the enzyme determines which deuterium is retained or lost in subsequent steps (like Malate Dehydrogenase).

  • Mass Shift: The M+2 signature allows quantification of fumarate uptake vs. endogenous production.

qNMR Internal Standard (The "Silent" Standard)

In


H-qNMR, Fumaric acid-d2 is used when the analyte has peaks in the alkene region (6.5 ppm).
  • Why? Non-deuterated Fumaric acid has a singlet at ~6.5 ppm. The d2-variant is silent here.

  • Protocol:

    • Spike Fumaric acid-d2 into the sample.

    • Run

      
      H-NMR (Deuterium channel).
      
    • The d2-Fumarate signal provides a clean integration reference without interfering with the proton spectrum of the drug candidate.

Visual 3: Metabolic Fate in TCA Cycle

Figure 3: Tracing the deuterium label through the Fumarase reaction.

TCA Succinate Succinate FumarateD2 Fumarate-2,3-d2 (M+2) Succinate->FumarateD2 SDH Malate L-Malate-d2 (Hydration) FumarateD2->Malate Fumarase (+H2O) OAA Oxaloacetate Malate->OAA MDH (NADH produced)

Part 6: Emergency Response Protocols

Fire Fighting:

  • Media: Water spray, alcohol-resistant foam, dry chemical.

  • Combustion Products: Carbon oxides (

    
    ). Note that deuterated water (
    
    
    
    ) vapor may form but is not toxic in fire scenarios.

Accidental Release:

  • Evacuate if dust is visible (Maleic acid risk).

  • Ventilate the area.[1][2][3][4]

  • Wet Sweep: Do not dry sweep. Mist with water to suppress dust, then neutralize with sodium bicarbonate.

First Aid:

  • Eye Contact: Rinse immediately for 15 minutes.[4] Critical: Fumaric acid crystals can cause mechanical abrasion; do not rub eyes.

  • Ingestion: Drink 2-4 cupfuls of milk or water. Do NOT induce vomiting (risk of esophageal corrosion if Maleic acid).

References

  • National Center for Biotechnology Information (PubChem). (2024). PubChem Compound Summary for CID 54695745, 2-Butenedioic acid, 2,3-dihydroxy-, (2E)-.[5] Retrieved from [Link]

  • Carl Roth. (2021).[6] Safety Data Sheet: Fumaric acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Quantitation Using Maleic Acid Isotopologues in qNMR

This Application Note is structured to address the specific technical requirements of using Maleic Acid isotopologues in Quantitative NMR (qNMR). Note on Nomenclature: While Maleic Acid (unlabeled, d0) is the industry-st...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical requirements of using Maleic Acid isotopologues in Quantitative NMR (qNMR).

Note on Nomenclature: While Maleic Acid (unlabeled, d0) is the industry-standard Internal Standard (IS) for proton (1H) qNMR , Maleic Acid-d2 is a specialized standard used primarily for Deuterium (2H) qNMR . Given the precision required for this topic, this guide covers protocols for both, with a critical distinction made to ensure the user selects the correct isotopologue for their specific nucleus of interest.

Executive Summary & Selection Criteria

Maleic acid (


) is a "Gold Standard" qNMR internal standard due to its high purity, distinct singlet resonance, and water solubility. However, the choice between Maleic Acid (d0)  and Maleic Acid-d2  is dictated entirely by the target nucleus.
Selection Matrix: Which Standard Do You Need?
FeatureMaleic Acid (d0) Maleic Acid-d2
CAS Number 110-16-724461-33-4
Target Experiment 1H-qNMR (Standard Purity/Potency)2H-qNMR (Deuterium Abundance)
Signal Origin Olefinic Protons (-CH=CH-)Olefinic Deuterons (-CD=CD-)
Chemical Shift

6.2 – 6.4 ppm (Singlet)

6.2 – 6.4 ppm (Singlet, 2H)
Primary Solvents

,

,


, Protonated Organic Solvents
Cost LowHigh

CRITICAL WARNING: Do not use Maleic Acid-d2 for standard 1H-qNMR. The olefinic protons are replaced by deuterium, rendering the molecule "silent" in the proton spectrum (except for exchangeable carboxylic protons), making it useless for 1H quantitation.

Technical Profile: Maleic Acid (d0) for 1H-qNMR[1]

Why Maleic Acid? (Mechanistic Insight)

Maleic acid is preferred for aqueous soluble analytes. Its olefinic protons appear as a sharp singlet in a spectral window (


 6.0 – 6.5 ppm) that is often free of signals from saturated aliphatic drugs or aromatic compounds.
  • Relaxation Properties (

    
    ):  Maleic acid has a relatively long longitudinal relaxation time (
    
    
    
    seconds in
    
    
    ). This dictates the experimental repetition time (
    
    
    ).
  • pH Sensitivity: The chemical shift of Maleic acid is pH-dependent due to its carboxylic acid groups (

    
    , 
    
    
    
    ).
    • Insight: In unbuffered

      
      , the shift can drift. It is recommended to measure the sample pH or use a buffered solvent if the analyte is pH-sensitive.
      
Protocol: 1H-qNMR Purity Assessment

Objective: Determine the mass fraction purity (


) of a drug substance using Maleic Acid (d0) as the Internal Standard (IS).
Phase A: Sample Preparation (Gravimetric)

Precision weighing is the largest source of uncertainty in qNMR.

  • Equilibration: Allow Maleic Acid (TraceCERT® or NIST traceable) and the Analyte to equilibrate to room temperature in a desiccator for 1 hour.

  • Weighing (The 1:1 Molar Rule):

    • Target a 1:1 molar ratio between the IS and the Analyte protons of interest to maximize dynamic range accuracy.

    • Weigh

      
       mg of Analyte (
      
      
      
      ) into a clean vial. Record to 0.001 mg.
    • Weigh

      
       mg of Maleic Acid IS (
      
      
      
      ) into the same vial. Record to 0.001 mg.
  • Solvation: Add 0.6 – 1.0 mL of deuterated solvent (

    
     or 
    
    
    
    ).
  • Mixing: Vortex until fully dissolved. Ensure no solid adheres to the cap. Transfer to a 5mm NMR tube.

Phase B: Acquisition Parameters (Bruker/Jeol/Varian)

Failure to allow full relaxation (


) is the most common error in qNMR.
  • Pulse Sequence: zg (Bruker) / single_pulse (Agilent). No NOE enhancement.

  • Pulse Angle:

    
     (maximize signal).
    
  • Spectral Width (SW): 20 ppm (include all signals + baseline).

  • Relaxation Delay (

    
    ): 
    
    • Measure

      
       of Maleic Acid (usually the longest).
      
    • Set

      
       (Acquisition Time) 
      
      
      
      .
    • Standard Setting:

      
       is a safe default for Maleic Acid to ensure >99.3% magnetization recovery.
      
  • Scans (NS): 16, 32, or 64 (to achieve S/N > 150:1).

  • Temperature: Controlled (e.g., 298 K).

Phase C: Processing & Calculation
  • Phasing: Manual phasing is required. Do not rely on autophase.

  • Baseline Correction: Apply a polynomial baseline correction (ABS).

  • Integration:

    • Set the Maleic Acid singlet (

      
       6.3 ppm) integral to a calibrated value (e.g., 2 or 100).
      
    • Integrate the Analyte target peak. Ensure integration limits cover

      
       peak width at half-height.
      

Calculation Equation:



  • 
    : Integral area
    
  • 
    : Number of protons (Maleic Acid = 2)
    
  • 
    : Molecular Weight (Maleic Acid = 116.07  g/mol )
    
  • 
    : Mass weighed
    
  • 
    : Purity of the Internal Standard (from Certificate of Analysis)
    

Advanced Protocol: Maleic Acid-d2 for 2H-qNMR

Context: This protocol is used when quantifying the level of deuteration in a labeled drug (Deuterium Incorporation Analysis) or for metabolic flux studies.

The Physics of 2H-qNMR
  • Quadrupolar Nucleus: Deuterium (

    
    ) is a spin-1 nucleus with a quadrupole moment. This leads to efficient relaxation (short 
    
    
    
    , typically < 0.5s), allowing for very fast pulse repetition.
  • Primary Isotope Effect: The chemical shift of

    
     is nearly identical to 
    
    
    
    (in ppm), but the Larmor frequency is roughly 6.5x lower (
    
    
    MHz at 9.4 T).
Workflow for 2H Quantitation
  • Standard Selection: Use Maleic Acid-d2 (CAS 24461-33-4).[1][2]

  • Solvent: Use protonated solvents (e.g., Milli-Q Water or HPLC grade Methanol) depleted of natural abundance deuterium if possible, or correct for the natural abundance solvent signal.

    • Note: If using standard NMR solvents (

      
      ), the solvent signal will be massive and overwhelm the detector. Run 2H-qNMR in protonated solvents. 
      
  • Locking:

    • Since the solvent is protonated, you cannot lock on deuterium.

    • Method: Run "unlocked" (field drift is negligible for short experiments) OR use a coaxial insert containing

      
       or 
      
      
      
      for locking only.
  • Acquisition:

    • Nucleus: 2H (Deuterium).

    • Decoupling: Proton decoupling (

      
      -decoupling) is recommended to sharpen the deuterium signals (remove H-D coupling). Use WALTZ-16.
      
    • Relaxation Delay: Short (

      
       s) is usually sufficient due to quadrupolar relaxation.
      

Visual Workflows

Diagram 1: qNMR Internal Standard Selection Logic

This decision tree ensures the researcher selects the correct Maleic Acid isotopologue.

SelectionLogic Start START: Select qNMR Standard Target What is your Target Nucleus? Start->Target H1 Proton (1H) NMR (Purity/Potency) Target->H1 H2 Deuterium (2H) NMR (Isotope Labeling/Tracing) Target->H2 SolventCheck Is Analyte Soluble in D2O or DMSO? H1->SolventCheck MaleicD2 USE: Maleic Acid-d2 (Deuterated, CAS 24461-33-4) H2->MaleicD2 Standard Protocol MaleicAcid USE: Maleic Acid (d0) (Unlabeled, CAS 110-16-7) SolventCheck->MaleicAcid Yes OtherStd Consider: Benzoic Acid or TCNB (CDCl3 soluble) SolventCheck->OtherStd No

Caption: Decision matrix for selecting the correct Maleic Acid isotopologue based on the target nucleus and solvent compatibility.

Diagram 2: Validated qNMR Experimental Workflow

A step-by-step loop for ensuring data integrity.

qNMRWorkflow Prep 1. Gravimetric Prep (Metrological Weighing) T1Test 2. T1 Measurement (Inversion Recovery) Prep->T1Test Acq 3. Acquisition (D1 > 5*T1, 90 deg pulse) T1Test->Acq Set D1 Process 4. Processing (Phase, Baseline, Integrate) Acq->Process Calc 5. Calculation (Purity Equation) Process->Calc Calc->Prep RSD > 1%? Restart

Caption: The self-validating qNMR workflow. Note the feedback loop: if Relative Standard Deviation (RSD) exceeds 1%, the gravimetric step must be repeated.

Summary of Properties Data

PropertyMaleic Acid (d0)Maleic Acid-d2
Formula


MW 116.07 g/mol ~118.08 g/mol
Solubility High (

, Alcohol)
High (

, Alcohol)
qNMR Signal

6.20 ppm (Singlet)

6.18 ppm (Singlet, 2H)
Traceability NIST / BIPM / NMIJSupplier CoA (Isotopic Enrichment)
Stability Good (Avoid high pH > 7)Good (Avoid high pH > 7)

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." BIPM QM-1 Primary Standards. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012. (Discusses relaxation delay requirements). [Link]

Sources

Application

Probing the Powerhouse: A Detailed Guide to Fumaric Acid-d2 Tracers for TCA Cycle Metabolic Flux Analysis

Introduction: Beyond Static Snapshots to Dynamic Metabolic Flux The Tricarboxylic Acid (TCA) cycle is a pivotal metabolic hub, orchestrating cellular energy production and providing essential precursors for biosynthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Static Snapshots to Dynamic Metabolic Flux

The Tricarboxylic Acid (TCA) cycle is a pivotal metabolic hub, orchestrating cellular energy production and providing essential precursors for biosynthesis.[1] While traditional metabolomics offers a static snapshot of metabolite concentrations, a deeper understanding of cellular physiology and pathophysiology requires quantifying the rate of metabolic reactions, or metabolic flux.[2][3] Stable isotope tracing, coupled with mass spectrometry, has emerged as a powerful technique to elucidate these dynamic processes.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of fumaric acid-d2 as a tracer for interrogating TCA cycle flux. We will delve into the rationale behind this choice of tracer, provide detailed experimental protocols for both in vitro and in vivo applications, and discuss the principles of data analysis, thereby offering a complete workflow for robust metabolic flux analysis.

The Rationale for Fumaric Acid-d2 as a TCA Cycle Tracer

The choice of an isotopic tracer is paramount for a successful metabolic flux analysis study. While 13C-labeled glucose and glutamine are commonly employed to probe upper and lower TCA cycle activity respectively, fumaric acid-d2 offers unique advantages for dissecting specific segments of the cycle.[5]

Advantages of Fumaric Acid-d2:

  • Direct Entry into the TCA Cycle: Fumaric acid is a direct intermediate of the TCA cycle, allowing for targeted investigation of the latter half of the cycle, from the conversion of succinate to oxaloacetate.[6]

  • Low Natural Abundance of Deuterium: The natural abundance of deuterium (²H) is very low (~0.015%), leading to a high signal-to-noise ratio and minimizing the need for extensive correction for natural isotope abundance in downstream metabolites.[4]

  • Complementary Information to 13C Tracers: Using fumaric acid-d2 in parallel with 13C-labeled substrates can provide a more comprehensive picture of TCA cycle dynamics and the interplay between different metabolic inputs.

  • Probing Reductive Carboxylation: In cancer metabolism, the reverse TCA cycle, or reductive carboxylation, is a key pathway for biomass production. Fumaric acid-d2 can be a valuable tool to trace this reverse flux.

Considerations for Using Fumaric Acid-d2:

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can lead to a slower enzymatic reaction rate for deuterated substrates.[7] For the conversion of fumarate to malate by the enzyme fumarase, this kinetic isotope effect should be considered, and potentially corrected for, during flux calculations.[8][9]

  • Label Propagation: The two deuterium atoms on fumaric acid-d2 will be incorporated into malate and subsequently oxaloacetate. The fate of these labels in subsequent turns of the TCA cycle needs to be carefully tracked.

Experimental Workflow for Fumaric Acid-d2 Tracing

A typical metabolic flux experiment using fumaric acid-d2 involves several key stages, from tracer preparation to data analysis. The following sections provide detailed protocols for each step.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Fumaric Acid-d2 Tracer Preparation C Tracer Administration (In Vitro / In Vivo) A->C B Cell Culture or Animal Model Preparation B->C D Time-Course Sampling C->D Incubation E Metabolite Quenching & Extraction D->E F LC-MS/MS Analysis E->F G Data Processing (Peak Integration, Natural Abundance Correction) F->G H Metabolic Flux Calculation G->H

Figure 1: A generalized workflow for metabolic flux analysis using fumaric acid-d2.

Part 1: In Vitro Protocol for Adherent Cell Cultures

This protocol is designed for researchers working with adherent cell lines and can be adapted for suspension cells with minor modifications.

Materials and Reagents
  • Fumaric acid-d2 (e.g., from Cambridge Isotope Laboratories)

  • Cell culture medium (e.g., DMEM, RPMI-1640) without sodium fumarate

  • Dialyzed fetal bovine serum (dFBS)

  • LC-MS grade water, methanol, and acetonitrile

  • Internal standards for TCA cycle metabolites (optional, but recommended)

  • 6-well or 12-well cell culture plates

  • Liquid nitrogen

  • Dry ice

Preparation of Fumaric Acid-d2 Tracer Medium
  • Prepare a stock solution of fumaric acid-d2: Dissolve fumaric acid-d2 in LC-MS grade water to a concentration of 100 mM. Gentle heating and vortexing may be required to fully dissolve the powder.

  • Prepare the tracer medium: To your base medium (lacking sodium fumarate), add the fumaric acid-d2 stock solution to the desired final concentration. A typical starting concentration is 1-5 mM, but this should be optimized for your specific cell line and experimental goals. Supplement the medium with dFBS and other necessary components.

  • Filter-sterilize the final tracer medium through a 0.22 µm filter.

Cell Seeding and Culture
  • Seed your cells in 6-well or 12-well plates at a density that will result in ~80% confluency at the time of the experiment.

  • Culture the cells in your standard growth medium for 24-48 hours.

Tracer Labeling Experiment
  • Pre-labeling wash: Gently aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Initiate labeling: Aspirate the PBS and add the pre-warmed fumaric acid-d2 tracer medium to each well.

  • Time-course sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), proceed immediately to the metabolite quenching and extraction step. The time points should be chosen to capture the dynamic labeling of the TCA cycle intermediates.

Metabolite Quenching and Extraction

This step is critical to halt all enzymatic activity and preserve the metabolic state of the cells.

  • Quenching: Place the cell culture plate on a bed of dry ice. Aspirate the tracer medium and immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well.

  • Scraping: Use a cell scraper to detach the cells in the cold methanol.

  • Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the tubes vigorously for 1 minute and then incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Store the dried metabolite pellets at -80°C until LC-MS/MS analysis.

Part 2: In Vivo Protocol for Rodent Models

This protocol provides a general framework for in vivo fumaric acid-d2 tracing in mice or rats. All animal procedures should be performed in accordance with institutional guidelines.

Materials and Reagents
  • Fumaric acid-d2

  • Sterile saline or other appropriate vehicle for injection

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater)

Preparation of Fumaric Acid-d2 Dosing Solution
  • Dissolve fumaric acid-d2 in a sterile, biocompatible vehicle (e.g., saline) to the desired concentration. The dosage will need to be optimized based on the animal model and the specific research question. A starting point could be a bolus injection of 100-200 mg/kg body weight.[10]

  • Filter-sterilize the solution through a 0.22 µm syringe filter.

Tracer Administration and Tissue Collection
  • Fasting: Fast the animals for a short period (e.g., 4-6 hours) before the experiment to reduce variability from food intake.

  • Tracer administration: Administer the fumaric acid-d2 solution via intravenous (tail vein) or intraperitoneal injection. Oral gavage is another option, though the kinetics of absorption will be different.[10]

  • Time-course tissue collection: At designated time points post-injection (e.g., 15, 30, 60, 120 minutes), euthanize the animals according to approved protocols.

  • Rapid tissue harvesting: Quickly excise the tissue of interest (e.g., liver, kidney, tumor) and immediately freeze it in liquid nitrogen to quench metabolism.

  • Storage: Store the frozen tissue samples at -80°C until metabolite extraction.

Metabolite Extraction from Tissues
  • Weighing: Weigh the frozen tissue sample.

  • Homogenization: Add the frozen tissue to a pre-chilled tube containing ice-cold 80% methanol and a steel bead. Homogenize the tissue using a bead beater or other appropriate homogenizer. A typical ratio is 1 mL of 80% methanol per 50 mg of tissue.

  • Extraction and processing: Follow steps 1.5.4 to 1.5.8 from the in vitro protocol.

Part 3: LC-MS/MS Analysis of Deuterated TCA Cycle Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for quantifying the incorporation of stable isotopes into metabolites due to its high sensitivity and specificity.[11]

Sample Preparation for LC-MS/MS
  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or a buffer compatible with your chromatography method.

  • Centrifugation: Centrifuge the reconstituted samples at high speed to pellet any insoluble debris.

  • Transfer: Transfer the clear supernatant to autosampler vials for analysis.

Chromatographic Separation

The polar and often isomeric nature of TCA cycle intermediates presents a chromatographic challenge.[12][13] Reversed-phase chromatography with ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) are common approaches.

Parameter Recommendation
Column HILIC column (e.g., amide or zwitterionic phase) or a C18 column with an ion-pairing agent
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A gradient from high organic to high aqueous to elute the polar analytes
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 25 - 40 °C
Mass Spectrometry Detection

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for targeted quantification of labeled and unlabeled TCA cycle intermediates.

Mass Isotopomer Distribution of Downstream Metabolites:

When fumaric acid-d2 (M+2) enters the TCA cycle, the deuterium labels will be incorporated into downstream metabolites. The predicted mass shifts are as follows:

Metabolite Unlabeled Mass (M) Labeled Mass(es) Notes
Fumaric Acid116.07M+2The tracer
Malic Acid134.09M+2From the hydration of fumaric acid-d2
Oxaloacetic Acid132.07M+2From the oxidation of malic acid-d2
Citric Acid192.12M+2, M+1, M+0M+2 from the first turn; M+1 and M+0 in subsequent turns due to label loss
cis-Aconitic Acid174.11M+2, M+1, M+0Follows the labeling of citric acid
Isocitric Acid192.12M+2, M+1, M+0Follows the labeling of citric acid
α-Ketoglutaric Acid146.10M+2, M+1, M+0After decarboxylation of isocitric acid
Succinyl-CoA867.6M+2, M+1, M+0After decarboxylation of α-ketoglutaric acid
Succinic Acid118.09M+2, M+1, M+0After conversion from succinyl-CoA

MRM Transitions:

For each metabolite, at least two transitions (precursor ion -> product ion) should be monitored for both the unlabeled and all expected labeled forms.

Metabolite Precursor Ion (m/z) Product Ion (m/z)
Fumaric Acid115.071.0
Fumaric Acid-d2117.073.0
Malic Acid133.0115.0
Malic Acid-d2135.0117.0
.........

Note: The exact m/z values will depend on the ionization mode (positive or negative) and the adducts formed. These should be empirically determined.

TCA_Cycle_Labeling Succinate Succinate Fumarate_d2 Fumaric Acid-d2 (M+2) Succinate->Fumarate_d2 Succinate Dehydrogenase Malate_d2 Malic Acid-d2 (M+2) Fumarate_d2->Malate_d2 Fumarase Oxaloacetate_d2 Oxaloacetic Acid-d2 (M+2) Malate_d2->Oxaloacetate_d2 Malate Dehydrogenase Citrate_d2 Citric Acid-d2 (M+2) Oxaloacetate_d2->Citrate_d2 Citrate Synthase aKG_d2 α-Ketoglutaric Acid-d2 (M+2) Citrate_d2->aKG_d2 ... AcetylCoA Acetyl-CoA (M+0) AcetylCoA->Citrate_d2 SuccinylCoA_d2 Succinyl-CoA-d2 (M+2) aKG_d2->SuccinylCoA_d2 ... Succinate_d2 Succinic Acid-d2 (M+2) SuccinylCoA_d2->Succinate_d2 ... Fumarate Fumaric Acid (M+0) Succinate_d2->Fumarate ...

Figure 2: Propagation of the deuterium label from fumaric acid-d2 through the TCA cycle.

Part 4: Data Analysis and Metabolic Flux Calculation

The raw LC-MS/MS data needs to be processed to determine the mass isotopomer distribution (MID) for each metabolite, which is then used to calculate metabolic fluxes.

Data Processing
  • Peak integration: Integrate the peak areas for each MRM transition of the unlabeled and all labeled forms of each metabolite at each time point.

  • Natural abundance correction: Correct the raw peak areas for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O). This is particularly important for obtaining accurate MIDs.[14]

  • Calculate fractional enrichment: For each metabolite at each time point, calculate the fraction of each isotopologue (e.g., M+0, M+1, M+2).

Metabolic Flux Calculation

The corrected MIDs are then used as input for metabolic flux analysis software.[13]

Software Options:

  • INCA (Isotopomer Network Compartmental Analysis): A powerful MATLAB-based software that can handle both steady-state and isotopically non-stationary metabolic flux analysis.[15][16][17]

  • METRAN: Another widely used software for 13C-MFA that is based on the Elementary Metabolite Units (EMU) framework.[18][19]

  • Other software: Several other open-source and commercial software packages are available, each with its own strengths and weaknesses.

General Principles of Flux Calculation:

  • Metabolic model construction: A model of the TCA cycle and connected pathways is defined, including all relevant reactions and their stoichiometry.

  • Flux estimation: The software uses an iterative algorithm to find the set of metabolic fluxes that best explains the experimentally measured MIDs. This typically involves minimizing the difference between the measured and the model-predicted MIDs.

  • Statistical analysis: Goodness-of-fit statistics are used to evaluate how well the model describes the data. Confidence intervals for the estimated fluxes are also calculated.

Addressing the Kinetic Isotope Effect:

The KIE of fumarase on fumaric acid-d2 can be addressed in the metabolic model by introducing a correction factor for the rate of this specific reaction. This factor can be determined experimentally or estimated from the literature.[7]

Conclusion: Unlocking a Deeper Understanding of Metabolism

Fumaric acid-d2 is a valuable tool for dissecting the complexities of TCA cycle metabolism. By providing a direct entry point into the cycle and offering complementary information to traditional 13C tracers, it enables a more nuanced understanding of metabolic fluxes in health and disease. The protocols and principles outlined in this application note provide a robust framework for researchers to design, execute, and interpret fumaric acid-d2 tracing experiments. As with any advanced technique, careful experimental design, meticulous sample preparation, and sophisticated data analysis are key to obtaining high-quality, reproducible results that will drive new discoveries in the dynamic world of cellular metabolism.

References

  • Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2006). Determination of confidence intervals of metabolic fluxes estimated from 13C-labeling experiments. Metabolic Engineering, 8(4), 324-337. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(5), 1-13. [Link]

  • Buescher, J. M., Antoniewicz, M. R., Boros, L. G., Burgess, S. C., Brunengraber, H., Clish, C. B., ... & Feron, O. (2015). A road map for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189-201. [Link]

  • Chen, W., Chen, X., & Yi, S. (2019). Kinetic Study on the Preparation of Fumaric Acid From Maleic Acid by Batch Noncatalytic Isomerization. ACS omega, 4(5), 8274-8281. [Link]

  • Fiehn, O. (2017). Flux-analysis. Fiehn Lab. [Link]

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and isotope tracing. Cell, 173(4), 822-837. [Link]

  • Le, A., Lane, A. N., Hamaker, M., Bose, S., Gouw, A., Barbi, J., ... & Dang, C. V. (2012). Glucose-independent glutamine metabolism via TCA cycle exit through citrate export and malic enzyme. Molecular cell, 45(1), 110-121. [Link]

  • Maschmeyer, R., & Mikkelsen, K. V. (2011). Identification of the catalytic mechanism and estimation of kinetic parameters for fumarase. Journal of Biological Chemistry, 286(24), 21456-21466. [Link]

  • MFA Suite. (n.d.). MFA Suite. Retrieved February 7, 2026, from [Link]

  • Nilsson, R., Jain, M., Madhusudhan, N., & Mootha, V. K. (2017). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv, 134425. [Link]

  • Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Innovation: Metabolomics: the apogee of the omics trilogy. Nature reviews Molecular cell biology, 13(4), 263-269. [Link]

  • Rose, I. A. (1981). The isotope effect in the search for deuterated drugs. Journal of Biological Chemistry, 256(15), 7817-7820. [Link]

  • Simon, H., & Palm, D. (1966). Isotope effects in organic chemistry and biochemistry. Angewandte Chemie International Edition in English, 5(11), 920-933. [Link]

  • Waters Corporation. (n.d.). Separation and Detection of TCA Cycle Metabolites and Related Compounds in Human Urine by UPLC MS/MS. Retrieved February 7, 2026, from [Link]

  • Weitzel, M., Nöh, K., & Wiechert, W. (2013). 13CFLUX2—high-performance software for 13C-based metabolic flux analysis. Bioinformatics, 29(1), 143-145. [Link]

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195-206. [Link]

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1334-1335. [Link]

  • Yuan, J., Fowler, G., & Wiechert, W. (2008). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolic engineering, 10(1), 1-2. [Link]

  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis. Nature protocols, 4(6), 878-892. [Link]

  • Zhang, J., & Antoniewicz, M. R. (2013). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. Metabolic Engineering, 19, 67-74. [Link]

  • de Graaf, R. A., De Feyter, H. M., & Behar, K. L. (2017). Deuterium metabolic imaging (DMI) for in vivo studies of brain metabolism. Journal of Cerebral Blood Flow & Metabolism, 37(12), 3673-3691. [Link]

  • Hiller, K., Hangebrauk, J., Jäger, C., Spura, J., Schreiber, K., & Schomburg, D. (2007). Metabolite-Detector: a tool for the automated detection of stable isotope labeled metabolites in GC/MS data. Bioinformatics, 23(10), 1307-1309. [Link]

  • Mamedov, N., & Cicek, E. (2021). fluxTrAM: Integration of tracer-based metabolomics data into atomically resolved genome-scale metabolic networks for metabolic. bioRxiv. [Link]

  • Shestov, A. A., Liu, X., Ser, Z., Cluntun, A. A., Hung, Y. P., Huang, L., ... & Rutter, J. (2014). Integrated, step-wise, mass-isotopomeric flux analysis of the TCA cycle. Cell metabolism, 20(5), 936-947. [Link]

  • van der Werf, M. J., Overkamp, K. M., de Vries, S., & Kruckeberg, A. L. (2007). Kinetic flux profiling for quantitation of cellular metabolic fluxes. Nature protocols, 2(10), 2409-2425. [Link]

  • Vo, T. D., & Palsson, B. O. (2007). METRAN: a software for metabolic flux analysis. Bioinformatics, 23(19), 2636-2637. [Link]

  • Wiechert, W., & Nöh, K. (2013). 13C-metabolic flux analysis of the P. pastoris platform strain: a comparative study. Microbial cell factories, 12(1), 1-19. [Link]

  • Williams, N. C., & O'Neill, L. A. (2018). A role for the Krebs cycle and its metabolites in innate immunity. Immunology, 154(2), 173-179. [Link]

  • Young, J. D., Walther, J. L., Antoniewicz, M. R., Yoo, H., & Stephanopoulos, G. (2008). An elementary metabolite unit (EMU) basis for deriving isotopomer balances in metabolic flux analysis. Metabolic engineering, 10(1), 69-85. [Link]

  • Zamboni, N. (2011). 13C metabolic flux analysis in complex systems. Current opinion in biotechnology, 22(1), 103-108. [Link]

  • Zampieri, M., Hörl, M., Hotz, H. R., & Sauer, U. (2019). In vivo 2H/13C flux analysis in metabolism research. Current opinion in biotechnology, 55, 82-90. [Link]

  • Zwingmann, C., & Leibfritz, D. (2003). 13C and 1H NMR spectroscopy in neurobiology. NMR in Biomedicine: An International Journal Devoted to the Development and Application of Magnetic Resonance In Vivo, 16(6‐7), 352-372. [Link]

  • McCullagh, J. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. McCullagh Research Group. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Multiple reaction monitoring transitions and parameters for pyruvic acid, TCA cycle intermediates, and deuterated citric acid (internal standard). Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Mass-isotopomer distribution (MID) for the TCA cycle intermediate and.... Retrieved February 7, 2026, from [Link]

  • Waters Corporation. (n.d.). Separation and Analysis of TCA Cycle Analytes by Mixed-Mode Chromatography Coupled with Mass Spectrometry. Retrieved February 7, 2026, from [Link]

  • Zierhut, C., Kunz, N., Bruns, A., & Reiser, V. (2023). Oral delivery of 2H-labeled fumarate for deuterium magnetic resonance spectroscopic imaging of tumor cell death in vivo. bioRxiv. [Link]

Sources

Method

Protocol for the Dissolution of 2-Butenedioic acid-d2 in D₂O for Analytical Applications

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract and Scientific Principle This document provides a detailed protocol for the dissolution of 2-Butenedioic acid-d2 in deuterium...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract and Scientific Principle

This document provides a detailed protocol for the dissolution of 2-Butenedioic acid-d2 in deuterium oxide (D₂O), primarily for the preparation of samples for Nuclear Magnetic Resonance (NMR) spectroscopy. 2-Butenedioic acid exists as two distinct geometric isomers: (Z)-2-Butenedioic acid (Maleic acid) and (E)-2-Butenedioic acid (Fumaric acid). The physical properties of these isomers, particularly their solubility in aqueous media, differ dramatically. Therefore, the successful preparation of a homogeneous solution requires a protocol that correctly identifies and addresses the specific isomer being used.

The primary scientific principles underpinning this protocol are:

  • Differential Solubility: The cis-isomer (Maleic acid) exhibits high water solubility due to its molecular geometry, which hinders the formation of a tightly packed crystal lattice.[1][2] In contrast, the trans-isomer (Fumaric acid) has a more stable, tightly packed crystal structure, reflected in its much higher melting point and significantly lower water solubility.[2][3][4]

  • Deuterium Exchange: When dissolved in D₂O, the labile acidic protons of the carboxylic acid functional groups (-COOH) on the 2-Butenedioic acid-d2 molecule will rapidly exchange with deuterium atoms from the solvent.[5][6] This process, often referred to as a "D₂O shake" or "quench," is highly advantageous for ¹H NMR spectroscopy as it removes the broad signals from these acidic protons, which can otherwise interfere with the baseline and obscure other signals of interest.[5][7][8] The result is a cleaner spectrum and the appearance of a new HOD (monodeuterated water) signal.

This guide provides distinct methodologies for each isomer to ensure the preparation of high-quality, homogeneous samples suitable for downstream analysis.

Isomer Identification and Comparative Properties

Prior to selecting a protocol, it is critical to identify the isomer of 2-Butenedioic acid-d2. The significant disparity in physical properties, summarized below, dictates the appropriate dissolution strategy.

Property(Z)-2-Butenedioic acid (Maleic Acid)(E)-2-Butenedioic acid (Fumaric Acid)Reference(s)
Synonym cis-Butenedioic acidtrans-Butenedioic acid[1][4]
Molar Mass 116.07 g/mol 116.07 g/mol [1][4]
Melting Point 135 °C (decomposes)287 °C (decomposes)[1][4]
Solubility in Water ~478.8 g/L (at 20 °C)~6.3 g/L (at 25 °C)[1][4][9]
pKa₁ 1.903.03[1][4][10]
pKa₂ 6.074.44[1][4][10]

Materials and Equipment

  • (Z)-2-Butenedioic acid-d2 or (E)-2-Butenedioic acid-d2 solid

  • Deuterium Oxide (D₂O), NMR grade (≥99.9 atom % D)

  • Analytical balance (4-decimal place)

  • Glass vial with a secure cap (e.g., 4 mL)

  • Spatula

  • Vortex mixer

  • Bath sonicator

  • Pasteur pipette or calibrated micropipette

  • High-precision NMR tubes (e.g., 5 mm diameter)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Safety and Handling Precautions

  • Maleic Acid: This compound is a skin, eye, and respiratory irritant.[1] Handle with appropriate PPE in a well-ventilated area or chemical fume hood.

  • Fumaric Acid: Generally considered less hazardous but handle with standard laboratory PPE.

  • D₂O: Deuterium oxide is not considered hazardous but should be handled with care to avoid isotopic contamination. Keep the container tightly sealed when not in use to prevent the absorption of atmospheric H₂O.

Experimental Workflow Overview

The logical flow for sample preparation is determined entirely by the isomer being used.

G cluster_start Start cluster_maleic Protocol 1: Maleic Acid-d2 (High Solubility) cluster_fumaric Protocol 2: Fumaric Acid-d2 (Low Solubility) Start Identify Isomer of 2-Butenedioic acid-d2 M_Weigh 1. Weigh Maleic acid-d2 Start->M_Weigh  (Z)-Isomer  (Maleic) F_Weigh 1. Weigh Fumaric acid-d2 (Note Concentration Limit) Start->F_Weigh  (E)-Isomer  (Fumaric) M_Add_D2O 2. Add D₂O Solvent M_Weigh->M_Add_D2O M_Dissolve 3. Vortex to Dissolve M_Add_D2O->M_Dissolve M_Transfer 4. Transfer to NMR Tube M_Dissolve->M_Transfer M_Result Result: Homogeneous Solution M_Transfer->M_Result F_Add_D2O 2. Add D₂O Solvent F_Weigh->F_Add_D2O F_Vortex 3. Vortex Vigorously F_Add_D2O->F_Vortex F_Sonicate 4. Sonicate (with optional gentle warming) F_Vortex->F_Sonicate F_Inspect 5. Visually Inspect for Undissolved Solid F_Sonicate->F_Inspect F_Transfer 6. Transfer Supernatant to NMR Tube F_Inspect->F_Transfer Solid Remains F_Inspect->F_Transfer Fully Dissolved F_Result Result: Saturated Solution F_Transfer->F_Result

Caption: Workflow for dissolving 2-Butenedioic acid-d2 isomers in D₂O.

Detailed Dissolution Protocols

Protocol 1: (Z)-2-Butenedioic acid-d2 (Maleic acid-d2)

This protocol leverages the high solubility of the maleic acid isomer for straightforward sample preparation.

Step 1: Weighing the Solute

  • Tare a clean, dry glass vial on an analytical balance.

  • Carefully weigh the desired amount of (Z)-2-Butenedioic acid-d2 into the vial. For a typical 5-10 mg sample for high-field NMR, this is easily achievable.

Step 2: Adding the Solvent

  • Using a calibrated micropipette, add the appropriate volume of NMR-grade D₂O to the vial. A standard volume for a 5 mm NMR tube is typically 0.6 to 0.7 mL.

Step 3: Dissolution

  • Cap the vial securely.

  • Vortex the mixture for 30-60 seconds. Due to the high solubility of maleic acid, the solid should dissolve completely and rapidly at room temperature.[1][9]

  • Visually inspect the solution against a bright background to ensure no particulate matter remains.

Step 4: Transfer to NMR Tube

  • Using a clean Pasteur pipette, carefully transfer the homogeneous solution from the vial into a clean, dry NMR tube.

  • Cap the NMR tube. The sample is now ready for analysis.

Protocol 2: (E)-2-Butenedioic acid-d2 (Fumaric acid-d2)

This protocol includes additional steps to address the very low solubility of the fumaric acid isomer. Note that achieving high concentrations is challenging.

Step 1: Weighing the Solute

  • Tare a clean, dry glass vial on an analytical balance.

  • Weigh the desired amount of (E)-2-Butenedioic acid-d2 into the vial. Causality Note: Be mindful that the solubility limit is low (~6.3 mg/mL at 25 °C).[4] Weighing an amount significantly above this for the intended solvent volume will result in an insoluble suspension. For 0.6 mL of D₂O, the maximum dissolvable amount is approximately 3.8 mg.

Step 2: Adding the Solvent

  • Add the desired volume of NMR-grade D₂O (e.g., 0.6 mL) to the vial.

Step 3: Initial Dissolution Attempt

  • Cap the vial securely and vortex vigorously for at least 1-2 minutes. Some solid material will likely remain.

Step 4: Enhanced Dissolution via Sonication

  • Place the vial in a bath sonicator. Sonicate for 5-10 minute intervals.

  • Expert Insight: Sonication uses high-frequency sound waves to agitate the solvent and break down solid agglomerates, significantly aiding the dissolution of sparingly soluble compounds. Gentle warming of the sonicator bath (to ~30-40 °C) can further increase solubility, but avoid excessive heat which could potentially promote isomerization (though this is less likely without a catalyst).[1]

Step 5: Verification of Dissolution

  • After sonication, let the solution rest for a few minutes to allow any undissolved particles to settle.

  • Carefully inspect the vial. If a clear, homogeneous solution is obtained, proceed to the next step. If solid remains, the solution is saturated.

Step 6: Transfer to NMR Tube

  • If the solution is saturated, carefully draw the clear supernatant into a Pasteur pipette, leaving any undissolved solid behind.

  • Transfer the supernatant to the NMR tube. This ensures that the sample for analysis is a true solution, which is critical for obtaining high-resolution NMR spectra.

Self-Validation and Quality Control

A successfully prepared sample is a clear, homogeneous solution free of any visible solid particles.

  • Visual Inspection: The final solution in the NMR tube should be completely transparent. The presence of suspended particles will degrade NMR spectral quality (e.g., cause line broadening).

  • ¹H NMR Analysis: The resulting proton NMR spectrum will serve as the ultimate validation.

    • The characteristic signals for the deuterons on the C=C bond will be absent in the ¹H spectrum.

    • The broad signals corresponding to the carboxylic acid protons (-COOH) will have disappeared.[7][8]

    • A new, potentially sharp signal will appear between 4.7-4.9 ppm, corresponding to the newly formed HOD.[7] The exact chemical shift of the HOD peak is sensitive to temperature and sample pH.

References

  • Maleic acid - Wikipedia. Wikipedia. [Link]

  • Separation of Fumaric and Maleic Acid Crystals from the Industrial Wastewater of Maleic Anhydride Production. MDPI. [Link]

  • The solubility of maleic acid in various inorganic salts and organic solvents: Thermodynamics model and parameters. ResearchGate. [Link]

  • ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid. Bureau International des Poids et Mesures. [Link]

  • Fumaric acid - Sciencemadness Wiki. Sciencemadness. [Link]

  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind. Study Mind. [Link]

  • Maleic Acid | C4H4O4 | CID 444266 - PubChem. National Institutes of Health. [Link]

  • To D2O or not to D2O? - Nanalysis. Nanalysis Corp. [Link]

  • Proton NMR Assignment Tools - The D2O Shake. The University of Ottawa NMR Facility Blog. [Link]

  • fumaric acid. Chemister.ru. [Link]

  • Why is Maleic Acid more soluble in water than its trans isomer Fumaric Acid? Chemistry Stack Exchange. [Link]

  • Fumaric acid - Wikipedia. Wikipedia. [Link]

  • Fumaric Acid | C4H4O4 | CID 444972 - PubChem. National Institutes of Health. [Link]

Sources

Application

Synthesis of deuterated polymers using 2-Butenedioic acid-d2

Application Note: Synthesis of Deuterated Polymers using 2-Butenedioic Acid-d2 Executive Summary This guide details the synthesis of deuterated functional polymers using 2-Butenedioic acid-2,3-d2 (HOOC-CD=CD-COOH). While...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Deuterated Polymers using 2-Butenedioic Acid-d2

Executive Summary

This guide details the synthesis of deuterated functional polymers using 2-Butenedioic acid-2,3-d2 (HOOC-CD=CD-COOH). While often supplied as a mixture or specifically as the cis-isomer (Maleic acid-d2) or trans-isomer (Fumaric acid-d2), the specific isomer geometry dictates the polymerization route.

The incorporation of deuterium into the polymer backbone serves two critical functions in advanced materials science:

  • Neutron Contrast Variation: It renders the polymer backbone "invisible" or "high-contrast" in Small-Angle Neutron Scattering (SANS) experiments, allowing for the resolution of complex self-assembled structures (e.g., micelles, hydrogels).

  • Kinetic Isotope Effect (KIE): It potentially retards hydrolytic or enzymatic degradation rates in biodegradable polymers like Poly(propylene fumarate) (PPF), offering a tunable degradation profile for drug delivery systems.

Strategic Rationale & Material Science

The Isomer Criticality

2-Butenedioic acid exists as two geometric isomers. You must identify your starting material's geometry before proceeding.

IsomerCommon NamePrimary Polymer ApplicationMechanism
cis- Maleic Acid-d2Alternating Copolymers (e.g., Styrene-Maleic Anhydride)Radical Chain-Growth
trans- Fumaric Acid-d2Biodegradable Polyesters (e.g., Poly(propylene fumarate))Step-Growth (Condensation)

Note: If you possess Maleic acid-d2 but require the trans-polymer (PPF), you must first isomerize it using an acid catalyst (e.g., HCl in refluxing water).

Neutron Scattering Length Density (SLD)

Deuteration dramatically alters the Scattering Length Density (SLD), the fundamental parameter in SANS.

  • Protonated Poly(propylene fumarate): SLD

    
     1.5 
    
    
    
    10
    
    
    Å
    
    
  • Deuterated Poly(propylene fumarate)-d2: SLD

    
     3.8 
    
    
    
    10
    
    
    Å
    
    
    (Estimated)

By matching the solvent's SLD to one component (contrast matching), researchers can mathematically "delete" that component from the scattering data, isolating the structure of the remaining domains.

Protocol A: Synthesis of Biodegradable Poly(propylene fumarate)-d2 (PPF-d2)

Target: High-molecular-weight polyester for tissue engineering scaffolds. Mechanism: Step-growth polytransesterification. Precursor: Fumaric Acid-d2 (trans-2-Butenedioic acid-d2).

Phase 1: Synthesis of Diethyl Fumarate-d2 (DEF-d2)

Direct polycondensation from the acid is slow and prone to ether side-reactions. We first convert the acid to the diester.

  • Reactants: Dissolve Fumaric acid-d2 (1 equiv) in absolute ethanol (excess, 10 equiv).

  • Catalyst: Add concentrated

    
     (1 mol%).
    
  • Reflux: Heat to reflux (78°C) for 12 hours.

  • Workup: Neutralize with

    
    , evaporate ethanol, partition between water/ethyl acetate. Dry organic layer over 
    
    
    
    and concentrate.
  • Validation:

    
    H NMR should show ethyl signals (4.2 ppm, 1.3 ppm) but no  alkene protons (usually at 6.8 ppm).
    
Phase 2: Two-Step Melt Polycondensation

Reagents:

  • Diethyl Fumarate-d2 (DEF-d2)

  • Propylene Glycol (PG)

  • Catalyst: Zinc Chloride (

    
    )[1]
    
  • Inhibitor: Hydroquinone (to prevent radical crosslinking of double bonds)

Workflow Diagram:

PPF_Synthesis Start Start: DEF-d2 + Propylene Glycol (1:3 Molar Ratio) Transesterification Step 1: Transesterification 110°C - 150°C, N2 flow Catalyst: ZnCl2 Start->Transesterification BisIntermediate Intermediate: Bis(hydroxypropyl) fumarate-d2 Transesterification->BisIntermediate Byproduct Remove Ethanol/PG (Drives Equilibrium) Transesterification->Byproduct Ethanol Polycondensation Step 2: Polycondensation 100°C - 130°C High Vacuum (<2 mmHg) BisIntermediate->Polycondensation Polycondensation->Byproduct Excess PG FinalProduct Final Product: Poly(propylene fumarate)-d2 Polycondensation->FinalProduct

Caption: Step-growth synthesis of PPF-d2 via transesterification. Vacuum removal of byproducts is the rate-determining factor.

Detailed Procedure:

  • Charging: In a 3-neck flask equipped with a mechanical stirrer and nitrogen inlet, combine DEF-d2 (1 mol) and Propylene Glycol (3 mol). Add

    
     (0.01 mol) and Hydroquinone (0.002 mol).[1]
    
  • Transesterification (Oligomerization):

    • Heat to 110°C under nitrogen flow.

    • Gradually increase to 150°C over 5 hours.

    • Observation: Ethanol distills off. The reaction produces the bis(hydroxypropyl) fumarate-d2 intermediate.

  • Polycondensation:

    • Reduce temperature to 130°C.

    • Critical Step: Apply high vacuum (<2 mmHg). This removes excess propylene glycol, driving the equilibrium toward high molecular weight.

    • Maintain vacuum for 4–6 hours until the melt viscosity increases significantly.

  • Purification:

    • Dissolve the polymer in Methylene Chloride.

    • Wash with dilute HCl (to remove Zn) and water.

    • Precipitate into cold diethyl ether.

    • Dry under vacuum.[2]

Protocol B: Synthesis of Deuterated Maleic Anhydride Copolymers

Target: Functional copolymers (e.g., SMA - Styrene Maleic Anhydride) for membrane mimetics. Precursor: Maleic Acid-d2 (cis-2-Butenedioic acid-d2).

Step 1: Dehydration to Maleic Anhydride-d2
  • Mix Maleic Acid-d2 with excess acetic anhydride.

  • Heat to 130°C for 1 hour.

  • Distill off acetic acid/acetic anhydride.

  • Recrystallize the residue (Maleic Anhydride-d2) from chloroform.

    • Integrity Check: IR spectroscopy should show characteristic anhydride carbonyl bands (1780, 1850 cm⁻¹) and absence of broad OH stretch.

Step 2: Radical Copolymerization with Styrene
  • Solvent: Toluene (anhydrous).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Reaction: Combine Styrene and Maleic Anhydride-d2 (1:1 molar ratio) in toluene.

  • Polymerization: Degas (freeze-pump-thaw), then heat to 60°C for 12 hours.

  • Isolation: Precipitate into methanol.

Characterization & Self-Validation

To ensure scientific integrity, the following characterization matrix must be applied.

MethodAnalyteSuccess Criteria (Validation)

H NMR
Residual ProtonsSilence at 6.8 ppm (fumarate vinyl region). Presence of PG methyl/methine protons confirms ester backbone.

H NMR
Deuterium BackboneBroad peak at ~6.8 ppm confirming deuterium incorporation on the double bond.
GPC Molecular Weight

> 1,000 Da (Oligomer) or > 5,000 Da (Polymer). PDI < 2.[2][3][4]0.
FTIR Functional GroupsEster C=O stretch (1720 cm⁻¹) for PPF. Anhydride doublet for Maleic Anhydride copolymers.
Troubleshooting Logic
  • Problem: Low Molecular Weight.

    • Cause: Inefficient removal of propylene glycol during polycondensation.

    • Fix: Check vacuum seal; increase reaction time at 130°C.

  • Problem: Crosslinking (Gelation).

    • Cause: Thermal radical polymerization of the C=C bonds.

    • Fix: Ensure Hydroquinone is fresh; reduce temperature; ensure strict Nitrogen atmosphere.

Application: Kinetic Isotope Effect (KIE)

In drug delivery, the hydrolysis of the ester bond adjacent to the double bond is the primary degradation mechanism.

  • Hypothesis: The hyperconjugation and vibrational frequency changes caused by C-D bonds (vs C-H) may stabilize the transition state or ground state of the ester hydrolysis, potentially slowing degradation.

  • Experiment: Incubate PPF and PPF-d2 films in Phosphate Buffered Saline (PBS) at 37°C. Measure mass loss over 12 weeks.

  • Expectation: A secondary KIE may result in a degradation rate ratio (

    
    ) > 1.0, extending the scaffold's lifetime.
    

References

  • Synthesis of Poly(Propylene Fumarate): Kasper, F. K., et al. "Synthesis of Poly(Propylene Fumarate)." Nature Protocols, vol. 4, no. 4, 2009, pp. 518-525. Link

  • SANS Contrast Variation: "Small-Angle Neutron Scattering Contrast Variation Studies of Biological Complexes." Methods in Enzymology, vol. 569, 2016. Link

  • Kinetic Isotope Effects in Drug Delivery: "Primary deuterium kinetic isotope effects prolong drug release and polymer biodegradation."[5] Journal of Controlled Release, vol. 285, 2018. Link

  • Isomerization of Maleic to Fumaric Acid: "The photochemical isomerization of maleic to fumaric acid."[6] Journal of Chemical Education, 2000. Link

Sources

Method

Application Note &amp; Protocol: High-Precision Quantification of Maleic Acid Using Maleic Acid-d2 as an Internal Standard for HPLC Calibration

Abstract This document provides a comprehensive guide for the utilization of Maleic acid-d2 as a reference standard for the accurate quantification of maleic acid in various matrices via High-Performance Liquid Chromatog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the utilization of Maleic acid-d2 as a reference standard for the accurate quantification of maleic acid in various matrices via High-Performance Liquid Chromatography (HPLC). The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that ensure data integrity and reproducibility. By leveraging the stable isotope-labeled internal standard, this method inherently corrects for variations in sample preparation and matrix effects, leading to a robust and reliable analytical workflow.

Introduction: The Imperative for Accuracy in Chromatographic Quantification

In the realm of pharmaceutical development and quality control, the precise quantification of active pharmaceutical ingredients (APIs), impurities, and related substances is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for these analytical challenges. However, the accuracy of HPLC quantification can be compromised by several factors, including sample loss during preparation, injection volume variability, and matrix-induced signal suppression or enhancement.

The internal standard (IS) method is a powerful strategy to mitigate these sources of error.[1][2][3] An ideal internal standard co-elutes with the analyte of interest and exhibits similar physicochemical properties, but is chromatographically distinguishable.[1] Stable isotope-labeled (SIL) compounds, such as Maleic acid-d2, represent the gold standard for internal standards, particularly in mass spectrometry-based detection, as they are chemically identical to the analyte, ensuring they behave similarly during sample processing and analysis.[4][5][6][7] The slight mass difference allows for their distinct detection, providing a reliable reference for quantification.

This application note details a self-validating protocol for the use of Maleic acid-d2 as an internal standard for the HPLC-based quantification of maleic acid.

Maleic Acid-d2: Properties and Handling

Maleic acid-d2 is the deuterated form of maleic acid, where the two hydrogen atoms on the carbon-carbon double bond are replaced with deuterium.[4][8] This isotopic substitution makes it an ideal internal standard for the quantification of maleic acid.

PropertyValueSource
Chemical Name (2Z)-2,3-dideuteriobut-2-enedioic acid[9]
Synonyms Maleic-2,3-d2 acid, Maleic Acid-d2[8][9]
CAS Number 24461-33-4[8]
Molecular Formula C4H2D2O4[8]
Molecular Weight ~118.08 g/mol [9]
Appearance White solid[10]
Purity Isotopic Enrichment: ≥98%, Chemical Purity: >99%[5]
Storage Store at 2-8°C, protected from light and moisture.General Best Practice

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Experimental Protocol: Calibration Curve Construction

This section outlines the step-by-step procedure for preparing standard solutions and constructing a calibration curve for the quantification of maleic acid using Maleic acid-d2 as an internal standard.

Preparation of Stock Solutions

The accuracy of the entire analytical method hinges on the precise preparation of stock solutions.[11][12]

3.1.1. Maleic Acid (Analyte) Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of maleic acid reference standard (purity ≥ 99%) using an analytical balance.

  • Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of diluent (e.g., 5 mM sulfuric acid in HPLC-grade water) and sonicate for 5 minutes to ensure complete dissolution.[13]

  • Allow the solution to equilibrate to room temperature.

  • Add diluent to the mark, cap the flask, and invert it at least 15 times to ensure homogeneity.

3.1.2. Maleic Acid-d2 (Internal Standard) Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of Maleic acid-d2 reference standard.

  • Follow the same procedure as for the maleic acid stock solution (steps 1.2-1.5) to prepare a 1000 µg/mL stock solution.

Preparation of Working Standard Solutions

Serial dilutions of the stock solutions are prepared to create a series of calibration standards with a constant concentration of the internal standard.[14][15]

3.2.1. Internal Standard Working Solution (100 µg/mL):

  • Pipette 1 mL of the 1000 µg/mL Maleic acid-d2 stock solution into a 10 mL Class A volumetric flask.

  • Dilute to the mark with the diluent and mix thoroughly.

3.2.2. Calibration Curve Standards:

  • Label a series of 10 mL volumetric flasks (e.g., CAL-1 to CAL-6).

  • To each flask, add 1 mL of the 100 µg/mL Maleic acid-d2 working solution. This ensures a constant IS concentration of 10 µg/mL in each calibration standard.

  • Add varying volumes of the 1000 µg/mL maleic acid stock solution to each flask as detailed in the table below.

  • Dilute each flask to the mark with the diluent and mix thoroughly.

Calibration StandardVolume of Maleic Acid Stock (µL)Final Maleic Acid Conc. (µg/mL)Final Maleic Acid-d2 Conc. (µg/mL)Analyte/IS Conc. Ratio
CAL-1101.0100.1
CAL-2505.0100.5
CAL-310010.0101.0
CAL-425025.0102.5
CAL-550050.0105.0
CAL-61000100.01010.0
HPLC System and Conditions

The following HPLC conditions are a starting point and may require optimization based on the specific instrument and sample matrix.

ParameterConditionRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for polar organic acids.
Mobile Phase 5 mM Sulfuric Acid in HPLC-grade waterIon suppression to ensure the acids are in their non-ionized form for better retention.[16]
Flow Rate 0.8 mL/minA typical flow rate for a 4.6 mm ID column to achieve good separation efficiency.
Injection Volume 10 µLA standard injection volume to minimize band broadening.
Column Temperature 30 °CTo ensure reproducible retention times.
Detector UV-Vis or PDA at 210 nmMaleic acid has a UV absorbance at this wavelength.
Data Acquisition and Processing
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject each calibration standard in triplicate.[17]

  • Identify the peaks for maleic acid and Maleic acid-d2 based on their retention times (they should be very similar).

  • Integrate the peak areas for both the analyte (maleic acid) and the internal standard (Maleic acid-d2).

  • Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each injection.

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the concentration ratio (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.

Sample Analysis
  • Prepare the unknown sample using a procedure that is consistent with the preparation of the calibration standards.[18]

  • Add the same amount of Maleic acid-d2 internal standard to the sample as was added to the calibration standards (to achieve a final concentration of 10 µg/mL).

  • Inject the sample into the HPLC system.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration ratio from the calibration curve using the linear regression equation.

  • Calculate the concentration of maleic acid in the unknown sample.

Visualization of Workflows

Calibration Standard Preparation Workflow

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cal Calibration Standard Preparation stock_ma Weigh Maleic Acid (Analyte) dissolve_ma Dissolve in 10 mL Diluent (1000 µg/mL) stock_ma->dissolve_ma stock_is Weigh Maleic Acid-d2 (Internal Standard) dissolve_is Dissolve in 10 mL Diluent (1000 µg/mL) stock_is->dissolve_is cal_1 CAL-1 (1 µg/mL) dissolve_ma->cal_1 Add varying volumes cal_2 CAL-2 (5 µg/mL) dissolve_ma->cal_2 cal_3 CAL-3 (10 µg/mL) dissolve_ma->cal_3 cal_4 ... dissolve_ma->cal_4 cal_n CAL-n dissolve_ma->cal_n working_is Dilute IS Stock (100 µg/mL) dissolve_is->working_is working_is->cal_1 Add constant volume working_is->cal_2 working_is->cal_3 working_is->cal_4 working_is->cal_n G cluster_input Inputs cluster_process Analytical Process cluster_output Outputs & Correction analyte Analyte (Maleic Acid) prep Sample Preparation (Extraction, Dilution) analyte->prep is Internal Standard (Maleic Acid-d2) is->prep variation Process Variations (e.g., sample loss, injection error) is->variation Compensates for hplc HPLC Analysis (Injection, Separation) prep->hplc ratio Peak Area Ratio (Analyte/IS) hplc->ratio quant Accurate Quantification ratio->quant variation->prep variation->hplc

Caption: Logic of a self-validating system using an internal standard.

Method Validation

To ensure the analytical method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. [19][20][21][22][23]

Validation Parameter Acceptance Criteria Rationale
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. Ensures that the peak for maleic acid is not interfered with by other compounds in the sample matrix.
Linearity R² ≥ 0.995 over the specified range. Demonstrates a proportional relationship between the concentration and the analytical response.
Accuracy Recovery of 98-102% for spiked samples at three concentration levels. Confirms the closeness of the measured value to the true value.
Precision Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 2%. Measures the degree of scatter between a series of measurements.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. Defines the working limits of the method.

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). | Indicates the reliability of the method during normal usage. |

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape Column degradation, incompatible sample solvent, column overload.Use a guard column, ensure sample solvent is similar to the mobile phase, reduce sample concentration.
Variable Retention Times Inconsistent mobile phase preparation, fluctuating column temperature, pump malfunction.Prepare fresh mobile phase, use a column oven, check pump for leaks and pressure fluctuations.
Non-linear Calibration Curve Inaccurate standard preparation, detector saturation, inappropriate integration parameters.Re-prepare standards, dilute samples to be within the linear range, optimize peak integration settings.
Poor Precision Inconsistent injection volume, sample instability, inconsistent sample preparation.Check autosampler for air bubbles, analyze samples promptly, ensure consistent sample handling.

Conclusion

The use of Maleic acid-d2 as an internal standard provides a robust and reliable method for the quantification of maleic acid by HPLC. This approach effectively compensates for potential errors introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of the results. The detailed protocol and validation guidelines presented in this application note offer a comprehensive framework for the implementation of this method in a regulated laboratory environment.

References

  • Wikipedia. (2024, January 23). Maleic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Maleic acid, Ascorbic acid, Nicotinic acid, Fumaric acid and Oxalic acid on BIST™ A+ Column. Retrieved from [Link]

  • PubChem. (n.d.). Maleic acid-2,3-d2. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • GL Sciences. (n.d.). Analysis of malic acid by HPLC. Retrieved from [Link]

  • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Retrieved from [Link]

  • Shimadzu Corporation. (2022, November 22). How to Set up HPLC Calibration Method - Internal Standard Calibration with Shimadzu LabSolutions [Video]. YouTube. Retrieved from [Link]

  • University of Kentucky. (2014, December 12). HPLC STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Maleic acid. Retrieved from [Link]

  • PubMed. (2017, January 1). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Internal Standards: How Does It Work?. Retrieved from [Link]

  • LCGC International. (2012, June 1). When Should an Internal Standard be Used?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, December 7). Stock Solution and Calibration Standard Preparation. Retrieved from [Link]

  • LCGC International. (2015, April 1). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

  • Quora. (2017, March 30). How to make a reference solution for HPLC analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharmaguideline. (2008, June 22). Method of Analysis for Maleic Acid. Retrieved from [Link]

  • Pharmaguideline. (n.d.). HPLC Calibration Procedure. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • YouTube. (2020, October 18). how to prepare standard solution from stock solution | dilutions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 15: Validating Analytical Procedures. Retrieved from [Link]

Sources

Application

Kinetic Isotope Effect Studies using Fumaric Acid-d2: Mechanistic Enzymology and Pharmacokinetic Profiling

Abstract & Scope This application note details the experimental protocols for utilizing Fumaric acid-d₂ (trans-butenedioic acid-2,3-d₂) to probe reaction mechanisms via Kinetic Isotope Effects (KIE). While often used mer...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the experimental protocols for utilizing Fumaric acid-d₂ (trans-butenedioic acid-2,3-d₂) to probe reaction mechanisms via Kinetic Isotope Effects (KIE). While often used merely as an internal standard for mass spectrometry, Fumaric acid-d₂ is a potent tool for elucidating:

  • Enzymatic Transition States: Specifically for hydro-lyases like Fumarase (Fumarate hydratase).

  • Drug Metabolism: Investigating the electrophilicity and metabolic stability of fumarate-based therapeutics (e.g., Dimethyl fumarate analogs) against Michael addition.

This guide moves beyond basic theory, providing self-validating protocols for determining both Secondary Inverse KIEs (hybridization changes) and Primary KIEs (proton transfer).

Introduction: The Deuterium Advantage

Kinetic Isotope Effects (


) arise from the difference in vibrational zero-point energy between C-H and C-D bonds. Fumaric acid-d₂ places deuterium atoms directly on the 

carbons of the alkene.
Mechanistic Utility[1]
  • Secondary

    
    -KIE:  When the reaction involves a hybridization change from 
    
    
    
    (planar) to
    
    
    (tetrahedral), the stiffening of out-of-plane bending vibrations in the transition state typically results in an inverse KIE (
    
    
    ). This confirms the formation of a tetrahedral intermediate.[1]
  • Primary KIE: If the reaction involves the abstraction of the vinylic proton (or deuteron), a significant normal KIE (

    
    ) is observed, identifying the rate-limiting step as bond cleavage.
    

Application I: Enzymatic Mechanistic Studies (Fumarase)[3]

Objective: To determine the rate-limiting step of Fumarase (Class II) using Fumaric acid-d₂. Rationale: Fumarase catalyzes the trans-addition of water across the double bond. By using the d₂-isotopologue, we probe the rehybridization of the carbon center during the formation of the carbanion intermediate.

Materials[4][5][6]
  • Enzyme: Porcine heart Fumarase (purified, lyophilized).

  • Substrate H: Fumaric acid (Standard, >99%).

  • Substrate D: Fumaric acid-2,3-d₂ (>98% D enrichment).

  • Buffer: 50 mM Sodium Phosphate, pH 7.3 (must be degassed).

  • Detection: UV-Vis Spectrophotometer capable of kinetic mode at 240 nm.[2]

Experimental Protocol (Direct Comparison Method)

Step 1: Substrate Preparation (Critical) Dissolve Substrate H and Substrate D in the phosphate buffer to create 50 mM stock solutions.

  • Validation Check: Accurate concentration is the largest source of error. Verify concentration via

    
     using the extinction coefficient 
    
    
    
    . Both H and D stocks must have identical absorbance readings within <1% error.

Step 2: Kinetic Assay Setup Prepare a series of dilutions for both H and D substrates to span


 to 

(Range: 5 µM to 200 µM).

Step 3: Reaction Initiation

  • Pre-incubate cuvettes with buffer and substrate at 25°C for 5 minutes.

  • Initiate reaction with 10 µL of dilute Fumarase enzyme (approx 0.1 µg/mL final).

  • Monitor decrease in absorbance at 240 nm (disappearance of the double bond) for 60 seconds.

Step 4: Data Processing Fit the initial velocities (


) to the Michaelis-Menten equation for both isotopologues independently.
Reaction Mechanism Visualization

FumaraseMechanism cluster_legend KIE Interpretation Fum Fumarate-d2 (sp2, Planar) TS Carbanion TS (Rehybridization) Fum->TS OH- Attack (Rate Limiting?) Mal L-Malate-d2 (sp3, Tetrahedral) TS->Mal H+ Addition Text1 Inverse KIE (0.9) = sp2->sp3 transition

Figure 1: Fumarase reaction pathway. The transition from planar fumarate to the tetrahedral carbanion intermediate generates a secondary inverse isotope effect.

Application II: Drug Metabolism (Michael Addition Profiling)

Objective: To assess the electrophilic reactivity of Fumarate-based drugs (e.g., Dimethyl Fumarate analogs) toward Glutathione (GSH). Rationale: Fumarates are Michael acceptors. Deuteration at the alkene (the "warhead") can alter the kinetics of nucleophilic attack by GSH. This is vital for designing covalent drugs where "tuning" the reactivity is necessary to avoid off-target toxicity.

Protocol: GSH Conjugation Assay

Step 1: Reaction Mixture

  • Buffer: 100 mM Potassium Phosphate, pH 7.4, 1 mM EDTA (prevents metal-catalyzed oxidation).

  • Nucleophile: L-Glutathione (reduced), 50 µM.

  • Electrophile: Fumaric acid-d₂ (or its dimethyl ester), 500 µM (Pseudo-first-order conditions).

Step 2: Monitoring (UV Method) Fumarate absorbance at 240 nm interferes with the conjugate. Instead, monitor the depletion of free thiols using Ellman’s Reagent (DTNB) in a discontinuous assay.

  • Alternative: Use LC-MS/MS to monitor the formation of the GSH-Fumarate adduct (Mass shift: +307 Da).

Step 3: Calculation Plot


 vs. time. The slope is 

. Calculate the Second-Order Rate Constant:

.

Step 4: KIE Determination



  • Interpretation: A KIE

    
     indicates the physical collision or diffusion is rate-limiting. A KIE 
    
    
    
    (typically inverse secondary) implies the bond formation and hybridization change are rate-determining.

Data Analysis & Interpretation

Summary of Expected Results
ParameterFumaric Acid-H (Std)Fumaric Acid-d2 (Exp)Interpretation

(Enzyme)
100% (Relative)100% - 110%Inverse KIE (

).
Indicates rate-limiting hybridization change (

).

(Enzyme)
VariableVariable

often increases for D-substrates due to weaker binding affinity (hydrophobicity changes).

(Chem)



or slightly higher
Nucleophilic attack is rarely sensitive to D-substitution unless H-bonding is critical in the TS.
Experimental Workflow Diagram

KIE_Workflow cluster_0 Method Selection Start Start: Fumaric Acid-d2 Study Direct Direct Comparison (Parallel Vmax) Start->Direct Comp Internal Competition (One-pot MS/NMR) Start->Comp Exp Execute Reaction (Enzymatic or Chemical) Direct->Exp High Substrate Conc Comp->Exp Equimolar Mix Calc Calculate Ratio (kH / kD) Exp->Calc Result1 Result: KIE = 1.0 (No Bond Effect) Calc->Result1 Result2 Result: KIE < 1.0 (Inverse/Secondary) Calc->Result2

Figure 2: Decision tree for selecting the appropriate KIE methodology. Direct comparison is preferred for UV-Vis assays, while internal competition is required for MS-based readouts.

References

  • Alberty, R. A., et al. (1957).[2] The Mechanism of the Fumarase Reaction. Journal of the American Chemical Society.

  • Blanchard, J. S., & Cleland, W. W. (1980). Use of isotope effects to deduce the chemical mechanism of fumarase. Biochemistry.

  • Schwöbel, J. A., et al. (2010).[3] Examination of Michael addition reactivity towards glutathione by transition-state calculations. SAR and QSAR in Environmental Research.

  • NIST Chemistry WebBook. Fumaric acid, ion(1-) (Spectral Data).

Sources

Method

High-Performance Quantitative Analysis of 2-Butenedioic Acid-d2 (Fumaric/Maleic Acid) via LC-MS/MS

Application Note & Protocol Guide Introduction: The Analytical Challenge 2-Butenedioic acid exists as two geometric isomers: the trans-isomer (Fumaric Acid ) and the cis-isomer (Maleic Acid ). While they share the same e...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Analytical Challenge

2-Butenedioic acid exists as two geometric isomers: the trans-isomer (Fumaric Acid ) and the cis-isomer (Maleic Acid ). While they share the same elemental formula (


) and monoisotopic mass (116.01 Da), their biological roles and industrial relevance differ vastly.

Fumaric acid is a critical intermediate in the Krebs (TCA) cycle and a pharmacologically active metabolite of dimethyl fumarate (DMF), a drug used for Multiple Sclerosis. Maleic acid, conversely, is often an industrial impurity or a degradation product in pharmaceutical formulations.

The Core Problem: Mass spectrometry alone cannot distinguish these isomers because they produce identical precursor ions (


 115) and similar fragment ions.
The Solution:  This guide details a Stable Isotope Dilution Assay (SIDA) using 2-Butenedioic acid-d2  (Fumaric acid-2,3-d2) as an Internal Standard (IS). The protocol leverages chromatographic resolution coupled with negative-mode electrospray ionization (ESI-) to achieve specificity, accuracy, and regulatory compliance (FDA/EMA).
Key Applications
  • Clinical Pharmacology: Quantifying serum Fumaric acid as the active metabolite of DMF (Tecfidera®).

  • Oncology Metabolomics: Detecting Fumarate accumulation in Fumarate Hydratase (FH)-deficient renal cell carcinoma.

  • Impurity Profiling: Quantifying Maleic acid impurities in food additives and pharmaceutical excipients.

Chemical Logic & Isotope Selection

The Analyte & Standard
  • Analyte: Fumaric Acid (

    
    )
    
  • Internal Standard: Fumaric Acid-d2 (

    
    )[1]
    

Why d2? The deuterium atoms are located on the vinylic carbons (C2 and C3). Unlike acidic protons (-COOH), vinylic deuteriums are non-exchangeable in aqueous solution, ensuring the isotopic label remains intact during extraction and ionization. This provides a robust correction for:

  • Matrix Effects: Ion suppression from plasma phospholipids.

  • Extraction Efficiency: Variability in protein precipitation recovery.

Isomer Separation Logic

Since the IS and the analyte are chemically nearly identical, they will co-elute. However, the cis (Maleic) and trans (Fumaric) isomers must be chromatographically separated before entering the MS source to prevent cross-interference.

IsomerLogic cluster_MS Mass Spectrometer (ESI-) Sample Biological Sample (Plasma/Tissue) LC LC Separation (Polar RP or HILIC) Sample->LC Spike Spike IS: Fumaric Acid-d2 Spike->LC MS_Maleic Maleic Acid (m/z 115 -> 71) RT: ~2.5 min LC->MS_Maleic Early Elution (Dipole Moment) MS_Fumaric Fumaric Acid (m/z 115 -> 71) RT: ~4.0 min LC->MS_Fumaric Late Elution MS_IS IS: Fumaric-d2 (m/z 117 -> 73) Co-elutes w/ Fumaric LC->MS_IS

Figure 1: Separation logic. Maleic acid (cis) typically elutes earlier than Fumaric acid (trans) on Reverse Phase columns due to higher polarity (dipole moment) and lower lipophilicity.

Experimental Protocol

A. Reagents & Materials[2][3][4][5][6][7]
  • Standards: Fumaric Acid (Certified Ref Material), Maleic Acid, Fumaric Acid-2,3-d2 (Isotopic Purity >99%).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Enzyme Inhibitor (CRITICAL): Citric Acid.[2]

    • Expert Insight: Exogenous fumarate in plasma can be rapidly converted to malate by the enzyme fumarase.[2] Citric acid acts as a fumarase inhibitor.[2] Failure to add this immediately upon blood collection will lead to underestimation of fumarate levels [1].

B. Sample Preparation (Protein Precipitation)
  • Collection: Collect whole blood into tubes containing Citric Acid (final conc. ~100 mM) to stabilize fumarate. Centrifuge to obtain plasma.[3]

  • Spiking: Transfer 50 µL of plasma to a clean tube. Add 10 µL of Fumaric Acid-d2 Internal Standard (10 µg/mL in water).

  • Precipitation: Add 200 µL of ice-cold Methanol/Acetonitrile (50:50 v/v).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant to an autosampler vial.

    • Note: Evaporation and reconstitution are usually not required due to the high sensitivity of modern MS, and avoiding it prevents loss of volatile organic acids.

C. LC-MS/MS Conditions[4][6][8][9][10][11][12]

Chromatography (LC) Standard C18 columns often fail to retain small polar acids. Use a Polar-Embedded C18 or a HILIC column.

  • Column: Phenomenex Synergi 4µ Polar-RP (150 x 2.0 mm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for retention)

    • 1-6 min: 5% -> 60% B

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MS) Operate in Negative Electrospray Ionization (ESI-) mode.[4] Carboxylic acids ionize poorly in positive mode.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Fumaric Acid 115.0 (

)
71.0 (

)
-1550
Maleic Acid 115.0 (

)
71.0 (

)
-1550
Fumaric Acid-d2 (IS) 117.0 (

)
73.0 (

)
-1550

Table 1: MRM Transitions. Note that Fumaric and Maleic share transitions; retention time is the only differentiator.

Method Validation & Quality Control

To meet FDA Bioanalytical Method Validation Guidelines [2], the following parameters must be established.

Specificity & Selectivity

Analyze blank plasma from 6 different donors. Ensure no interference peaks appear at the retention times of Fumaric acid (~4.0 min) or the IS.

  • Acceptance: Interference response < 20% of the LLOQ response.

Linearity & Range
  • Range: 20 ng/mL (LLOQ) to 5000 ng/mL.

  • Curve: Construct a calibration curve using the peak area ratio (Analyte/IS) vs. concentration. Use weighted linear regression (

    
    ).
    
Matrix Effect (ME)

Calculate the Matrix Factor (MF) to ensure the d2-IS properly compensates for suppression.



  • Requirement: The IS-normalized Matrix Factor should have a CV < 15%.

Stability
  • Bench-top: 4 hours at room temperature (critical for clinical workflows).

  • Freeze-Thaw: 3 cycles at -80°C.

  • Processed Sample: 24 hours in the autosampler at 10°C.

Troubleshooting & Expert Tips

Issue: "I see two peaks in my Fumaric Acid-d2 channel."

Cause: Isomerization or Impurity.

  • If the d2 standard contains Maleic acid-d2 impurity, you will see a small peak eluting earlier.

  • Solution: Check the Certificate of Analysis for the d2 standard. If it is high purity, check your pH. Extremely low pH (< 2) or high temperatures can catalyze cis-trans isomerization.

Issue: "Poor Retention / Peak Tailing."

Cause: Ionic interactions.

  • Fumaric acid is a dicarboxylic acid (

    
    , 
    
    
    
    ).
  • Solution: Ensure Mobile Phase A pH is sufficiently low (~2.5-3.0) to keep the acid protonated for Reverse Phase retention. If using HILIC, operate at higher pH (Ammonium Acetate, pH 6.8) to promote ionization and retention via ionic mechanisms.

Workflow Visualization

Workflow Start Start: Patient Sample Stabilize Add Citric Acid (Inhibit Fumarase) Start->Stabilize Aliquot Aliquot 50 µL Plasma Stabilize->Aliquot Spike Add IS: Fumaric Acid-d2 (Correction for Matrix Effect) Aliquot->Spike Precip Protein Precipitation (MeOH/ACN 1:1) Spike->Precip Centrifuge Centrifuge 15,000g, 10 min Precip->Centrifuge Inject Inject Supernatant LC-MS/MS (Neg Mode) Centrifuge->Inject

Figure 2: Sample preparation workflow emphasizing the critical enzymatic stabilization step.[3]

References

  • Zhang, X., et al. (2015). "Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in rat plasma by LC-MS/MS." Bioanalysis. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Available at: [Link]

  • Guan, Z., et al. (2017). "Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates." Scientific Reports. Available at: [Link]

  • Sciex Application Note. "Analysis of Emerging Food Contaminants - Maleic Acid in Starch-Rich Foods." Available at: [Link]

Sources

Application

Preparation of deuterated polyester resins with Maleic acid-d2

Application Note: High-Fidelity Synthesis of Deuterated Unsaturated Polyester Resins (d-UPR) Abstract This application note details the protocol for synthesizing deuterium-labeled Unsaturated Polyester Resins (UPR) utili...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Deuterated Unsaturated Polyester Resins (d-UPR)

Abstract

This application note details the protocol for synthesizing deuterium-labeled Unsaturated Polyester Resins (UPR) utilizing Maleic Acid-2,3-d2 as the critical precursor.[1] Unlike industrial processes that utilize maleic anhydride, this protocol is optimized for the free acid form, necessitating specific water-removal strategies to drive equilibrium.[1] The resulting resins are essential for Small Angle Neutron Scattering (SANS) studies, allowing researchers to resolve polymer chain conformation, crosslink density, and phase separation in composite matrices with high contrast.[1]

Scientific Foundation & Mechanism[1]

The Isotopic Strategy

In neutron scattering, the contrast between phases depends on the scattering length density (SLD). By replacing the protons on the unsaturated backbone with deuterium (Maleic Acid-2,3-d2), we create a "labeled" backbone that is invisible or highly visible against a hydrogenated solvent or crosslinker (like styrene), depending on the contrast matching conditions.[1]

Critical Distinction: We utilize Maleic Acid-2,3-d2 (deuterium on the C=C bond) rather than carboxyl-deuterated variants.[1] Carboxyl protons (-COOH) are labile and will exchange with glycol hydroxyls immediately.[1] The C-D bonds on the alkene are non-exchangeable under standard polycondensation conditions, ensuring permanent labeling.

The Isomerization Imperative

A common misconception in UPR synthesis is that the final polymer retains the cis configuration of the starting maleic acid. In reality, thermal stress (180°C–210°C) and acid catalysis drive a cis-to-trans isomerization , converting Maleate units (cis) to Fumarate units (trans).[1]

  • Why this matters: Fumarate units are more reactive towards styrene during crosslinking and yield resins with higher glass transition temperatures (

    
    ) and mechanical stiffness.[1]
    
  • The Protocol's Goal: We do not prevent this isomerization; we control it to ensure a high Fumarate content (>90%) for industrial relevance, even while using the expensive deuterated precursor.

Reaction Workflow Visualization

The following diagram illustrates the polycondensation pathway and the concurrent isomerization mechanism essential for high-performance resins.

G MA_d2 Maleic Acid-2,3-d2 (Cis-Isomer) Monoester Monoester Intermediate (Half-Ester) MA_d2->Monoester Ring Opening / Esterification Glycol Propylene Glycol (Excess 10%) Glycol->Monoester Water H2O (Byproduct) Monoester->Water Elimination Isom Isomerization (180-200°C) Monoester->Isom Acid Catalysis Fumarate Fumarate Diester-d2 (Trans-Isomer) Isom->Fumarate Steric Relaxation Fumarate->Water Polymer Linear d-UPR Chain (Mw ~1500-3000 Da) Fumarate->Polymer Polycondensation

Figure 1: Reaction pathway showing the conversion of Maleic Acid-d2 to Fumarate-d2 diesters during polycondensation.[1]

Materials & Equipment

Reagents
ComponentGradeRoleNotes
Maleic Acid-2,3-d2 >98 atom% DMonomerSource of unsaturation and isotopic label.[1]
Phthalic Anhydride ACS ReagentModifierControls chain stiffness and solubility.[1] (Optional for pure maleate resins).[1]
Propylene Glycol (PG) AnhydrousReactant10-15% molar excess required to offset evaporative loss.[1]
Hydroquinone 99%InhibitorPrevents premature crosslinking during synthesis (100 ppm).[1]
Xylene/Toluene HPLC GradeAzeotropeOptional: Facilitates water removal at lower temps.[1]
Equipment
  • Reactor: 3-neck round bottom flask (sized 2x reaction volume).[1]

  • Agitation: Mechanical overhead stirrer with Teflon paddle (magnetic stirring is insufficient for viscous resins).

  • Water Removal: Dean-Stark trap fitted with a high-efficiency condenser.[1]

  • Atmosphere: Nitrogen purge line (bubbler) to prevent oxidative degradation.[1]

Detailed Synthesis Protocol

Safety Warning: Maleic acid is a severe irritant.[1] Operations must be conducted in a fume hood.[1] The reaction generates hot vapors (200°C).[1]

Step 1: Charge and Inerting[1]
  • Calculate stoichiometry: 1.0 molar equivalent of Diacid (e.g., 0.6 mol Maleic Acid-d2 + 0.4 mol Phthalic Anhydride) to 1.1 molar equivalent of Glycol.[1]

  • Charge the glycol into the reactor first.

  • Start

    
     sparge (flow rate: 1-2 bubbles/sec) to displace oxygen.[1]
    
  • Add Maleic Acid-d2 and Phthalic Anhydride.[1]

  • Add Hydroquinone (100 ppm relative to total mass).

Step 2: Monoester Formation (The "Cook" Phase 1)[1]
  • Temp: Heat to 100°C .

  • Observation: The solid acids will dissolve into the glycol. The reaction is exothermic; control heating rate to prevent temperature spikes.

  • Chemistry: Formation of the half-ester. No water is evolved yet.[1]

  • Duration: Hold for 1 hour.

Step 3: Polycondensation & Isomerization (The "Cook" Phase 2)
  • Temp: Ramp temperature to 160°C over 30 minutes.

  • Action: Water evolution begins. The Dean-Stark trap will start collecting distillate.

  • Ramp: Slowly increase temperature to 195°C - 200°C over 2 hours.

    • Why? Rapid heating causes glycol loss.[1] Slow heating maximizes the cis-trans isomerization (Maleate

      
       Fumarate).[1]
      
  • Monitoring: Track the Acid Value (AV).

    • Target AV: 20–30 mg KOH/g resin.[1]

    • Sampling: Remove 1g aliquots every hour, dissolve in acetone, and titrate with 0.1N KOH.

Step 4: Vacuum Finishing (Optional but Recommended)[1]
  • Once AV reaches ~40, apply weak vacuum (200 mbar) to remove residual water and drive the reaction to the final endpoint (AV < 30).[1]

  • Caution: Watch for glycol distillation.[1] If viscosity spikes rapidly, stop immediately.[1]

Step 5: Cooldown and Dilution
  • Cool the resin to 120°C .

  • Crosslinking Prep: If preparing a liquid resin, add Styrene monomer (containing inhibitor) to the hot resin.[1]

    • Ratio: Typically 60% Resin / 40% Styrene (w/w).[1]

    • Temp Limit: Do NOT add styrene above 120°C to avoid auto-polymerization.[1]

  • Cool to room temperature under agitation.

Characterization & Validation

To ensure the resin is suitable for SANS, you must validate the Deuterium integrity and Isomerization degree.

Nuclear Magnetic Resonance (NMR)

Dissolve sample in


 or Acetone-d6.
SignalChemical Shift (

)
Interpretation
Maleate (cis) Vinyl ~6.2 ppmResidual starting material configuration.[1]
Fumarate (trans) Vinyl ~6.8 ppmDesired isomer.[1] Note: In d2-resins, this peak is SILENT in 1H-NMR (because it is D).
Glycol

4.2 - 4.5 ppmEster linkages.[1]

Validation Logic:

  • 1H-NMR: The absence of peaks at 6.2 and 6.8 ppm confirms high isotopic purity (no H on the double bond).

  • 13C-NMR: Required to see the carbons.[2]

    • Maleate Carbon: ~130 ppm.[1]

    • Fumarate Carbon: ~134 ppm.[1]

    • Calculation: Isomerization % =

      
      .[1] Target > 90%.
      
FTIR Spectroscopy
  • C=O Stretch: 1725 cm⁻¹ (Ester).[1]

  • C=C Stretch: 1640 cm⁻¹ (Weak in trans/fumarate due to symmetry, stronger in cis/maleate).[1]

  • C-D Stretch: Look for new bands in the 2200–2300 cm⁻¹ region, confirming deuteration.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Resin Gels in Reactor Oxygen ingress or "Hot Spots"Ensure continuous ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

flow. Check inhibitor (Hydroquinone) levels.[1]
High Acid Value Incomplete reactionIncrease temp to 200°C; check Dean-Stark for water removal efficiency.
Low Isomerization (<80%) Cook temp too lowIsomerization requires thermal energy.[1] Hold at 200°C for at least 2 hours.
Cloudy Resin Glycol incompatibility or WaterResin is wet.[1] Apply vacuum to strip residual moisture.[1][3]

References

  • Curtis, L. G., et al. "Investigation of Maleate-Fumarate Isomerization in Unsaturated Polyesters by Nuclear Magnetic Resonance."[1][4] Industrial & Engineering Chemistry Product Research and Development, vol. 3, no. 3, 1964.[1] [Link]

  • Wignall, G. D., & Melnichenko, Y. B. "Recent Applications of Small-Angle Neutron Scattering in Strongly Interacting Soft Condensed Matter."[1] Reports on Progress in Physics, vol. 68, no.[1] 8, 2005. [Link][1]

  • Grozdic, A., et al. "Kinetics of Polyesterification: Adipic Acid and Ethylene Glycol."[1] Journal of Applied Polymer Science, vol. 112, 2009.[1] (Mechanistic reference for acid-glycol kinetics). [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of Fumaric acid-d2 in aqueous solutions

Introduction: The Solubility Bottleneck Fumaric acid-d2 is a critical isotopic standard used in metabolic flux analysis (NMR/MS) and pharmacokinetic studies. However, its utility is often hampered by the poor aqueous sol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Bottleneck

Fumaric acid-d2 is a critical isotopic standard used in metabolic flux analysis (NMR/MS) and pharmacokinetic studies. However, its utility is often hampered by the poor aqueous solubility of its protonated form (~0.63 g/100 mL at 25°C).

This guide provides field-proven methodologies to overcome this limitation without compromising isotopic integrity. The core principle relies on the Henderson-Hasselbalch equation : by manipulating pH to ionize the carboxylic acid groups, we can increase solubility by orders of magnitude.

Module 1: The pH Lever (Salt Formation)

The Science: Fumaric acid is a dicarboxylic acid with pKa values of approximately 3.03 (


) and 4.44  (

).[1][2] In neutral water (pH ~7), it exists primarily as the dianion (fumarate), which is highly soluble. However, when adding the solid acid to water, the pH drops rapidly, keeping the molecule in its insoluble, protonated form (

).

The Solution: You must actively drive the equilibrium toward the salt form (


).
Diagram: Dissociation & Solubility Mechanism

FumaricDissociation cluster_0 Insoluble Zone (pH < 3.0) cluster_1 Buffer Zone (pH 3.0 - 4.5) cluster_2 Soluble Zone (pH > 5.5) H2F H₂F (Fully Protonated) Low Solubility HF HF⁻ (Mono-anion) Moderate Solubility H2F->HF  pKₐ₁ ≈ 3.03   F2 F²⁻ (Di-anion) High Solubility HF->F2  pKₐ₂ ≈ 4.44  

Caption: Stepwise dissociation of Fumaric acid. Target pH > 5.5 to maximize the highly soluble dianion species.

Protocol 1: In-Situ Preparation of Sodium Fumarate-d2

Goal: Create a 50 mM aqueous stock solution (approx. 5.8 mg/mL) which is impossible with pure water alone.

Reagents:

  • Fumaric acid-d2[3]

  • 1.0 M NaOH (or NaOD if using

    
    )
    
  • Phosphate Buffer (PBS) or ultrapure water

Step-by-Step:

  • Calculate: Determine the moles of Fumaric acid-d2 required.

    • Example: For 10 mL of 50 mM solution, weigh ~59 mg of Fumaric acid-d2 (MW ~118.09).

  • Suspend: Add the solid acid to ~80% of your final volume of water/buffer. Note: It will not dissolve; it will form a white suspension.

  • Titrate: While stirring, add 1.0 M NaOH dropwise.

    • Stoichiometry: You need 2 equivalents of base per mole of acid.

    • Monitor clarity. As pH rises past 4.5, the solution will turn clear.

  • Adjust: Check pH. Ensure pH is between 6.0 and 7.5.

  • Finalize: Top up to the final volume with water/buffer.

Troubleshooting FAQ:

  • Q: The solution precipitated after I put it in the fridge.

    • A: Solubility decreases with temperature. If you are near the saturation limit at Room Temp (RT), cooling will force precipitation. Store at RT or re-warm/sonicate before use.

  • Q: Can I use Sodium Bicarbonate instead of NaOH?

    • A: Yes, but it generates

      
       gas. Ensure the vessel is open to vent the gas, or the pressure will build up.
      

Module 2: Cosolvents & Organic Media

If your experimental constraints forbid high pH (e.g., acidic cell culture media), use cosolvents.

Solubility Data Table
SolventSolubility (25°C)Application Notes
Water (pH 2.0) ~0.63 g/100 mLPoor.[4] Only for low conc. standards.
Ethanol (95%) ~5.7 g/100 mLGood for stock solutions; volatile.
DMSO > 10 g/100 mLExcellent for high-conc stocks (1000x).
Acetone ~1.2 g/100 mLNot recommended for biological assays.
Protocol 2: The DMSO "Spike" Method
  • Dissolve Fumaric acid-d2 in pure DMSO to create a 1.0 M stock .

  • Aliquot and freeze (-20°C).

  • On the day of the experiment, spike this stock into your aqueous buffer (1:1000 dilution) to achieve 1 mM.

    • Result: The final DMSO concentration is 0.1%, which is generally non-toxic to cells, and the fumaric acid will remain in solution due to the infinite dilution effect.

Module 3: Isotopic Integrity (The "d2" Factor)

Critical Warning: When working with deuterated compounds, you must distinguish between labile (exchangeable) and non-labile protons.

  • Fumaric Acid-2,3-d2 Structure:

    
    
    
  • Non-Labile: The deuterium atoms on the carbon double bond (

    
    ) are stable. They will not  exchange with water at standard pH/temps.
    
  • Labile: The carboxylic protons (

    
    ) will  exchange rapidly with the solvent.
    

FAQ: Solvent Selection for NMR

  • Q: I am dissolving Fumaric acid-d2 in

    
    . Do I need special base? 
    
    • A: YES. If you use NaOH (in

      
      ), you introduce protons (
      
      
      
      ) into your deuterated solvent, creating an HDO peak in your NMR spectrum.
    • Correct Reagent: Use NaOD (Sodium Deuteroxide) in

      
       to adjust pH.
      
  • Q: Will the deuterium on the double bond fall off?

    • A: No. The vinyl C-D bond is robust. It requires extreme conditions (strong acid catalysis at high heat or transition metal catalysts) to exchange.

Module 4: Experimental Decision Tree

Use this logic flow to determine the best solubilization strategy for your specific assay.

SolubilityLogic Start Start: Fumaric Acid-d2 Target Target Concentration? Start->Target Low < 5 mM Target->Low High > 5 mM Target->High Method_A Method A: Direct Dissolution (Slow, Heat to 40°C) Low->Method_A Media Solvent System? High->Media Aq Aqueous / Buffer Media->Aq Org Organic (DMSO/EtOH) Media->Org pH_Check Can pH be > 6.0? Aq->pH_Check Method_D Method D: Direct Organic Soln Org->Method_D Yes Yes pH_Check->Yes Preferred No No pH_Check->No Restricted Method_B Method B: Salt Formation (Add NaOH/NaOD) Method_C Method C: DMSO Stock Spike (1000x concentrate) Yes->Method_B No->Method_C

Caption: Decision matrix for selecting the optimal solubilization method based on concentration and solvent constraints.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 444972, Fumaric acid. Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Fumaric Acid Specifications.[5] Retrieved from [Link][4][6][7][8]

  • Yalkowsky, S.H., et al. Handbook of Aqueous Solubility Data. CRC Press.[1] (Standard reference for pKa and solubility vs pH profiles).

  • Sigma-Aldrich (Merck).Fumaric acid-2,3-d2 Product Specification & Stability Data. (General isotope stability principles).

Sources

Optimization

Technical Support Center: qNMR Internal Standard Troubleshooting

Subject: Maleic Acid / Maleic Acid-d2 Peak Overlap in DMSO-d6 Executive Summary This guide addresses spectral overlap issues involving Maleic Acid (and its deuterated isotopologue, Maleic Acid-d2) when used as an interna...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Maleic Acid / Maleic Acid-d2 Peak Overlap in DMSO-d6

Executive Summary

This guide addresses spectral overlap issues involving Maleic Acid (and its deuterated isotopologue, Maleic Acid-d2) when used as an internal standard in DMSO-d6. While Maleic Acid is a NIST-traceable qNMR standard favored for its high purity and stability, its singlet resonance (~6.26 ppm) frequently interferes with aromatic or vinylic protons in Active Pharmaceutical Ingredients (APIs).

Immediate Clarification on Nomenclature:

  • Maleic Acid (Standard): Contains protons at the alkene position.[1][2] Used for 1H qNMR.[2][3][4] Signal at ~6.26 ppm .

  • Maleic Acid-d2: Deuterated at the alkene position (HOOC-CD=CD-COOH). Silent in 1H NMR at 6.26 ppm (except for residual impurities). Used for 2H NMR or as a background-silent acidifier.

Module 1: The Diagnostic Matrix

Start here to identify the root cause of your spectral overlap.

G Start START: Identify the Overlapping Peak CheckRegion Where is the overlap? Start->CheckRegion RegionA Region: 6.0 – 6.5 ppm (Alkene Singlet) CheckRegion->RegionA RegionB Region: 3.0 – 4.5 ppm (Water/HDO) CheckRegion->RegionB RegionC Region: 10.0 – 16.0 ppm (Carboxylic Acid) CheckRegion->RegionC DecisionA Is the analyte peak shift-sensitive? RegionA->DecisionA DecisionB Is the water peak broad or shifting? RegionB->DecisionB ActionB1 PROTOCOL C: Acidification (TFA-d1) to collapse exchange RegionC->ActionB1 Sharpen broad peaks ActionA1 PROTOCOL A: Temperature Titration DecisionA->ActionA1 Yes (Exchangeable H) ActionA2 PROTOCOL B: Switch to Fumaric Acid (Shift to ~6.6 ppm) DecisionA->ActionA2 No (Aromatic C-H) DecisionB->ActionB1

Figure 1: Diagnostic logic flow for resolving Maleic Acid spectral interference in DMSO-d6.

Module 2: Troubleshooting Guides & FAQs
Scenario 1: The "Hard" Overlap (6.26 ppm)

User Complaint: "My API has an aromatic doublet at 6.25 ppm that completely obscures the Maleic Acid singlet."

Root Cause: In DMSO-d6, the alkene protons of Maleic Acid appear as a sharp singlet at 6.26 ppm (referenced to TMS at 0.00 ppm). This region is crowded with electron-rich aromatic protons (e.g., phenols, indoles) or other alkene signals.

Solution 1: The "Isomer Flip" (Recommended) Switch to Fumaric Acid .

  • Mechanism: Fumaric acid is the trans-isomer of Maleic acid. Due to the change in symmetry and magnetic environment, its alkene singlet shifts downfield to ~6.63 ppm in DMSO-d6.

  • Validation: Both are C4H4O4 (MW 116.07). You can often use the same qNMR calculation parameters, provided the purity factor is adjusted for the new standard.

Solution 2: Temperature Titration

  • Mechanism: Chemical shifts of exchangeable protons (NH, OH) are highly temperature-dependent (typically -0.005 ppm/K). Carbon-bound protons (like the Maleic alkene) are less sensitive but still shift slightly due to solvent dielectric changes.

  • Protocol: Run spectra at 25°C, 35°C, and 45°C. If the API peak moves away from the 6.26 ppm singlet, use the resolved temperature for integration.

Scenario 2: The "Ghost" Peak in Maleic Acid-d2

User Complaint: "I purchased Maleic Acid-d2 (98% D) to acidify my solution without adding signals, but I still see a small singlet at 6.26 ppm."

Root Cause: This is the residual proton signal of the non-deuterated impurity (Maleic Acid-h2) or semi-deuterated species (Maleic Acid-hd).

  • Quantification: If the enrichment is 98% D, then 2% of the molecules retain protons. In a concentrated solution, this 2% "impurity" is strong enough to act as an unintentional internal standard.

  • Fix: If you require a silent background, ensure you are using "100%" or "99.96%+" D enrichment grades. Alternatively, use Oxalic Acid-d2 (anhydrous), which has no non-exchangeable protons to worry about.

Scenario 3: Broad "Humps" in the Baseline

User Complaint: "I cannot integrate the Maleic Acid peak accurately because the baseline is wavy or there is a massive broad peak at 10-15 ppm."

Root Cause: Maleic acid contains two carboxylic acid protons (-COOH). In DMSO-d6, these protons undergo chemical exchange with residual water (HDO) in the solvent.

  • Effect: This exchange broadens the -COOH signal, sometimes spreading it from 10 ppm to 15 ppm, causing baseline rolling that affects the integration of the alkene peak at 6.26 ppm.

  • Fix: Add 1-2 drops of D2O or TFA-d1 (Trifluoroacetic acid-d1). This forces the exchange into a "fast exchange" regime or shifts the acidic protons completely away from the region of interest.

Module 3: Critical Data Reference

Table 1: Chemical Shift Reference for DMSO-d6 (Referenced to TMS = 0.00)

CompoundProton TypeChemical Shift (

, ppm)
MultiplicityNotes
Maleic Acid Alkene (-CH=CH-)6.26 SingletSharp. Primary qNMR signal.
Maleic Acid Carboxylic (-COOH)11.0 – 16.0BroadHighly variable; disappears with D2O exchange.
Fumaric Acid Alkene (-CH=CH-)6.63 SingletBest alternative for 6.2 ppm overlap.
DMSO-d5 Residual Solvent2.50QuintetDo not integrate.
Water (H2O) Exchangeable3.33VariableShifts with Temp, pH, and Concentration.
Module 4: Experimental Protocols
Protocol A: The Acidification Method (TFA Shift)

Use this when water or broad acid peaks interfere with integration boundaries.

  • Prepare Sample: Dissolve 5-10 mg of API and ~5 mg of Maleic Acid in 0.6 mL DMSO-d6.

  • Acquire Control Spectrum: Run a standard 1H NMR (ns=16, d1=30s to ensure relaxation).

  • Acidify: Add 10

    
    L of TFA-d1  directly to the NMR tube. Cap and invert 5 times.
    
  • Acquire Test Spectrum: Re-run the experiment.

  • Result: The water peak will likely shift downfield (towards 4-5 ppm) or sharpen significantly. The carboxylic acid protons of Maleic acid will coalesce, flattening the baseline around 6.26 ppm.

Protocol B: 13C-Satellite Verification

Use this to prove that a shoulder on your peak is an impurity and not a satellite.

  • Context: Maleic acid is a small symmetric molecule. The 1H signal often shows 13C satellites (small peaks 0.5% intensity on either side of the main singlet, separated by

    
     Hz).
    
  • Calculation: 135 Hz at 400 MHz = 0.34 ppm. Look for tiny peaks at 6.09 ppm and 6.43 ppm .

  • Warning: Do not mistake these satellites for API impurities. Conversely, ensure your API peak isn't hiding under a satellite.

References
  • Fulmer, G. R., et al. (2010).[5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • BIPM (Bureau International des Poids et Mesures). (2018).[2] Internal Standard Reference Data for qNMR: Maleic Acid. Rapport BIPM-2018/01.

  • Sigma-Aldrich. (n.d.). Maleic Acid TraceCERT® qNMR Standard Technical Data.

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-Butenedioic Acid-d2 Solutions

Welcome to the technical support center for handling deuterated compounds. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 2-Butenedioic acid-d2...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling deuterated compounds. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 2-Butenedioic acid-d2 and similar deuterated molecules. Here, we will address common challenges related to maintaining the isotopic integrity of these compounds in solution, with a focus on preventing deuterium exchange.

The stability of deuterated compounds is paramount for the accuracy and reliability of experimental outcomes, particularly in quantitative analyses like liquid chromatography-mass spectrometry (LC-MS).[1] While the carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond, the deuterium atoms can be susceptible to exchange with hydrogen atoms from the surrounding environment, a process known as hydrogen-deuterium (H-D) exchange.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the isotopic purity of my 2-Butenedioic acid-d2 stock solution over time. What is causing this?

A1: The loss of isotopic purity in your 2-Butenedioic acid-d2 solution is most likely due to hydrogen-deuterium (H-D) exchange, also referred to as "back-exchange".[2] This chemical process involves the replacement of deuterium atoms on your molecule with hydrogen atoms from the solvent or any residual moisture.[2] For 2-Butenedioic acid-d2, the deuterium atoms on the carbon backbone are adjacent to the carboxylic acid groups. This proximity makes them susceptible to exchange, particularly under certain conditions.

The primary drivers of H-D exchange are:

  • pH: Both acidic and basic conditions can catalyze the exchange process.[2][3] The rate of exchange is often at its lowest in the near-neutral pH range.[2][4]

  • Solvent: Protic solvents, such as water (H₂O) and methanol (CH₃OH), are ready sources of protons and can facilitate H-D exchange.[2]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including H-D exchange.[2]

  • Moisture: Exposure to atmospheric moisture can introduce protons that can participate in the exchange.[5][6]

Q2: What is the underlying mechanism of H-D exchange for 2-Butenedioic acid-d2?

A2: The deuterium atoms on the double bond of 2-butenedioic acid-d2 are vinylic and generally less prone to exchange than, for example, deuterium atoms alpha to a carbonyl group. However, the presence of the carboxylic acid groups can facilitate exchange through a few potential mechanisms, which are often catalyzed by acid or base.

  • Acid-Catalyzed Exchange: In the presence of an acid, the carbonyl oxygen of the carboxylic acid can be protonated. This increases the electrophilicity of the molecule and can facilitate the addition of a proton from the solvent to the double bond, forming a carbocation intermediate. Subsequent elimination of a deuteron can lead to the exchanged product.

  • Base-Catalyzed Exchange: Under basic conditions, a base can abstract a proton from a water molecule, generating a hydroxide ion. While direct deprotonation of the vinylic deuterium is difficult, the presence of the carboxylate can influence the electronic structure of the double bond. A more likely scenario in aqueous base involves the reversible Michael-type addition of hydroxide to the double bond, which can lead to exchange at the alpha and beta positions upon reversal.

G cluster_acid Acid-Catalyzed Exchange cluster_base Base-Catalyzed Exchange A1 2-Butenedioic acid-d2 A2 Protonation of Carbonyl Oxygen A1->A2 H+ A3 Carbocation Intermediate A2->A3 +H₂O A4 Elimination of D+ A3->A4 A5 Exchanged Product A4->A5 B1 2-Butenedioic acid-d2 B2 Michael Addition of OH- B1->B2 OH- B3 Carbanion Intermediate B2->B3 B4 Protonation by H₂O B3->B4 B5 Exchanged Product B4->B5 -OD-

Caption: Mechanisms of H-D exchange in 2-Butenedioic acid-d2.

Q3: What are the best practices for preparing and storing solutions of 2-Butenedioic acid-d2 to minimize deuterium exchange?

A3: To maintain the isotopic integrity of your 2-Butenedioic acid-d2 solutions, it is crucial to control the experimental conditions carefully.

ParameterRecommendationRationale
Solvent Choice Use aprotic, anhydrous solvents such as acetonitrile-d3, DMSO-d6, or THF-d8.Aprotic solvents lack exchangeable protons and minimize the primary source of hydrogen for H-D exchange.[2]
pH Control If an aqueous or protic solvent is necessary, maintain a near-neutral pD (pH + 0.4).The rate of H-D exchange is generally at a minimum in the pH range of 2-3.[4] For D₂O solutions, this corresponds to a pD of approximately 2.4-3.4.
Temperature Store solutions at low temperatures, such as in a refrigerator or freezer (-20°C).[1]Lowering the temperature significantly reduces the rate of the exchange reaction.[2]
Atmosphere Handle and store the compound and its solutions under an inert atmosphere (e.g., argon or nitrogen).[6]This prevents the introduction of atmospheric moisture, which is a source of protons.[5]
Containers Use tightly sealed containers, such as amber vials with PTFE-lined caps or single-use ampoules.[6]This protects the solution from moisture and light, which can catalyze degradation.[1]

Troubleshooting Guide

Problem 1: My NMR spectrum shows a decreasing deuterium incorporation over a series of experiments.

Underlying Cause: This is a classic sign of ongoing H-D exchange during your experiments. The repeated handling, exposure to the atmosphere, or the reaction conditions themselves are likely introducing protons.

Solutions:

  • Protocol for Preparing a Stable Solution:

    • Solvent Preparation: Use a fresh, sealed bottle of a high-purity deuterated aprotic solvent (e.g., acetonitrile-d3, ≥99.8% D). If the solvent has been opened previously, consider drying it over molecular sieves.

    • Weighing and Dissolving: In a glovebox or under a gentle stream of inert gas, accurately weigh the required amount of 2-Butenedioic acid-d2. Dissolve it in the chosen deuterated aprotic solvent in a Class A volumetric flask.[1]

    • Storage: Store the stock solution in a tightly sealed, amber vial at -20°C.[1]

    • Working Solutions: When preparing working solutions, allow the stock solution to warm to room temperature before opening to prevent condensation. Dilute the stock solution with the same high-purity, anhydrous deuterated solvent.

  • Workflow for Minimizing Exchange During Experiments:

G Start Start: Need for Working Solution Warm Allow stock solution to reach room temperature Start->Warm Prepare Prepare working solution under inert atmosphere Warm->Prepare Analyze Perform experiment promptly Prepare->Analyze Store Store remaining working solution at low temperature Analyze->Store End End of Experiment Store->End

Caption: Workflow for handling deuterated solutions.

Problem 2: I need to run my experiment in a protic solvent like D₂O. How can I best prevent H-D exchange?

Underlying Cause: Protic solvents are a direct source of exchangeable protons (or deuterons). In D₂O, the primary concern is the introduction of H₂O from the atmosphere or glassware.

Solutions:

  • pD Adjustment: The rate of H-D exchange for many compounds is minimized at a pD between 2 and 3.[4] You can adjust the pD of your D₂O solution using DCl or NaOD. Remember to use a pH meter and add 0.4 to the reading to get the approximate pD.

  • Buffer Preparation: If your experiment requires a buffered system, prepare the buffer using the deuterated forms of the buffer components (e.g., deuterated phosphate or acetate) dissolved in D₂O.

  • Lyophilization Exchange: To remove any residual H₂O from your 2-Butenedioic acid-d2, you can dissolve it in D₂O and then lyophilize (freeze-dry) the solution. Repeating this process 2-3 times will exchange any labile protons on the molecule with deuterons from the D₂O.

Protocol for Lyophilization Exchange:

  • Dissolve your 2-Butenedioic acid-d2 in a minimal amount of high-purity D₂O (≥99.9% D).

  • Freeze the solution using a dry ice/acetone bath or liquid nitrogen.

  • Lyophilize the frozen solution until all the D₂O has sublimated, leaving a dry powder.

  • Repeat steps 1-3 two more times to ensure complete exchange of any labile protons.

  • After the final lyophilization, store the highly deuterated compound under an inert atmosphere at low temperature.

Problem 3: How can I accurately monitor the extent of deuterium exchange?

Underlying Cause: Visual inspection or assuming stability is not sufficient. A quantitative method is needed to ensure the isotopic integrity of your compound.

Solution:

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring H-D exchange.[7][8]

    • ¹H NMR: In a ¹H NMR spectrum, the disappearance or reduction in the intensity of a proton signal indicates that it has been exchanged for a deuteron. By integrating the signals of interest relative to a stable, non-exchangeable internal standard, you can quantify the extent of exchange.

    • ²H NMR: A ²H (deuterium) NMR spectrum will show signals for the deuterium atoms in your molecule. A decrease in the integral of these signals over time would indicate back-exchange.

Experimental Protocol for Monitoring H-D Exchange by ¹H NMR:

  • Prepare a solution of your 2-Butenedioic acid-d2 in a deuterated aprotic solvent (e.g., DMSO-d6) at a known concentration.

  • Add a known amount of a non-exchangeable internal standard (e.g., tetramethylsilane (TMS) or a compound with no labile protons that has a signal in a clear region of the spectrum).

  • Acquire a baseline ¹H NMR spectrum.

  • Spike the solution with a small, known amount of H₂O.

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 6, 24, and 48 hours).

  • For each spectrum, integrate the signal corresponding to the vinylic protons of 2-Butenedioic acid and the signal of the internal standard.

  • Calculate the relative amount of H-D exchange over time by comparing the integral of the vinylic protons to the integral of the internal standard.

References

  • Chemistry LibreTexts. (2023, January 22). Deuterium Exchange. Retrieved from [Link]

  • Grokipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

  • Konermann, L., et al. (2011). Hydrogen/Deuterium Exchange and Nuclear Magnetic Resonance Spectroscopy Reveal Dynamic Allostery on Multiple Time Scales in the Serine Protease Thrombin. Biochemistry, 50(45), 9816–9825. Retrieved from [Link]

  • Marc, R. P., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2975. Retrieved from [Link]

  • Opella, S. J., et al. (2000). Deuterium/hydrogen exchange factors measured by solution nuclear magnetic resonance spectroscopy as indicators of the structure and topology of membrane proteins. Biophysical Journal, 79(3), 1631–1637. Retrieved from [Link]

  • Percy, A. J., et al. (2022). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 94(44), 15413–15421. Retrieved from [Link]

  • Pervushin, K. V., et al. (2014). NMR-Based Detection of Hydrogen/Deuterium Exchange in Liposome-Embedded Membrane Proteins. PLoS ONE, 9(11), e112374. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

Sources

Optimization

Optimizing pH for Maleic acid-d2 stability in metabolic assays

Topic: Stability & pH Optimization for Maleic Acid-d2 in Metabolic Assays Target Audience: Metabolomics Researchers, Analytical Chemists, Drug Development Scientists The Core Challenge: The Cis-Trans Trap Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & pH Optimization for Maleic Acid-d2 in Metabolic Assays

Target Audience: Metabolomics Researchers, Analytical Chemists, Drug Development Scientists

The Core Challenge: The Cis-Trans Trap

Executive Summary: Maleic acid-d2 is a critical Internal Standard (IS) for quantifying TCA cycle intermediates and dicarboxylic acids. However, it suffers from a fundamental chemical vulnerability: Acid-Catalyzed Isomerization .

Under acidic conditions (pH < 3.0) and elevated temperatures, Maleic acid (cis-butenedioic acid) isomerizes irreversibly to Fumaric acid (trans-butenedioic acid).[1] This is thermodynamically driven, as the trans isomer is significantly more stable (lower heat of formation).

The Impact on Your Assay:

  • Loss of Signal: Your Maleic acid-d2 peak area decreases over time.[2]

  • Quantitation Bias: If Maleic acid-d2 converts to Fumaric acid-d2, it may co-elute with endogenous Fumaric acid or its IS, creating false positives or interfering with the Fumaric acid quantitation channel.

  • Retention Time Shift: The two isomers have distinct retention times on most columns (HILIC/C18).

Mechanism of Instability (The "Why")

To troubleshoot effectively, you must understand the mechanism. The isomerization is not random; it is catalyzed by protons (


).
The Isomerization Pathway

The reaction proceeds via a non-adiabatic transition or a carbonium ion intermediate, where the double bond character is reduced, allowing rotation around the central C-C bond.[1]

IsomerizationMechanism Maleic Maleic Acid-d2 (Cis-Isomer) Less Stable Protonation Protonation Step (+H+ at pH < 3) Maleic->Protonation Acidic Environment Transition Transition State (Single Bond Rotation) Protonation->Transition Activation Energy (Heat) Fumaric Fumaric Acid-d2 (Trans-Isomer) Thermodynamically Stable Transition->Fumaric Irreversible

Figure 1: Acid-catalyzed isomerization pathway.[2][3] Note that once formed, Fumaric acid does not revert to Maleic acid under standard assay conditions.

Critical Troubleshooting Protocols

A. Sample Preparation: The Danger Zone

Most metabolic assays use protein precipitation (PPT) to clean plasma or tissue samples. Avoid Strong Acid Precipitation.

  • Common Mistake: Using Trichloroacetic Acid (TCA) or Perchloric Acid (PCA). These drop the pH < 1.0, instantly triggering isomerization.

  • Recommended Solution: Use Organic Solvent Precipitation (Methanol or Acetonitrile) which keeps pH neutral to slightly acidic (pH 5-6).

Protocol: pH-Safe Cold Extraction

Use this protocol to maximize Maleic acid-d2 recovery.

StepActionCritical ParameterScientific Rationale
1 Spiking Add Maleic acid-d2 to sample before extraction.Corrects for matrix effects and recovery loss.
2 Precipitation Add 80% Cold Methanol (-20°C) at a 4:1 ratio (Solvent:Sample).Precipitates proteins without extreme pH drop. Cold temp slows isomerization kinetics.
3 Vortex/Shake Vortex 30s, then incubate at -20°C for 20 min .Ensures complete protein crash.
4 Centrifuge 15,000 x g for 10 min at 4°C .Removes debris.
5 Supernatant Transfer supernatant. Do NOT dry down with heat. Heat + trace acidity = degradation. Use N2 stream at ambient temp if necessary.
6 Reconstitution Reconstitute in 10mM Ammonium Formate (pH 3.5 - 4.0) .Maintains solubility without reaching the catalytic threshold of pH < 2.
B. LC-MS/MS Method Optimization

Mobile Phase Selection: While separation requires some acidity, you must balance retention with stability.

  • Avoid: 0.1% Trifluoroacetic acid (TFA) or high concentrations of Formic Acid if the run time is long.

  • Preferred: 10mM Ammonium Formate adjusted to pH 3.5 with Formic Acid.

Column Temperature:

  • Limit: Keep column oven < 40°C .

  • Risk: Temperatures > 50°C combined with acidic mobile phase will cause on-column isomerization, leading to peak tailing or splitting.

Diagnostic Workflow (Decision Tree)

Use this logic flow to identify where your instability is originating.

TroubleshootingFlow Start Issue: Maleic-d2 Signal Loss Check1 Check Sample Prep pH Start->Check1 IsAcidic Is pH < 2? Check1->IsAcidic Action1 Switch from TCA/PCA to Methanol PPT IsAcidic->Action1 Yes Check2 Check Drying Step IsAcidic->Check2 No Action1->Check2 IsHot Temp > 40°C? Check2->IsHot Action2 Use N2 Stream @ Ambient Temp IsHot->Action2 Yes Check3 Check LC Column Temp IsHot->Check3 No Action2->Check3 IsColHot Temp > 50°C? Check3->IsColHot Action3 Lower Oven to 35°C IsColHot->Action3 Yes Final System Optimized IsColHot->Final No Action3->Final

Figure 2: Step-by-step diagnostic tree for isolating the source of Maleic acid-d2 degradation.

Frequently Asked Questions (FAQs)

Q: Can I use Maleic acid-d2 to quantify Fumaric acid? A: No. While they are isomers, they have different ionization efficiencies and matrix suppression profiles. Furthermore, if your Maleic-d2 isomerizes to Fumaric-d2 during the run, you will artificially inflate the Fumaric acid concentration if you are not mass-resolving the isotopes perfectly. Use Fumaric acid-d13C4 or Fumaric acid-d2 specifically for Fumaric acid quantitation.

Q: My Maleic acid-d2 peak is splitting. Is this isomerization? A: It is highly likely. If you see a small "shoulder" or a second peak eluting later (on Reverse Phase) or earlier (on HILIC), that is likely Fumaric acid-d2 forming on-column.

  • Test: Inject a pure standard of Fumaric acid. If the second peak matches its retention time, you have confirmed isomerization.

  • Fix: Lower column temperature and raise mobile phase pH slightly (e.g., from 0.1% FA to 5mM Ammonium Formate pH 3.8).

Q: How stable is the stock solution? A:

  • Water/Glass: Stable for 1 month at 4°C if pH is neutral.

  • Acidic Diluent: Unstable. Do not store working standards in 0.1% Formic Acid for more than 24 hours.

  • Freezer: -80°C storage in 50% Methanol is recommended for long-term stability (>6 months).

References

  • BIPM (Bureau International des Poids et Mesures). (2018).[4] Internal Standard Reference Data for qNMR: Maleic Acid. Rapport BIPM-2018/01.

  • MicroSolv Technology Corp. (2015).[5] Maleic & Fumaric Acids Analyzed with LCMS - AppNote.

  • Montero, E., et al. (2011).[6] Theoretical study of the isomerization of maleic acid into fumaric acid. Journal of the Chilean Chemical Society, 56(2).[6]

  • Chong, W.C., et al. (2019). Nuclear magnetic resonance- and mass spectrometry-based metabolomics to study maleic acid toxicity.[7] Journal of Applied Toxicology.

  • Tan, B., et al. (2019). Kinetic Study on the Preparation of Fumaric Acid From Maleic Acid by Batch Noncatalytic Isomerization. ACS Omega.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-Butenedioic Acid-d2

[1] Introduction: The Dual-Identity Standard Welcome to the technical support guide for 2-Butenedioic acid-d2 . As a researcher, you are likely using this as an internal standard for metabolic profiling (Krebs cycle inte...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Dual-Identity Standard

Welcome to the technical support guide for 2-Butenedioic acid-d2 . As a researcher, you are likely using this as an internal standard for metabolic profiling (Krebs cycle intermediates) or pharmaceutical impurity testing.[1]

Critical Technical Context: "2-Butenedioic acid" is a generic IUPAC name that encompasses two distinct geometric isomers. Your storage strategy depends entirely on which isomer you possess, as their stability profiles differ significantly:

  • (E)-2-Butenedioic acid-d2 (Fumaric acid-d2): The trans-isomer.[1] Thermodynamically stable but poorly soluble in water.[1][2]

  • (Z)-2-Butenedioic acid-d2 (Maleic acid-d2): The cis-isomer.[1] Thermodynamically unstable; prone to spontaneous isomerization to Fumaric acid under stress (light/heat).[1]

Note on Isotopic Labeling: This guide assumes you are using 2,3-d2 labeled material (deuterium on the carbon backbone,


).[1] If your material is labeled on the carboxyl groups (

), the deuterium will exchange instantly with moisture in the air; such materials must be handled in a glovebox.

Module 1: Solid State Storage (The Foundation)

Q: What is the optimal temperature for long-term storage?

A: Store the neat solid at -20°C . While Fumaric acid-d2 is chemically stable at room temperature, -20°C is required to:

  • Inhibit slow surface oxidation.[1]

  • Prevent trace moisture-mediated microbial growth (fumarate is a carbon source for bacteria).[1]

  • Minimize thermal energy that could trigger isomerization in Maleic acid-d2.[1]

Q: Why did my white powder turn slightly yellow?

A: This indicates photo-oxidation or trace polymerization .[1] Both isomers contain conjugated double bonds sensitive to UV light.[1]

  • Action: Always store in amber glass vials . If amber glass is unavailable, wrap the container in aluminum foil.

  • Risk: For Maleic acid-d2, light is a potent catalyst for isomerization to Fumaric acid-d2.[1]

Q: Do I need a desiccator?

A: Yes.

  • Maleic acid-d2 is hydrolytically unstable if it dehydrates to form Maleic anhydride, or conversely, if the anhydride absorbs water.[1]

  • Fumaric acid-d2 is non-hygroscopic but should be kept dry to prevent clumping and difficulty in weighing.[1]

Module 2: Solution Stability (The Working Standard)

Q: Which solvent should I use for stock solutions?

A: DMSO (Dimethyl sulfoxide) or Methanol-d4 .

  • Fumaric acid-d2: Poorly soluble in water (<10 mg/mL).[1] Soluble in DMSO.[1]

  • Maleic acid-d2: Soluble in water, but aqueous storage promotes isomerization.[1]

  • Protocol: Prepare a high-concentration stock (e.g., 10 mg/mL) in DMSO. Store this stock at -80°C. Dilute into aqueous buffers only immediately before LC-MS analysis.

Q: Can I store the standard in water?

A: No. Water poses two risks:

  • Bacterial Contamination: Fumarate is a primary metabolite; bacteria will consume your standard rapidly in non-sterile water.[1]

  • Isomerization: In aqueous solution, Maleic acid-d2 can isomerize to Fumaric acid-d2.[1] Since Fumaric acid is less soluble, it may precipitate out of the solution, altering the concentration of your standard.[1]

Q: Will the Deuterium exchange with the solvent?

A: Generally No , provided the pH is neutral. The vinylic deuteriums (on the C=C bond) are robust. However, extreme pH (pH < 1 or pH > 10) combined with heat can induce exchange via enolization mechanisms or hydration-dehydration cycles.[1]

  • Rule: Avoid strong acids (HCl) or strong bases (NaOH) in your stock solution.[1]

Module 3: Troubleshooting & FAQs

Scenario 1: "I see two peaks in my chromatogram for the standard."

Diagnosis: Isomerization.[1] If you started with Maleic acid-d2, it has likely partially converted to Fumaric acid-d2.[1]

  • Cause: Exposure to UV light or excessive heat during sample prep.[1]

  • Validation: Check the retention times. Fumaric acid (trans) is more planar and typically elutes later than Maleic acid (cis) on reverse-phase C18 columns due to better packing with the stationary phase.[1]

Scenario 2: "My MS signal intensity is dropping over time."

Diagnosis: Precipitation or Adsorption.[1]

  • Fumaric acid-d2 has low water solubility.[1][3] If you diluted a DMSO stock into a cold aqueous buffer (e.g., 4°C autosampler), the standard may have crashed out of solution.[1]

  • Fix: Ensure your final solution contains at least 5-10% organic solvent (Methanol/Acetonitrile) to keep the standard dissolved.[1]

Scenario 3: "The mass spectrum shows M+1 peaks increasing."

Diagnosis: H/D Scrambling.

  • Cause: If you used a protic solvent (like water or non-deuterated methanol) and left the sample at high pH for days.[1]

  • Fix: Prepare fresh standards daily. Use deuterated solvents for stocks.[1]

Visualizing the Stability Logic

The following diagram illustrates the decision matrix for storage and the degradation pathways you must avoid.

StorageLogic Start 2-Butenedioic Acid-d2 (Received) IsomerCheck Identify Isomer Start->IsomerCheck Maleic Maleic Acid-d2 (Cis-Isomer) IsomerCheck->Maleic Cis Fumaric Fumaric Acid-d2 (Trans-Isomer) IsomerCheck->Fumaric Trans Storage Solid State Storage (-20°C, Amber Vial, Desiccant) Maleic->Storage Fumaric->Storage Solution Solution Prep (Solvent: DMSO or MeOH) Storage->Solution Risk1 Risk: Photo-Isomerization (Maleic -> Fumaric) Solution->Risk1 If exposed to UV/Heat Risk2 Risk: Precipitation (Fumaric is insoluble in H2O) Solution->Risk2 If High Aqueous % SafeUse Ready for LC-MS Solution->SafeUse Fresh Prep Risk1->SafeUse Impurity Peaks

Figure 1: Decision tree for handling 2-Butenedioic acid-d2 isomers, highlighting specific risks for Cis (Maleic) vs Trans (Fumaric) forms.

Standard Operating Procedure (SOP): Stock Solution Preparation

Objective: Create a stable 10 mg/mL stock solution.

  • Equilibration: Allow the vial to reach room temperature before opening (prevents condensation).

  • Weighing: Weigh approx. 10 mg of 2-Butenedioic acid-d2 into an amber glass vial.

    • Note: Use an anti-static gun if the powder is static.

  • Dissolution:

    • Add 1.0 mL of DMSO (LC-MS Grade).[1]

    • Vortex for 30 seconds.

    • Check: Ensure no solids remain.[1] Fumaric acid-d2 dissolves slower than Maleic.[1][3]

  • Aliquot: Dispense 100 µL aliquots into amber micro-centrifuge tubes or glass inserts.

  • Storage: Store aliquots at -20°C or -80°C .

  • Usage: Thaw one aliquot for daily use. Do not refreeze. Dilute into mobile phase immediately before injection.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 444972, Fumaric Acid.[1] Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectra of Maleic Acid-d2 and Fumaric Acid-d2

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of molecular structure elucidation in chemical research. Its power lies in its sensitivity to the nuanced electronic environments of atomic nuclei, al...

Author: BenchChem Technical Support Team. Date: February 2026

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of molecular structure elucidation in chemical research. Its power lies in its sensitivity to the nuanced electronic environments of atomic nuclei, allowing for the unambiguous differentiation of compounds with identical molecular formulas but distinct spatial arrangements—known as isomers. This guide provides an in-depth comparison of the NMR spectra of deuterated maleic acid (maleic acid-d2) and fumaric acid (fumaric acid-d2), the cis and trans isomers of butenedioic-2,3-d2 acid, respectively.

These deuterated analogs are of significant interest, frequently employed as internal standards in quantitative NMR (qNMR) for their clean spectral signals or as tracers in metabolic pathway studies.[1][2] Understanding their distinct spectral signatures is paramount for accurate experimental design and data interpretation.

The Foundational Principle: How Geometry Dictates the Spectrum

Maleic acid and fumaric acid are geometric isomers, differing only in the arrangement of their carboxyl groups around the carbon-carbon double bond. In maleic acid, the groups are on the same side (cis), while in fumaric acid, they are on opposite sides (trans). This fundamental structural difference creates distinct electronic and steric environments for the vinylic nuclei (the carbons and their attached hydrogens or deuterons), which is the primary reason for their differing NMR spectra.[3][4]

When the vinylic protons are replaced with deuterium (²H or D), as in maleic acid-d2 and fumaric acid-d2, the ¹H NMR spectrum is simplified dramatically, while the ¹³C NMR spectrum reveals characteristic changes due to the deuterium isotope effect.[5][6]

¹H NMR Spectroscopy: A Tale of Disappearing Signals

In their non-deuterated forms, both maleic and fumaric acid exhibit a sharp singlet in the ¹H NMR spectrum for their vinylic protons. This is due to the magnetic equivalence of the two protons in these symmetric molecules.[7][8] The key differentiator is the chemical shift (δ):

  • Maleic Acid: The vinylic protons typically resonate around 6.2-6.4 ppm .[7]

  • Fumaric Acid: The vinylic protons are more deshielded and appear downfield, around 6.5-6.6 ppm .[9][10][11]

For maleic acid-d2 and fumaric acid-d2 , where the vinylic protons at positions 2 and 3 are substituted with deuterium, these characteristic singlets are absent from the ¹H NMR spectrum.[12]

The only observable proton signals arise from the carboxylic acid groups (-COOH). When using a solvent like D₂O, these acidic protons readily exchange with the solvent's deuterium, causing them to also disappear from the spectrum, resulting in a virtually blank proton NMR in the organic region.[7] If a non-exchanging solvent like DMSO-d₆ is used, the acidic protons will be visible as a broad singlet, but this signal is often less informative for isomer differentiation than the vinylic proton signals.

cluster_0 ¹H NMR Comparison Maleic Acid-d2 Maleic Acid-d2 No Vinylic Signal No Vinylic Signal Maleic Acid-d2->No Vinylic Signal D at C2, C3 Fumaric Acid-d2 Fumaric Acid-d2 Fumaric Acid-d2->No Vinylic Signal D at C2, C3 Maleic Acid Maleic Acid Singlet (~6.3 ppm) Singlet (~6.3 ppm) Maleic Acid->Singlet (~6.3 ppm) H at C2, C3 Fumaric Acid Fumaric Acid Singlet (~6.6 ppm) Singlet (~6.6 ppm) Fumaric Acid->Singlet (~6.6 ppm) H at C2, C3

Caption: Comparison of expected ¹H NMR vinylic signals.

¹³C NMR Spectroscopy: The Isotope Effect Unveiled

The ¹³C NMR spectrum provides a definitive method for distinguishing between the deuterated isomers. The primary differences are observed in the signals of the vinylic carbons (C2 and C3), which are directly bonded to the deuterium atoms.

  • Multiplicity: Carbon-13 couples with deuterium (spin I=1), splitting the signal of the deuterated carbon into a 1:1:1 triplet . This is a direct confirmation of C-D bond formation.

  • Isotope Shift: The replacement of a proton with a deuteron causes a small but measurable upfield shift in the resonance of the attached carbon. This is known as the deuterium isotope effect.[5][6][13] The magnitude of this shift can provide additional structural confirmation.

While the carboxyl carbon signals are also present, the most telling information comes from the vinylic carbon region.

Summary of Expected NMR Data

The following table summarizes the anticipated chemical shifts for the four related compounds in D₂O. Note that exact chemical shifts can vary slightly based on concentration, pH, and temperature.[7]

CompoundNucleusSignal TypeExpected Chemical Shift (δ, ppm)Key Feature
Maleic Acid ¹H (vinylic)Singlet~6.3Present
¹³C (vinylic)Singlet~130.0[7]-
¹³C (carboxyl)Singlet~166.5[7]-
Fumaric Acid ¹H (vinylic)Singlet~6.6Present, downfield shift vs. Maleic Acid
¹³C (vinylic)Singlet~135.0Downfield shift vs. Maleic Acid
¹³C (carboxyl)Singlet~171.0Downfield shift vs. Maleic Acid
Maleic Acid-d2 ¹H (vinylic)None-Signal Absent
¹³C (vinylic)Triplet<130.0Triplet, upfield isotope shift
¹³C (carboxyl)Singlet~166.5-
Fumaric Acid-d2 ¹H (vinylic)None-Signal Absent
¹³C (vinylic)Triplet<135.0Triplet, upfield isotope shift

Experimental Protocol for NMR Analysis

This section provides a robust, field-proven methodology for preparing and analyzing samples of maleic acid-d2 and fumaric acid-d2. The protocol is designed to ensure high-quality, reproducible data.

I. Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

  • Weighing: Accurately weigh 10-20 mg of the deuterated acid for ¹³C NMR analysis (5-10 mg is sufficient for ¹H NMR) and place it in a clean, dry vial.[14]

  • Solvent Addition: Add approximately 0.7 mL of a high-purity deuterated solvent (e.g., Deuterium Oxide, D₂O, 99.9 atom % D) to the vial. D₂O is an excellent choice as it will exchange with the acidic protons, removing their broad signals from the spectrum.[7]

  • Internal Standard: For precise chemical shift referencing, add a small amount of an appropriate internal standard. For aqueous samples like this, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilylpropanoic acid (TSP) is recommended.[15]

  • Dissolution: Vortex the vial until the sample is completely dissolved. Gentle warming may be required to aid dissolution, particularly for fumaric acid which is less soluble than maleic acid.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-precision 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent contamination or solvent evaporation.

cluster_workflow NMR Analysis Workflow A 1. Weigh Sample (10-20 mg) B 2. Add Solvent (0.7 mL D₂O) A->B Add to vial C 3. Dissolve (Vortex) B->C D 4. Filter into NMR Tube C->D Transfer E 5. Acquire ¹H Spectrum D->E Insert into Spectrometer F 6. Acquire ¹³C Spectrum E->F G 7. Analyze Data F->G Process (FT, Phasing)

Caption: Step-by-step workflow for NMR sample preparation and analysis.

II. NMR Data Acquisition

These parameters are provided for a standard 400 MHz spectrometer and may be adjusted based on the available instrumentation.

  • ¹H NMR (Proton):

    • Pulse Sequence: A simple 1D pulse-acquire sequence (e.g., 'zg30' on Bruker systems).

    • Relaxation Delay (d1): 5 seconds. A longer delay ensures full relaxation for quantitative accuracy, though it is less critical here as the primary signal is absent.

    • Number of Scans (ns): 8-16 scans.

    • Acquisition Time (aq): ~2-3 seconds.

  • ¹³C NMR (Carbon-13):

    • Pulse Sequence: A 1D pulse-acquire sequence with proton decoupling (e.g., 'zgpg30' on Bruker systems).

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 128-1024 scans. A higher number of scans is necessary due to the low natural abundance and sensitivity of the ¹³C nucleus.

    • Acquisition Time (aq): ~1-2 seconds.

Conclusion

The differentiation between maleic acid-d2 and fumaric acid-d2 by NMR spectroscopy is straightforward and definitive. The complete absence of the characteristic vinylic proton signals in the ¹H NMR spectrum immediately confirms deuteration. Conclusive identification is then achieved through ¹³C NMR, where the geometric isomerism dictates the chemical shift of the vinylic carbons, while the direct attachment to deuterium is confirmed by the triplet multiplicity and the subtle upfield isotope shift. This powerful combination of 1D NMR techniques provides researchers with a reliable method to verify the identity and purity of these important deuterated compounds.

References

  • ResearchGate. (n.d.). 1H NMR analysis of the two geometric isomers of BODTCM. 1H NMR spectra... [Image]. Retrieved from [Link]

  • Mishra, P., & Sailas, B. (2018). Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood. Scientific Reports, 8(1), 17355. [Link]

  • Mishra, P., & Sailas, B. (2018). Supporting Information: Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood. [Link]

  • Bureau International des Poids et Mesures. (2018). Internal Standard Reference Data for qNMR: Maleic Acid. BIPM Rapport BIPM-2018/01. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) ¹H-NMR spectrum of fumaric acid (FA) in D2O. [Image]. Retrieved from [Link]

  • RSC Publishing. (2021). Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Reddit. (2016). NMR spectroscopy of maleic acid and fumaric acid? Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

  • Organic Syntheses. (n.d.). Fumaric acid. Retrieved from [Link]

  • ACS Publications. (2002). Hydrogen/Deuterium Isotope Effects on the NMR Chemical Shifts and Geometries of Intermolecular Low-Barrier Hydrogen-Bonded Complexes. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Biblioteka Nauki. (2002). Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems. Retrieved from [Link]

  • Nanalysis. (2023). NMR blog - Carbon-13 Satellites and Molecule Symmetry in Maleic Acid. Retrieved from [Link]

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. [Link]

  • University of Ottawa. (n.d.). Isotope shifts and other isotope effects. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Google Patents. (n.d.). US2500260A - Method for the preparation of fumaric acid.
  • NMR Testing Laboratory. (2015). Organic Acid Archives. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Fumaric acid (FDB003291). Retrieved from [Link]

  • Wojcieszak, R., et al. (2015). Recent developments in maleic acid synthesis from bio-based chemicals. Frontiers in Chemistry, 3, 67. [Link]

  • Hansen, P. E., et al. (2005). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 10(4), 541-550. [Link]

  • ResearchGate. (2015). (PDF) Recent developments in maleic acid synthesis from bio-based chemicals. Retrieved from [Link]

  • Talmon's Group. (2015). Distinctive effect of maleic acid and fumaric acid on structural transitions in cationic micellar solution. Retrieved from [Link]

  • Shanghai Douwin Chemical Co.,Ltd. (n.d.). Synthesis of Maleic Anhydride. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Isotopic Enrichment of 2-Butenedioic Acid-d2

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development and metabolic research, the precise validation of isotopically labeled compounds is not merely a quality control...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and metabolic research, the precise validation of isotopically labeled compounds is not merely a quality control step but a cornerstone of data integrity. This guide provides an in-depth, technically-grounded comparison of methodologies for validating the isotopic enrichment of 2-Butenedioic acid-d2, a key deuterated building block with isomers in the form of maleic acid-d2 and fumaric acid-d2. As a senior application scientist, my focus is to move beyond rote protocols and delve into the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Imperative of Isotopic Purity in Research and Development

Deuterium-labeled compounds, such as 2-Butenedioic acid-d2, are instrumental in a multitude of applications, from elucidating metabolic pathways to serving as internal standards in pharmacokinetic studies. The substitution of hydrogen with deuterium can alter reaction kinetics, providing insights into reaction mechanisms. In quantitative mass spectrometry, deuterated standards are the gold standard for correcting matrix effects and instrumental variability, ensuring accurate quantification of target analytes[1]. However, the utility of these labeled compounds is directly contingent on the accuracy of their stated isotopic enrichment. Incomplete deuteration or isotopic scrambling can lead to erroneous data interpretation and compromise the validity of research findings. Therefore, a rigorous and multi-faceted approach to validating isotopic enrichment is paramount.

This guide will explore the synergistic use of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) as the primary modalities for this validation. We will also discuss the role of Liquid Chromatography (LC) as a crucial separation technique to handle the isomeric nature of 2-butenedioic acid.

A Multi-Pronged Approach to Validation: The Synergy of NMR and MS

A comprehensive validation strategy for 2-Butenedioic acid-d2 hinges on the complementary strengths of NMR and MS.[2] NMR spectroscopy provides unparalleled insight into the structural integrity of the molecule and the specific location of the deuterium labels. In contrast, HRMS excels at determining the distribution of isotopologues, offering a detailed picture of the isotopic purity of the bulk material.

Overall workflow for validating isotopic enrichment.

Part 1: Quantitative NMR (qNMR) for Structural Confirmation and Enrichment Estimation

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the purity of organic compounds and, in this context, for assessing isotopic enrichment. By comparing the integral of a proton signal from the analyte to that of a certified internal standard, a precise concentration can be determined. For deuterated compounds, the reduction in the integral of a specific proton signal directly correlates to the degree of deuteration at that site.

Experimental Protocol: ¹H-qNMR for 2-Butenedioic Acid-d2

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the 2-Butenedioic acid-d2 sample and a similar, accurately known mass of a certified internal standard (e.g., maleic acid, benzoic acid) into an NMR tube.[3]

  • Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure complete dissolution.

2. NMR Acquisition:

  • Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

  • Key Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' with a 90° pulse on Bruker instruments).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation. A value of 30-60 seconds is often sufficient.

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or more) to achieve a high signal-to-noise ratio (>250:1) for the signals of interest.

    • Spectral Width: Ensure the spectral width encompasses all signals of interest.

3. Data Processing and Analysis:

  • Process the FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

  • Perform baseline and phase correction meticulously.

  • Integrate the signal corresponding to the olefinic protons of the non-deuterated 2-butenedioic acid (if detectable) and the signal of the internal standard.

  • Calculation of Isotopic Enrichment: The isotopic enrichment can be estimated by comparing the integral of the residual proton signal in the deuterated sample to the integral of the corresponding signal in a non-deuterated standard of known concentration.

Step-by-step qNMR workflow for isotopic enrichment analysis.

Part 2: LC-HRMS for Isomer Separation and Isotopologue Distribution

High-Resolution Mass Spectrometry (HRMS) provides the mass accuracy required to resolve and quantify the different isotopologues (molecules that differ only in their isotopic composition) present in the sample.[4][5] However, for a compound like 2-butenedioic acid, which exists as two isomers (maleic and fumaric acid), a prior separation step is crucial to avoid isobaric interference.

Experimental Protocol: LC-HRMS for 2-Butenedioic Acid-d2

1. Liquid Chromatography Separation:

  • Column: A C18 reversed-phase column is suitable for separating maleic and fumaric acids.

  • Mobile Phase: A gradient elution with an acidic mobile phase is typically used. For example:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A shallow gradient can be optimized to achieve baseline separation of the two isomers.

  • Injection Volume: 5-10 µL of the sample solution.

2. High-Resolution Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is effective for dicarboxylic acids.

  • Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass spectrometer is recommended for its high resolution and mass accuracy.

  • Acquisition Mode: Full scan mode with a mass range that encompasses the expected isotopologues of 2-butenedioic acid-d2 (e.g., m/z 115-125).

  • Resolution: Set the resolution to at least 30,000 to resolve the isotopic fine structure.

3. Data Analysis and Isotopic Enrichment Calculation:

  • Extract the mass spectrum for the chromatographic peak corresponding to the 2-butenedioic acid-d2 isomer of interest.

  • Identify the peak corresponding to the fully deuterated species (d2) and any peaks corresponding to partially deuterated (d1) or non-deuterated (d0) species.

  • Correction for Natural Isotopic Abundance: It is critical to correct the observed peak intensities for the natural abundance of ¹³C.[6] This can be done using specialized software or by applying a correction matrix based on the known natural isotopic abundances of the elements in the molecule.

  • Calculation of Isotopic Distribution: After correction, the relative abundance of each isotopologue can be calculated by expressing the intensity of each peak as a percentage of the total intensity of all isotopologue peaks.

Comparison of Analytical Techniques

FeatureQuantitative NMR (qNMR)High-Resolution Mass Spectrometry (HRMS)
Primary Measurement Ratio of proton signalsMass-to-charge ratio of ions
Information Provided Structural integrity, site of deuteration, estimation of enrichmentIsotopologue distribution, precise isotopic enrichment
Strengths - Absolute quantification with a certified standard- Non-destructive- Provides structural information- High sensitivity- Can analyze complex mixtures when coupled with LC- Provides detailed isotopic distribution
Limitations - Lower sensitivity than MS- Can be challenging for complex spectra- Requires ionization, which can introduce bias- Does not directly provide structural information on the location of the label
Self-Validation Comparison of integrals of different protons within the same molecule (if applicable)Consistency of isotopic pattern with theoretical distribution

Alternative Deuterated Standards for Comparison

To further validate the analytical methods, it is beneficial to analyze other commercially available deuterated dicarboxylic acids as a benchmark. Suitable alternatives include:

  • Succinic acid-d4: A saturated dicarboxylic acid, providing a good comparison for chromatographic and mass spectrometric behavior.[7]

  • Malonic acid-d4: Another simple dicarboxylic acid that can be used to test the robustness of the analytical method.[1][6][8]

Conclusion: A Holistic and Self-Validating Approach

References

  • Purity by Absolute qNMR Instructions. (n.d.). Retrieved from [Link]

  • Kumar, S., Gajjela, R., Kumar, H., Arulraj, R. A., Subramaniam, S., Kothandaramachandran, T., ... & Caceres-Cortes, J. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(11), 1470-1478.
  • Giera, M., & Niessen, W. M. (2014). Measurements of Heavy-Atom Isotope Effects Using 1H NMR Spectroscopy. The Journal of Organic Chemistry, 79(15), 6891-6896.
  • Isotope Distribution Calculator and Mass Spec Plotter. (n.d.). Scientific Instrument Services. Retrieved from [Link]

  • Zhang, Y., Li, Y., & Li, L. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Journal of Mass Spectrometry, 57(1), e4797.
  • DGet! An open source deuteration calculator for mass spectrometry data. (2024).
  • How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy? (2021). Retrieved from [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2022). PubMed.
  • Separation of Fumaric and Maleic Acid Crystals from the Industrial Wastewater of Maleic Anhydride Production. (n.d.). Retrieved from [Link]

  • How to calculate isotope patterns in mass spectra. (2017, October 25). YouTube. Retrieved from [Link]

  • Maleic and Fumaric Acids Analyzed with LCMS. (n.d.). MicroSolv Technology Corporation. Retrieved from [Link]

  • Markley, J. L., Brüschweiler, R., Edison, A. S., Eghbalnia, H. R., Powers, R., Raftery, D., & Wishart, D. S. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical chemistry, 82(11), 4535–4541.
  • A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter
  • Separation of Fumaric and Maleic Acid Crystals from the Industrial Wastewater of Maleic Anhydride Production. (2026, January 16).
  • Determination of the maleic acid in rat urine and serum samples by isotope dilution–liquid chromatography–tandem mass spectrometry with on-line solid phase extraction. (2025, August 6).
  • Protein isotopic enrichment for NMR studies. (n.d.).
  • Isotope distributions. (n.d.).
  • Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices. (2017, June 5).
  • Buy Succinic acid-2,2,3,3-d 4 98 atom D Isotope - Quality Reliable Supply. (n.d.). Sigma-Aldrich.
  • LC-MS Resource Guide. (n.d.).
  • Malonic acid - Wikipedia. (n.d.).
  • Malonic Acid - CRM LABSTANDARD. (n.d.).
  • d4-Succinic Acid | CAS 14493-42-6. (n.d.). LGC Standards.
  • 2-Butenedioic acid | C4H4O4. (n.d.). PubChem.
  • Succinic acid (D₄, 98%). (n.d.).

Sources

Validation

Technical Comparison: Maleic Acid vs. TMSP as NMR Internal Standards

Executive Summary This guide compares Maleic Acid and TMSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) as internal standards for aqueous Nuclear Magnetic Resonance (NMR) spectroscopy. Crucial Clarification on "Maleic A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares Maleic Acid and TMSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) as internal standards for aqueous Nuclear Magnetic Resonance (NMR) spectroscopy.

Crucial Clarification on "Maleic Acid-d2": The term "Maleic acid-d2" (Maleic-2,3-d2 acid, CAS 24461-33-4) refers to the fully deuterated isotopologue (


).[1] In proton (

) NMR, this compound is silent in the olefinic region because the protons are replaced by deuterium. It is primarily used as a standard for Quantitative Deuterium NMR (

-qNMR)
or as a tracer in Mass Spectrometry. For the purpose of this guide, we assume the user intends to compare Maleic Acid (unlabeled) —the established

-qNMR standard—against TMSP.

Verdict:

  • Use Maleic Acid for Quantitative NMR (qNMR) in complex biological fluids (plasma, serum) where protein binding invalidates TMSP, or when the aliphatic region (0 ppm) is crowded.

  • Use TMSP for Chemical Shift Referencing (0 ppm) in simple aqueous mixtures, urine, or protein-precipitated samples where a universal zero-point is required.

Part 1: Technical Deep Dive

TMSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid)

TMSP is the water-soluble analog of TMS (tetramethylsilane). It is the default chemical shift reference for aqueous NMR.

  • Mechanism: Provides a sharp singlet at 0.00 ppm (by definition) from its nine equivalent methyl protons. The deuterated propyl chain (

    
    ) prevents signal interference in the aliphatic region (
    
    
    
    ppm).
  • The "Protein Binding" Failure Mode: TMSP is highly lipophilic due to its trimethylsilyl group. In samples containing albumin or other macromolecules (e.g., blood plasma, serum), TMSP binds non-covalently to hydrophobic pockets.

    • Consequence: The TMSP signal broadens significantly (loss of peak height) and its effective concentration in solution drops.

    • Data Impact: This leads to overestimation of analyte concentrations by up to 35% in metabolomics studies if TMSP is used for quantification.

Maleic Acid (cis-Butenedioic acid)

Maleic acid is a certified reference material (CRM) widely used for qNMR due to its unique spectral position.

  • Mechanism: Provides a sharp singlet at ~6.2 – 6.4 ppm (depending on pH/buffer) from its two equivalent olefinic protons.[2]

  • The "Non-Binding" Advantage: Maleic acid is hydrophilic and does not interact significantly with plasma proteins.

    • Consequence: It maintains a sharp Lorentzian line shape and accurate concentration in biofluids.

    • Data Impact: Quantitation error is typically <1% in plasma/serum, making it superior for absolute quantification.

  • Limitations:

    • pH Sensitivity: The chemical shift of Maleic acid is pH-dependent (unlike TMSP, which is relatively stable). It requires a buffered solution (usually phosphate buffer pH 7.4) to fix the shift.

    • Overlap: In whole blood, the Maleic acid signal can overlap with endogenous coenzyme peaks.

Part 2: Head-to-Head Comparison

Quantitative Data & Suitability
FeatureTMSP Maleic Acid (Unlabeled)
Chemical Shift 0.00 ppm (Standard Reference)6.2 – 6.4 ppm (Olefinic Region)
Signal Type Singlet (9H equivalent)Singlet (2H equivalent)
Primary Use Chemical Shift ReferencingAbsolute Quantification (qNMR)
Protein Binding High (Binds Albumin)Negligible
Quantification Error (Plasma) High (~35% error)Low (<1% error)

Relaxation Time
~2.0 – 4.0 s (Matrix dependent)~5.8 s (Longer recovery needed)
pH Stability (Shift) High (Stable position)Low (Shift moves with pH)
Spectral Crowding High (Lipids, DSS overlap)Low (Usually clean region)
Decision Logic: When to Use Which?

SelectionLogic Start Start: Select Internal Standard Goal What is your primary goal? Start->Goal Ref Chemical Shift Referencing (Need 0.0 ppm) Goal->Ref Alignment Quant Absolute Quantification (qNMR) Goal->Quant Concentration UseTMSP Use TMSP (Standard 0 ppm) Ref->UseTMSP Matrix Sample Matrix Type? Quant->Matrix Simple Simple Aqueous / Urine (No Protein) Matrix->Simple Clean Complex Plasma / Serum (High Protein) Matrix->Complex Biofluid Simple->UseTMSP Acceptable UseMaleic Use Maleic Acid (Avoids Binding) Simple->UseMaleic High Precision Complex->UseMaleic Standard Choice UseFumaric Consider Fumaric Acid (If Maleic overlaps) Complex->UseFumaric Whole Blood

Caption: Decision tree for selecting TMSP vs. Maleic Acid based on analytical goals and sample matrix.

Part 3: Experimental Protocols

Protocol A: Preparation of Maleic Acid Standard for qNMR

Target Concentration: ~500 μM in D2O Buffer

  • Buffer Preparation: Prepare 100 mM Phosphate Buffer in

    
     (pH 7.4).
    
    • Why: Fixes the Maleic acid chemical shift and prevents wandering peaks.

  • Stock Solution: Weigh ~5.8 mg of TraceCERT® Maleic Acid (or equivalent high-purity CRM) into a 10 mL volumetric flask.

  • Dissolution: Fill to mark with the

    
     buffer. Vortex until fully dissolved.
    
    • Result: ~5 mM Stock Solution.

  • Spiking: Add 50 μL of Stock Solution to 450 μL of your biological sample (final volume 500 μL).

    • Final Concentration: ~500 μM.

Protocol B: qNMR Acquisition Parameters

Critical Step:


 Relaxation Delay

To achieve 99.9% magnetization recovery (essential for qNMR), the relaxation delay (


) plus acquisition time (

) must exceed

.[3]
  • Measure

    
    :  Run an Inversion Recovery experiment (t1ir or equivalent).
    
    • Maleic Acid

      
       is typically ~5.8 seconds .
      
    • TMSP

      
       is typically ~2.0 – 4.0 seconds .
      
  • Calculate Delay (

    
    ): 
    
    • Formula:

      
      
      
    • For Maleic Acid: Target Total Recycle Time

      
       seconds.
      
    • Setting: Set

      
       and 
      
      
      
      (Total = 30s).
  • Pulse Angle: Use a

    
     pulse (zg or zg30 calibrated to 90).
    
  • Scans (NS): Minimum 8-16 scans for adequate S/N > 200:1.

  • Processing: Apply exponential window function (LB = 0.3 Hz) and phase correct manually. Integrate the Maleic Acid singlet (6.3 ppm) and analyte peaks.

Workflow Visualization

qNMR_Workflow Prep Sample Prep (Buffer pH 7.4) Spike Spike Maleic Acid (Precise Volume) Prep->Spike T1 Measure T1 (Inversion Recovery) Spike->T1 Calc Calc D1 Delay (5 x T1 ~ 30s) T1->Calc Maleic T1 ≈ 5.8s Acq Acquire 1H NMR (90° Pulse) Calc->Acq Process Integrate & Quantify Acq->Process

Caption: Step-by-step workflow for ensuring quantitative accuracy using Maleic Acid.

References

  • BIPM (Bureau International des Poids et Mesures). (2018). Internal Standard Reference Data for qNMR: Maleic Acid. Rapport BIPM-2018/01. [Link]

  • Kumar, G. A., et al. (2021). Evaluation of Fumaric Acid and Maleic Acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood. Analytica Chimica Acta. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of 2-Butenedioic Acid-d2 Concentration by qNMR and HPLC

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise quantification of active pharmaceutical ingredients (APIs) and their isotopi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise quantification of active pharmaceutical ingredients (APIs) and their isotopically labeled analogues is paramount. This guide provides an in-depth technical comparison of two powerful analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the cross-validation of 2-butenedioic acid-d2 concentration. As Senior Application Scientists, our aim is to furnish you with not just procedural steps, but a foundational understanding of the causality behind our experimental choices, ensuring a robust and self-validating analytical workflow.

The Imperative of Orthogonal Analytical Methods

Cross-validation using two distinct analytical methodologies is a cornerstone of robust analytical science. It provides a high degree of confidence in the accuracy and reliability of quantitative results. The choice of qNMR and HPLC for this purpose is deliberate; they are orthogonal techniques, meaning they rely on fundamentally different physicochemical principles for separation and detection. This orthogonality minimizes the risk of shared systematic errors, thereby strengthening the validity of the final concentration measurement.

Principles of Quantitation: A Tale of Two Techniques

Understanding the core principles of each technique is crucial for appreciating their respective strengths and limitations in the quantification of 2-butenedioic acid-d2.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method

qNMR stands as a primary analytical method, meaning it can provide a direct measurement of the amount of a substance without the need for a calibration curve generated from a reference standard of the analyte itself.[1] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][2] By incorporating a certified internal standard of known concentration into the sample, the concentration of the analyte can be determined by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard.[1][3]

Key advantages of qNMR include:

  • Absolute Quantification: It does not rely on analyte-specific calibration curves.[1]

  • High Specificity: The high resolution of NMR spectra often allows for the selective quantification of an analyte in a complex mixture without prior separation.

  • Non-destructive: The sample can be recovered and used for further analyses.[1]

High-Performance Liquid Chromatography (HPLC): A Comparative Technique

HPLC is a powerful separation technique that relies on the differential partitioning of an analyte between a stationary phase (the column) and a mobile phase.[4] For quantification, HPLC is typically coupled with a detector, such as an ultraviolet-visible (UV-Vis) detector. The area under the chromatographic peak corresponding to the analyte is proportional to its concentration. However, unlike qNMR, this is a comparative method that necessitates a calibration curve constructed from certified reference standards of the analyte being quantified.

Key advantages of HPLC include:

  • High Sensitivity: HPLC can often achieve lower limits of detection and quantification compared to qNMR.[5]

  • Versatility: A wide range of column chemistries and mobile phases allows for the separation of a vast array of compounds.

  • Established Methodology: HPLC is a well-established and widely used technique in the pharmaceutical industry.[6]

G cluster_qNMR qNMR Quantitation cluster_HPLC HPLC Quantitation qNMR_Principle Signal integral ∝ number of nuclei qNMR_Analysis Compare Integrals qNMR_Principle->qNMR_Analysis qNMR_IS Internal Standard (Known Concentration) qNMR_IS->qNMR_Analysis qNMR_Result Absolute Concentration qNMR_Analysis->qNMR_Result HPLC_Principle Peak area ∝ concentration HPLC_Analysis Compare Peak Area to Curve HPLC_Principle->HPLC_Analysis HPLC_Cal Calibration Curve (Analyte Standard) HPLC_Cal->HPLC_Analysis HPLC_Result Relative Concentration HPLC_Analysis->HPLC_Result G Start Start: 2-Butenedioic Acid-d2 Sample Prep Unified Sample Preparation Start->Prep Split Split Sample Prep->Split qNMR_Workflow qNMR Analysis Split->qNMR_Workflow Aliquot 1 HPLC_Workflow HPLC Analysis Split->HPLC_Workflow Aliquot 2 qNMR_Result Concentration (qNMR) qNMR_Workflow->qNMR_Result HPLC_Result Concentration (HPLC) HPLC_Workflow->HPLC_Result Compare Compare Results qNMR_Result->Compare HPLC_Result->Compare Pass Results Concordant (≤ 2% Difference) Compare->Pass Pass Fail Investigate Discrepancy Compare->Fail Fail

Caption: Cross-Validation Workflow for 2-Butenedioic Acid-d2.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures. [7]

Part 1: Quantitative NMR (qNMR) Protocol

Rationale for Experimental Choices:

  • Internal Standard Selection: Maleic acid is chosen as the internal standard due to its structural similarity to 2-butenedioic acid, ensuring comparable relaxation times, and its distinct, well-resolved signals in the 1H NMR spectrum. [8]The use of a certified reference material (CRM) for the internal standard ensures SI-traceability. [9]* Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent solvent for both the analyte and the internal standard, providing good signal dispersion.

  • Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 of any signal of interest is crucial for accurate integration, ensuring complete relaxation of all protons between scans. [8] Step-by-Step Methodology:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of certified maleic acid internal standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with DMSO-d6.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-butenedioic acid-d2 into a vial.

    • Add 1.0 mL of the internal standard stock solution.

    • Vortex until fully dissolved.

    • Transfer an appropriate volume to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire 1H NMR spectra on a 500 MHz or higher field spectrometer.

    • Key acquisition parameters:

      • Pulse sequence: 30° pulse

      • Relaxation delay (D1): 30 seconds

      • Number of scans: 16

  • Data Processing and Analysis:

    • Apply a line broadening of 0.3 Hz.

    • Phase and baseline correct the spectrum.

    • Integrate the well-resolved vinylic proton signal of 2-butenedioic acid-d2 and a suitable signal from the maleic acid internal standard.

    • Calculate the concentration of 2-butenedioic acid-d2 using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume

    • P = Purity of the internal standard

Part 2: High-Performance Liquid Chromatography (HPLC) Protocol

Rationale for Experimental Choices:

  • Column Selection: A C18 reversed-phase column is a robust choice for the separation of small organic acids. [10]* Mobile Phase: An acidic mobile phase (e.g., dilute phosphoric acid) is used to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.

  • Detection Wavelength: The UV detection wavelength is set at the absorption maximum of 2-butenedioic acid (fumaric acid), which is approximately 208-210 nm, to maximize sensitivity. [11] Step-by-Step Methodology:

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution: Accurately weigh approximately 10 mg of 2-butenedioic acid-d2 certified reference material into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.

    • Sample Solution: Use the same solution prepared for the qNMR analysis.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 0.1% Phosphoric acid in water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

  • Data Acquisition and Analysis:

    • Inject the calibration standards and the sample solution.

    • Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of 2-butenedioic acid-d2 in the sample solution by interpolating its peak area from the calibration curve.

Data Presentation and Comparison

The quantitative data obtained from both qNMR and HPLC should be summarized in a clear and concise table to facilitate direct comparison.

Sample IDqNMR Concentration (mg/mL)HPLC Concentration (mg/mL)% Difference
2-Butenedioic acid-d2 Lot A1.021.010.99%
2-Butenedioic acid-d2 Lot B0.980.99-1.01%
2-Butenedioic acid-d2 Lot C1.051.031.94%

Acceptance Criteria: A percent difference of ≤ 2.0% between the qNMR and HPLC results is generally considered acceptable for cross-validation.

Conclusion: A Synergy of Strengths

The cross-validation of 2-butenedioic acid-d2 concentration using qNMR and HPLC provides a robust and reliable analytical workflow. qNMR offers the advantage of being a primary ratio method, providing direct, SI-traceable quantification without the need for an analyte-specific reference standard. [12][13]HPLC, on the other hand, provides excellent sensitivity and is a workhorse in most analytical laboratories. [14]The concordance of results from these two orthogonal techniques provides a high degree of confidence in the determined concentration, a critical aspect in drug development and quality control. This guide has provided the foundational principles, detailed experimental protocols, and the rationale behind the chosen methodologies to empower researchers to implement this self-validating system in their own laboratories.

References

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Mäkelä, M., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1141-1149.
  • Mestrelab Research. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

  • Harris, R. K., et al. (2018). Validating heteronuclear 2D quantitative NMR. Analytical Methods, 10(3), 263-271.
  • Singh, S., et al. (2022). Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase. Scientific Reports, 12(1), 2969.
  • AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Retrieved from [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]

  • Pierens, G. J., et al. (2008). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium). Journal of Agricultural and Food Chemistry, 56(19), 8871-8877.
  • Singh, S., et al. (2022). Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase.
  • ResearchGate. (n.d.). Quantitative 2D NMR studies. Retrieved from [Link]

  • BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • KNAUER. (n.d.). HPLC Basics – Essential Guide to Chromatography Principles. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Fumaric Acid. Retrieved from [Link]

  • Ahmed, R. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences.
  • Göçer, H., & Koyuncu, I. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • NIST. (n.d.). 2-Butenedioic acid, (E)-, 2TBDMS derivative. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Principle of HPLC | HPLC System Working Explained. Retrieved from [Link]

  • Manoharan, Y., et al. (2020). Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data.
  • ResearchGate. (n.d.). Separation and determination of fumaric acid by reversed phase high performance liquid chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

  • Stolarczyk, B., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 28(14), 5364.
  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]

  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of analytical procedures by high−performance liquid chromatography for pharmaceutical analysis. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Butenedioic acid (2Z)-, 1-methyl ester, polymer with ethenylbenzene, 2,5-furandione and 1-(2-methylpropyl) hydrogen (2Z)-2-butenedioate, sodium salt. Retrieved from [Link]

  • YouTube. (2022). How to do HPLC method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • NIST. (n.d.). 2-Butenedioic acid (Z)-, diethyl ester. Retrieved from [Link]

Sources

Validation

Assessing Chemical Purity vs. Isotopic Purity of Fumaric Acid-d2

A Technical Comparison Guide for Metabolic Tracing and Quantitation Executive Summary For researchers utilizing Fumaric Acid-d2 ( ) in metabolic flux analysis (MFA) or as a quantitative internal standard (qNMR/MS), the C...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Metabolic Tracing and Quantitation

Executive Summary

For researchers utilizing Fumaric Acid-d2 (


) in metabolic flux analysis (MFA) or as a quantitative internal standard (qNMR/MS), the Certificate of Analysis (CoA) often tells an incomplete story. A common pitfall is conflating Chemical Purity  (absence of foreign molecules) with Isotopic Purity  (absence of unlabeled isotopologues).

This guide delineates the critical distinction between these two parameters, provides a self-validating analytical workflow, and demonstrates why relying solely on HPLC-UV or low-resolution MS can introduce significant error propagation in kinetic models.

Part 1: The Dual-Purity Paradox

In high-precision applications, "Purity" is a two-dimensional vector. Neglecting either dimension compromises experimental integrity.[1]

Chemical Purity (The Matrix)
  • Definition: The percentage of the sample that is chemically trans-butenedioic acid (fumaric acid), regardless of isotopic labeling.

  • Primary Impurity: Maleic acid (cis-butenedioic acid). This is the thermodynamic isomer formed during synthesis or improper storage.

  • Impact: Maleic acid has distinct biological activity and enzyme kinetics. In TCA cycle studies, maleic acid inhibits specific dehydrogenases, skewing metabolic flux data.

  • Detection Gap: Standard HPLC-UV can separate these, but cannot distinguish between Fumaric Acid-d0 and -d2.

Isotopic Purity (The Signal)[2][3][4][5]
  • Definition: Broken down into Atom % Enrichment (average deuterium content) and Isotopologue Distribution (ratio of d0, d1, and d2 species).

  • The Trap: A sample can be 99% chemically pure but only 90% isotopically enriched. Worse, a sample claimed as "98 atom % D" might actually be a mixture of 96% d2 and 4% d0, rather than a uniform distribution.

  • Impact: In Mass Spectrometry, unlabeled d0-fumarate contributes to the native signal, causing "cross-talk" and artificially inflating metabolite quantification.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for accepting or rejecting a lot based on dual-purity criteria.

PurityDecisionMatrix Start Start: Fumaric Acid-d2 Lot Evaluation ChemCheck Step 1: Chemical Purity Check (HPLC-UV / 1H-NMR) Start->ChemCheck ImpurityDecision Maleic Acid > 0.5%? ChemCheck->ImpurityDecision RejectChem REJECT: Chemical Impurity (Enzyme Inhibition Risk) ImpurityDecision->RejectChem Yes IsoCheck Step 2: Isotopic Purity Check (HRMS / qNMR) ImpurityDecision->IsoCheck No EnrichmentDecision Isotopologue d2 < 98%? IsoCheck->EnrichmentDecision RejectIso REJECT: Isotopic Dilution (Quantitation Error) EnrichmentDecision->RejectIso Yes Approve APPROVE: Metabolic Grade (Suitable for Flux Analysis) EnrichmentDecision->Approve No

Caption: Logical workflow for validating Fumaric Acid-d2. Both chemical and isotopic thresholds must be met independently.

Part 2: Analytical Methodology Comparison

The following table compares the efficacy of standard analytical techniques for this specific compound.

FeatureHPLC-UV (210 nm)1H-qNMR (600 MHz)LC-HRMS (Neg. ESI)
Primary Target Chemical Impurities (Maleic Acid)Absolute Purity & Isotopic EnrichmentIsotopologue Distribution (d0/d1/d2)
Detection Principle Chromophore AbsorbanceProton Magnetic ResonanceMass-to-Charge Ratio (

)
Blind Spot Cannot distinguish d0 vs d2Low sensitivity for trace impuritiesResponse factors vary by matrix
Key Advantage High sensitivity for isomersSelf-validating (No ext. standard needed) Ultimate sensitivity for d0 background
Recommendation Screening Tool Gold Standard (Quantitation) Gold Standard (Characterization)

Part 3: Experimental Protocols

Protocol A: qNMR for Absolute Purity & Enrichment

Why this works: 1H-NMR is quantitative by nature.[2] The residual proton signal in Fumaric Acid-d2 allows us to calculate the % Deuterium, while the maleic acid peak (if present) allows for simultaneous chemical purity assessment.

Materials:

  • Solvent: DMSO-d6 (Preferred over

    
     due to solubility; Fumaric acid solubility in water is low ~0.63g/100g).
    
  • Internal Standard (IS): Maleic Acid (trace, if quantifying) or TMSP (for chemical shift referencing). Note: If assessing maleic impurity, use TMSP.

Workflow:

  • Preparation: Dissolve 10 mg Fumaric Acid-d2 in 600 µL DMSO-d6.

  • Acquisition:

    • Pulse sequence: zg30 or zg (ensure d1 relaxation delay > 5

      
       T1, typically 30s for fumarate).
      
    • Scans: 64 (to visualize trace residual H).

  • Analysis:

    • Chemical Shift Reference: DMSO residual peak at 2.50 ppm.

    • Fumaric Acid-d0/d1 Signal: Singlet (or broad triplet due to H-D coupling) at ~6.64 ppm .

    • Maleic Acid Impurity: Singlet at ~6.2 ppm .

  • Calculation:

    
    
    
    
    
Protocol B: LC-HRMS for Isotopologue Distribution

Why this works: HRMS resolves the mass difference between d0 (


 115.003), d1 (

116.009), and d2 (

117.015).

Workflow:

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), ideal for polar organic acids.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Isocratic hold (high aqueous) required for retention.

  • MS Conditions: Negative ESI mode (M-H)-.

  • Data Processing:

    • Extract Ion Chromatograms (EIC) for 115.00, 116.01, and 117.02.

    • Calculate ratios based on peak areas.

Part 4: Comparative Data Simulation (Vendor A vs. Vendor B)

The table below illustrates a common scenario where a cheaper product (Vendor A) passes basic QC but fails advanced scrutiny.

ParameterVendor A ("Standard Grade")Vendor B ("Metabolic Grade")Impact on Research
Chemical Purity (HPLC) 99.1%99.5%Negligible difference.
Maleic Acid Content 0.8%< 0.1%High Risk: Vendor A may inhibit metabolic enzymes.
Isotopic Enrichment (NMR) 98.0 Atom % D99.6 Atom % DVendor A has 2% residual hydrogen.
Isotopologue d2 (MS) 96.0% (4% d1/d0 mix)99.2% (<0.8% d1/d0)Critical: Vendor A introduces a 4% error in flux models.
Conclusion REJECT ACCEPT Vendor A is unsuitable for quantitative MFA.
Visualizing the Error Propagation

In Metabolic Flux Analysis, an error in the tracer purity propagates non-linearly through the metabolic network.

ErrorPropagation Tracer Tracer Input (Fumaric Acid-d2) Pool Intracellular Fumarate Pool Tracer->Pool Uptake Impurity Isotopic Impurity (4% d0/d1) Impurity->Pool Contamination MS_Signal Mass Spec Signal (M+0, M+2) Pool->MS_Signal Measurement FluxCalc Flux Calculation (Mathematical Model) MS_Signal->FluxCalc Data Fitting Result Result: Overestimated Native Flux FluxCalc->Result Error Amplification

Caption: Error propagation pathway. A 4% isotopic impurity in the tracer can lead to >10% error in calculated flux rates due to background signal interference.

References

  • NIST (National Institute of Standards and Technology). Certificate of Analysis: Standard Reference Material for Organic Acids.[Link]

  • Almac Sciences. Determination of Isotopic Purity by Accurate Mass LC/MS.[Link]

  • Antoniewicz, M. R. (2015). Methods for measuring metabolic fluxes and quantifying error propagation.[3] Current Opinion in Biotechnology. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4] Progress in Nuclear Magnetic Resonance Spectroscopy.[2] [Link]

Sources

Comparative

Retention Time Shift of Deuterated 2-Butenedioic Acid in LC-MS

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Isotope Effect Challenge In high-precision LC-MS/MS quantitation, the choice of Internal...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isotope Effect Challenge

In high-precision LC-MS/MS quantitation, the choice of Internal Standard (IS) is the single most critical factor determining assay accuracy. While Stable Isotope Labeled (SIL) standards are the industry benchmark, not all isotopes perform equally.

This guide analyzes the chromatographic retention time (RT) shift observed when using deuterated 2-butenedioic acid (Fumaric acid-d


) compared to its non-labeled counterpart. We compare this phenomenon against 

C-labeled alternatives and provide a validated framework for determining when the "Deuterium Isotope Effect" compromises data integrity.
Technical Deep Dive: The Mechanism of Retention Shift

In Reversed-Phase Liquid Chromatography (RPLC), deuterated compounds frequently elute earlier than their protium (


H) analogs.[1] This is not a random error but a predictable physical phenomenon known as the Inverse Isotope Effect .
The Causality of the Shift

The substitution of Hydrogen (


H) with Deuterium (

H) on the carbon backbone of 2-butenedioic acid alters the molecule's physicochemical properties:
  • Bond Length Contraction: The C-D bond is shorter (

    
    0.005 Å) and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.
    
  • Molar Volume Reduction: The shorter bond length results in a slightly smaller molar volume for the deuterated molecule.

  • Lipophilicity Decrease: The smaller volume and reduced polarizability of the C-D bond weaken the Van der Waals (dispersive) interactions with the C18 stationary phase.

Result: The deuterated analog partitions less effectively into the stationary phase, leading to a shorter retention time (


).[2][3]
Visualizing the Mechanism

IsotopeEffect H_Bond C-H Bond (Protium) Result Earlier Elution (RT Shift) H_Bond->Result Baseline RT D_Bond C-D Bond (Deuterium) VibEnergy Lower Zero-Point Vibrational Energy D_Bond->VibEnergy BondLength Shorter Bond Length (Contraction) VibEnergy->BondLength Lipophilicity Reduced Lipophilicity (Weaker Van der Waals) BondLength->Lipophilicity Interaction Reduced Interaction with C18 Phase Lipophilicity->Interaction Interaction->Result

Figure 1: Mechanistic pathway of the Deuterium Isotope Effect in Reversed-Phase Chromatography.

Comparative Analysis: Deuterated vs. C-Labeled Standards

When analyzing 2-butenedioic acid (Fumaric acid), the choice between a Deuterated IS and a Carbon-13 IS involves a trade-off between cost and analytical rigor .

Table 1: Performance Comparison
FeatureDeuterated IS (Fumaric acid-2,3-d

)

C-Labeled IS (

C

-Fumaric acid)
Structural Analog (e.g., Maleic Acid)
Retention Time Shifts Earlier (

min)
Co-elutes Perfectly Distinct RT (Separated peak)
Matrix Effect Correction Risk: If shift is large, IS and analyte experience different ion suppression.Ideal: IS and analyte experience identical suppression.Poor: Fails to correct for transient matrix effects.
Cost Low to ModerateHighLow
Stability High (if backbone labeled)HighHigh
Recommendation Acceptable for simple matrices or isocratic runs.Mandatory for complex biological matrices (plasma/urine).[4]Not recommended for quantitation.
The "Co-Elution" Trap

In LC-MS, the primary role of the IS is to compensate for Ion Suppression . Matrix components (phospholipids, salts) elute at specific times, suppressing the ionization of co-eluting compounds.

  • Scenario A (

    
    C):  The IS co-elutes exactly with the analyte. Both are suppressed by 20%.[5] The ratio remains constant. Result: Accurate. 
    
  • Scenario B (Deuterated): The IS elutes 0.1 min earlier. It avoids a suppression zone that hits the analyte. The IS signal is 100%, Analyte is 80%. Result: Overestimation of Analyte.

Experimental Protocol: Evaluating the Shift

To determine if a deuterated standard is suitable for your specific 2-butenedioic acid assay, you must validate the "Co-elution Integrity."

Methodology: The "Shift-Matrix" Test

Objective: Quantify the RT shift and its impact on Matrix Factors (MF).

Reagents:

  • Analyte: 2-Butenedioic acid (Fumaric acid), >99%.

  • IS-D: Fumaric acid-2,3-d

    
    .
    
  • IS-C:

    
    C
    
    
    
    -Fumaric acid (Control).
  • Matrix: Blank Human Plasma (precipitated).

LC Conditions:

  • Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm). Note: High-efficiency columns exacerbate the resolution of isotopic pairs.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 0-2 min (5% B), 2-5 min (5-95% B).

Step-by-Step Workflow:

  • Preparation: Spike Matrix with Analyte (Low QC level) and both IS-D and IS-C.

  • Injection: Perform n=6 injections.

  • Calculation:

    • Calculate

      
      .
      
    • Calculate Matrix Factor (MF) for Analyte, IS-D, and IS-C.

    • IS-Normalized MF:

      
      
      

Acceptance Criteria:

  • 
     should be < 0.05 min (or < 2% of peak width).
    
  • 
     must be between 0.85 and 1.15. If 
    
    
    
    using IS-D fails this but IS-C passes, the deuterated shift is causing errors.
Workflow Diagram

ValidationWorkflow Start Start Validation Prep Spike Matrix: Analyte + Deuterated IS Start->Prep RunLC Run LC-MS/MS (High Resolution C18) Prep->RunLC CheckRT Measure Retention Time Difference (ΔRT) RunLC->CheckRT SmallShift ΔRT < 0.05 min CheckRT->SmallShift Co-eluting LargeShift ΔRT > 0.05 min CheckRT->LargeShift Separated CalcMF Calculate IS-Normalized Matrix Factor (MF) SmallShift->CalcMF LargeShift->CalcMF Risk High Pass MF = 0.85 - 1.15 (VALID) CalcMF->Pass Fail MF Out of Range (INVALID) CalcMF->Fail Switch Switch to 13C-Standard Fail->Switch

Figure 2: Decision tree for validating Deuterated Internal Standards in LC-MS.

Troubleshooting & Optimization

If you must use a deuterated standard due to cost or availability, use these strategies to minimize the impact of the shift:

  • Reduce Chromatographic Resolution: Paradoxically, a lower efficiency column or isocratic elution can broaden peaks enough to mask the separation, ensuring the analyte and IS overlap significantly in the ionization source.

  • Mobile Phase Modification: Using Methanol instead of Acetonitrile can sometimes alter the selectivity (

    
    ) enough to compress the separation between the H and D forms.
    
  • HILIC Mode: In Hydrophilic Interaction Liquid Chromatography (HILIC), the isotope effect is often reversed or negligible compared to RPLC.

References
  • Ye, X., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry. Chromatography Online. Link

  • BenchChem Technical Support. (2025). Retention Time Shift of Deuterated vs. Non-Deuterated Compounds.[1][2][3][4][6][7] BenchChem.[2][3][8] Link

  • Wang, S., et al. (2007). Stable-Isotope Dimethylation Labeling Combined with LC-ESI MS for Quantification of Amine-Containing Metabolites in Biological Samples. Analytical Chemistry.[1][2][4][5][6][8][9][10] Link

  • Triebl, A., & Wenk, M.R. (2018).[4] Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules.[1][4][10] Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Butenedioic Acid-d2

Executive Safety Summary 2-Butenedioic acid-d2 exists primarily as two geometric isomers: Maleic acid-d2 (cis) and Fumaric acid-d2 (trans).[1] While chemically similar, their solubility profiles differ. Both are stable,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Butenedioic acid-d2 exists primarily as two geometric isomers: Maleic acid-d2 (cis) and Fumaric acid-d2 (trans).[1] While chemically similar, their solubility profiles differ. Both are stable, non-radioactive isotopes used primarily as NMR standards or metabolic tracers.

Immediate Action Directive:

  • Primary Hazard: Severe eye irritation and skin corrosion (acidity).

  • Disposal Class: Non-Halogenated Organic Acid.

  • RCRA Code: D002 (Corrosive) if pH ≤ 2; otherwise generally unregulated unless mixed with solvents.

  • Prohibited: Do NOT mix with oxidizing agents (e.g., nitric acid) or strong bases without controlled neutralization.

Chemical Identification & Pre-Disposal Assessment

Before disposal, positive identification of the isomer is critical for selecting the correct solvent for rinsing/dissolution, as Fumaric acid has significantly lower water solubility than Maleic acid.

ParameterMaleic Acid-d2 (cis)Fumaric Acid-d2 (trans)Disposal Implication
CAS (Unlabeled) 110-16-7110-17-8Use for general hazard lookup.[1]
Solubility (Water) High (~780 g/L)Low (~6.3 g/L)Fumaric residues require organic solvents (e.g., Ethanol) or basic water for rapid dissolution.[1]
Acidity (pKa) pKa1 = 1.9 (Stronger)pKa1 = 3.03Maleic acid solutions are more likely to trigger D002 (Corrosive) classification.[1]
Physical State Crystalline SolidCrystalline PowderDust generation is a respiratory risk during solid waste transfer.[1]

Personal Protective Equipment (PPE) Matrix

Rationale: Organic acids can permeate standard latex rapidly. The following PPE standards are non-negotiable for handling d2-acids.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Why: Both isomers cause severe eye damage; safety glasses are insufficient for liquid handling.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness). Why: Excellent resistance to organic acids. Change immediately if splashed.

  • Respiratory: N95 or P100 particulate respirator. Required only if handling large quantities of dry powder outside a fume hood.

Disposal Workflows

Diagram 1: Waste Stream Decision Logic

The following logic ensures compliance with EPA "Cradle-to-Grave" management principles.

DisposalLogic Start Waste Source Identification StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution/NMR Tube) StateCheck->Liquid Contaminated Heavily Contaminated? Solid->Contaminated SolventCheck Solvent Type? Liquid->SolventCheck Trash Double Bag -> Municipal Trash (If non-hazardous & allowed by EHS) Contaminated->Trash No (Trace/Wipes) SolidWasteBin Solid Hazardous Waste Bin (Label: Organic Acid Solid) Contaminated->SolidWasteBin Yes (>1% residue) Halogenated Halogenated (e.g., CDCl3, DCM) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (e.g., D2O, Methanol, DMSO) SolventCheck->NonHalogenated No Halogens

Caption: Decision matrix for segregating 2-Butenedioic acid-d2 waste streams based on physical state and solvent compatibility.

Protocol A: Solid Waste (Expired Stock or Spills)

Applicability: Pure substance in vials or absorbed spill material.

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar. Avoid metal containers due to corrosion risk.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "2-Butenedioic acid-d2 (Solid)"[1]

    • Hazard Checkbox: Corrosive, Irritant.[2]

  • Segregation: Do not mix with solid oxidizers (e.g., permanganates) or bases.

Protocol B: Liquid Waste (NMR Tubes & Stock Solutions)

Applicability: Dissolved samples in deuterated solvents (D2O, DMSO-d6, CDCl3).

  • Solvent Identification: Check the solvent used.

    • Scenario 1 (CDCl3/DCM): Dispose in Halogenated Organic Waste .

    • Scenario 2 (D2O/Methanol/DMSO): Dispose in Non-Halogenated Organic Waste .

  • Transfer: Decant the NMR tube into the appropriate carboy using a funnel.

  • Rinsing:

    • Maleic acid-d2: Rinse tube 2x with Acetone or Water.

    • Fumaric acid-d2: Rinse tube 2x with Ethanol or Methanol (Water is ineffective).

  • Rinsate Disposal: Add the first rinse to the hazardous waste container. Subsequent rinses may be drain-disposed only if permitted by local EHS regulations (dilution factor >100:1).

Emergency Response: Spill Procedures

Minor Spill (< 50g/mL):

  • Isolate: Alert nearby personnel.

  • PPE: Don goggles and double nitrile gloves.

  • Neutralize:

    • Cover the spill with Sodium Bicarbonate (NaHCO3) or a commercial acid neutralizer.

    • Wait for effervescence (bubbling) to cease.

  • Collect: Sweep up the neutralized slurry (now Sodium Maleate/Fumarate) into a plastic dustpan.

  • Clean: Wipe surface with water and detergent.

Major Spill (> 50g/mL):

  • Evacuate the area.[3][4][5]

  • Contact EHS immediately.

  • Do not attempt to neutralize without respiratory protection (dust/aerosol risk).

Diagram 2: Spill Response Workflow

SpillResponse Assess Assess Volume & Hazard Neutralize Apply NaHCO3 (Base) Wait for Bubbling to Stop Assess->Neutralize Safe to Approach Absorb Absorb with Vermiculite/Pads Neutralize->Absorb Bag Collect in HazWaste Bag Absorb->Bag Label Label: 'Debris from Acid Spill' Bag->Label

Caption: Step-by-step neutralization and collection workflow for acidic spills.

Regulatory & Compliance Data

The following data supports the classification of this material as hazardous waste.

AgencyClassificationCode/Note
EPA (RCRA) Characteristic Waste (Corrosivity)D002 (Applies if aqueous pH ≤ 2).[1][6][7]
DOT (Transport) Corrosive Liquid, Acidic, Organic, n.o.s.[1]UN 3265 , Class 8, PG III.
SARA 311/312 Acute Health HazardReporting required for large inventories.[1]
TSCA ListedDeuterated isotopes are generally regulated under the CAS of the parent compound.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Maleic Acid (Compound Summary). National Library of Medicine. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Butenedioic Acid-d2

In the landscape of pharmaceutical research and drug development, the meticulous handling of specialized chemical reagents is paramount. 2-Butenedioic acid-d2, a deuterated analogue of maleic acid, is one such compound w...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of specialized chemical reagents is paramount. 2-Butenedioic acid-d2, a deuterated analogue of maleic acid, is one such compound where precision in handling directly translates to experimental integrity and, most importantly, personal safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-Butenedioic acid-d2, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring that every interaction with this chemical is grounded in best practices.

Foundational Hazard Assessment: Understanding the "Why"

Before any container is opened, a thorough understanding of the compound's hazard profile is non-negotiable. While the deuteration in 2-Butenedioic acid-d2 does not significantly alter its chemical hazards compared to its non-deuterated counterpart, maleic acid, it is crucial to treat it with the same level of caution. The primary hazards associated with this compound are significant and demand respect.

Maleic acid is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] Contact with the eyes is particularly dangerous and may lead to blindness.[1][2] Furthermore, it is harmful if swallowed and can cause irritation to the respiratory tract.[3] Some evidence also suggests it may cause an allergic skin reaction, acting as a skin sensitizer.[3][4] Therefore, the entire PPE strategy is designed to create impermeable barriers against these specific routes of exposure.

Core Protective Equipment: Your Essential Armor

The selection of PPE is not a one-size-fits-all checklist but a risk-based assessment of the task at hand. The following table summarizes the essential PPE and the rationale for its use.

PPE Category Required Equipment Causality and Rationale
Eye & Face Protection Chemical Splash GogglesMandatory. 2-Butenedioic acid is corrosive and can cause severe, irreversible eye damage.[1][2] Goggles provide a 360-degree seal around the eyes, protecting from dust particles and splashes.
Face Shield (in addition to goggles)Recommended for large quantities (>10g) or when splashes are likely. Provides a secondary layer of protection for the entire face.[5][6]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)Mandatory. Prevents direct skin contact, which can cause irritation, burns, and potential allergic reactions.[3] Always consult the glove manufacturer's compatibility data for breakthrough times.[5]
Body Protection Laboratory CoatMandatory. Protects skin and personal clothing from contamination with dust or splashes.[5]
Chemical-Resistant ApronRecommended for large quantities. Provides an additional barrier against spills of corrosive solids or solutions.[6][7]
Respiratory Protection N95 Respirator or higherRequired if handling outside a fume hood or if dust is generated. Prevents inhalation of airborne particles, which can cause respiratory irritation.[3][8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is critical to minimizing risk. The following protocol outlines the essential steps for safely handling 2-Butenedioic acid-d2.

Pre-Handling Checklist
  • Designate a Work Area: All handling of 2-Butenedioic acid-d2 should occur in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[3]

  • Assemble all PPE: Before handling the chemical, ensure all necessary PPE is readily available and has been inspected for integrity (e.g., no holes in gloves).

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Review the Safety Data Sheet (SDS): Even if familiar with the compound, a quick review of the SDS is a critical final check.

Experimental Workflow for Handling 2-Butenedioic Acid-d2

The following diagram illustrates the logical flow for determining the appropriate level of PPE and safety controls.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Handling Phase start Start: Plan to handle 2-Butenedioic acid-d2 review_sds Review SDS for Hazards (Corrosive, Irritant) start->review_sds gather_ppe Gather Core PPE: - Goggles - Lab Coat - Nitrile Gloves review_sds->gather_ppe fume_hood Work in Chemical Fume Hood? gather_ppe->fume_hood large_quantity Handling >10g or Splash Risk? fume_hood->large_quantity Yes add_respirator Add N95 Respirator fume_hood->add_respirator No add_apron Add Face Shield & Apron large_quantity->add_apron Yes procedure Execute Handling Procedure large_quantity->procedure No add_respirator->large_quantity add_apron->procedure decontaminate Decontaminate Work Area procedure->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: PPE selection workflow for handling 2-Butenedioic acid-d2.

Handling Procedure
  • Don PPE: Put on your lab coat, followed by safety goggles and gloves.

  • Weighing: If weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to prevent dust from becoming airborne. Use anti-static weighing paper or a container.

  • Transfer: Use a spatula for transfers. Avoid scooping directly from the bottle with weighing paper to prevent spills.

  • In Solution: When preparing solutions, add the solid to the solvent slowly. Be aware that some dissolution processes can be exothermic.

Post-Handling
  • Decontamination: Clean all surfaces, glassware, and equipment that came into contact with the chemical.

  • PPE Removal: Remove gloves first, turning them inside out to avoid contaminating your hands. Remove your lab coat and hang it in the designated area.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[3][9]

Emergency Response and Disposal Plan

Even with meticulous planning, accidents can happen. Being prepared is a critical component of safety.

Spill & Exposure Protocol
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: If dust is inhaled, move the person to fresh air and keep them comfortable for breathing.[10] Seek medical attention if you feel unwell.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

  • Small Spill: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3][10]

  • Large Spill: Evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal Plan
  • Segregation: All waste contaminated with 2-Butenedioic acid-d2, including used gloves, weighing paper, and contaminated labware, must be segregated into a clearly labeled hazardous waste container.

  • Disposal: The sealed waste container must be disposed of through an approved chemical waste disposal program in accordance with local, state, and federal regulations.[10] Do not dispose of this chemical down the drain.[11]

By adhering to these rigorous protocols, researchers can confidently and safely utilize 2-Butenedioic acid-d2, ensuring both the integrity of their work and the protection of their most valuable asset: their health.

References

  • Material Safety Data Sheet, Product identifier: MALEIC ACID. (2014).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Maleic Acid SDS (Safety Data Sheet) - Flinn Scientific. (n.d.).
  • MALIC ACID | Lamothe-Abiet. (n.d.).
  • Safety Data Sheet: Maleic acid - Carl ROTH. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2012).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • ICSC 1186 - MALEIC ACID. (n.d.).
  • Personal protective equipment for handling 2-Acetoxyhexanedioic acid - Benchchem. (n.d.).
  • Safety Data Sheet - Diversey SDS. (2024).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet: Butyric acid - Carl ROTH. (n.d.).
  • 2-BUTENEDIOIC ACID (2Z) - Santos. (2022).
  • 2-Butenedioic acid, (E)-, dimethyl ester: Human health tier II assessment. (2015).
  • SAFETY DATA SHEET trans-2-Methyl-2-butenoic acid - Synerzine. (2023).
  • Personal Protective Kit (PPE Kit) - BHS Industrial Equipment. (n.d.).
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (2021).
  • Personal Protective Equipment Selection Guide. (2015).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.